molecular formula C20H19NO5 B15616575 (Rac)-LY341495

(Rac)-LY341495

Numéro de catalogue: B15616575
Poids moléculaire: 353.4 g/mol
Clé InChI: VLZBRVJVCCNPRJ-ZOSMMGSXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Rac)-LY341495 is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(1S,2S)-2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15-,20?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZBRVJVCCNPRJ-ZOSMMGSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-LY341495: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-LY341495 is a potent and selective competitive antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), with a primary affinity for Group II mGluRs, encompassing mGluR2 and mGluR3 subtypes.[1][2] At higher concentrations, it also exhibits antagonist activity at Group I and Group III mGluRs.[1][2] This broad-spectrum antagonist profile at mGluRs makes it a valuable tool in neuroscience research. Its mechanism of action extends beyond simple receptor blockade, influencing downstream signaling cascades that are implicated in various neurological and psychiatric conditions. Notably, its antidepressant-like effects are mediated through the modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathways, leading to increased brain-derived neurotrophic factor (BDNF) expression. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Quantitative Data: Receptor Binding Affinity and Potency

The antagonist activity of LY341495 has been quantified across various mGluR subtypes using radioligand binding assays and functional assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

Receptor SubtypeAgonist/Radioligand DisplacedAssay TypeCell LineIC50 (nM)Ki (nM)Reference
Group I
mGlu1aQuisqualatePhosphoinositide HydrolysisAV12-66478007000[1]
mGlu5aQuisqualatePhosphoinositide HydrolysisAV12-66482007600[1]
Group II
mGlu2(1S,3R)-ACPDcAMP FormationRGT21-[1]
mGlu2[3H]-LY341495Radioligand BindingCHO-1.67[3]
mGlu3(1S,3R)-ACPDcAMP FormationRGT14-[1]
mGlu3[3H]-LY341495Radioligand BindingCHO-0.75[3]
Group III
mGlu4aL-AP4cAMP FormationRGT22000-[1]
mGlu7L-AP4cAMP FormationRGT990-[1]
mGlu8L-AP4cAMP FormationRGT170-[1]

Signaling Pathways

The primary mechanism of action of LY341495 is the competitive antagonism of mGluRs. These receptors are G-protein coupled receptors (GPCRs) that are broadly classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

cluster_mGluR Metabotropic Glutamate Receptors (mGluRs) cluster_coupling G-Protein Coupling & Second Messengers cluster_LY341495 LY341495 Antagonism Group I Group I mGlu1 mGlu1 Group I->mGlu1 mGlu5 mGlu5 Group I->mGlu5 Gq/11 Gq/11 Group I->Gq/11 Couple to Group II Group II mGlu2 mGlu2 Group II->mGlu2 mGlu3 mGlu3 Group II->mGlu3 Gi/o Gi/o Group II->Gi/o Couple to Group III Group III mGlu4 mGlu4 Group III->mGlu4 mGlu6 mGlu6 Group III->mGlu6 mGlu7 mGlu7 Group III->mGlu7 mGlu8 mGlu8 Group III->mGlu8 Group III->Gi/o Couple to PLC -> IP3 + DAG -> Ca2+ release PLC -> IP3 + DAG -> Ca2+ release Gq/11->PLC -> IP3 + DAG -> Ca2+ release Inhibit Adenylyl Cyclase -> Decrease cAMP Inhibit Adenylyl Cyclase -> Decrease cAMP Gi/o->Inhibit Adenylyl Cyclase -> Decrease cAMP LY341495 LY341495 LY341495->Group I Low Potency Antagonist LY341495->Group II High Potency Antagonist LY341495->Group III Moderate Potency Antagonist cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron LY341495 LY341495 mGluR2_3 mGluR2/3 LY341495->mGluR2_3 Antagonizes Glutamate_release ↑ Glutamate Release mGluR2_3->Glutamate_release Inhibits (disinhibited by LY341495) AMPAR AMPA Receptor Glutamate_release->AMPAR Stimulates mTORC1 ↑ mTORC1 Activation AMPAR->mTORC1 BDNF ↑ BDNF Synthesis & Release mTORC1->BDNF Synaptic_Plasticity ↑ Synaptic Plasticity (Antidepressant Effects) BDNF->Synaptic_Plasticity start Start: Prepare Membranes from CHO cells expressing h-mGluR2 or h-mGluR3 incubation Incubate Membranes with: - [3H]-LY341495 (e.g., 1 nM) - Varying concentrations of unlabeled LY341495 - Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) Incubate at room temperature for 60 min. start->incubation filtration Terminate Incubation by Rapid Filtration through glass fiber filters (e.g., GF/B) using a cell harvester. incubation->filtration wash Wash Filters 3x with Ice-Cold Assay Buffer to remove unbound radioligand. filtration->wash scintillation Place Filters in Scintillation Vials with Scintillation Cocktail. wash->scintillation counting Quantify Radioactivity using a liquid scintillation counter. scintillation->counting analysis Data Analysis: - Determine specific binding - Perform nonlinear regression analysis to calculate Ki values. counting->analysis end End analysis->end

References

An In-depth Technical Guide on the Pharmacology and Receptor Binding Profile of (Rac)-LY341495

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LY341495 is a potent and selective competitive antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), with a particularly high affinity for group II mGluRs, namely mGluR2 and mGluR3.[1][2] This compound has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of these receptors. Its antagonist activity at presynaptic mGluR2/3 autoreceptors leads to an increase in synaptic glutamate levels, which has been shown to mediate rapid antidepressant-like effects in preclinical models, mechanistically similar to ketamine.[3][4] This technical guide provides a comprehensive overview of the pharmacology, receptor binding profile, and associated signaling pathways of this compound.

Receptor Binding Profile

The affinity and potency of this compound have been characterized across various human mGluR subtypes using radioligand binding and functional assays. The data consistently demonstrate a high selectivity for group II mGluRs.

Quantitative Binding and Functional Data

The following tables summarize the inhibitory constants (Ki), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50) of LY341495 at different human mGluR subtypes.

Table 1: Group II mGluR Binding Affinity and Potency

Receptor SubtypeKi (nM)Kd (nM)IC50 (nM)
mGluR22.3[5]1.67[6][7]21[1][8][9]
mGluR31.3[5]0.75[6][7]14[1][8][9]

Table 2: Group I and Group III mGluR Binding Affinity and Potency

Receptor SubtypeKi (nM)IC50 (µM)
Group I
mGluR1a6800[5]7.8[8][9]
mGluR5a8200[5]8.2[1][8][9][10]
Group III
mGluR4a22000[5]22[8][9][10]
mGluR6--
mGluR7a990[5]0.99[8][9][10]
mGluR8173[5]0.17[8][9][10]

The data clearly indicate that LY341495 is a nanomolar potent antagonist at mGluR2 and mGluR3, while exhibiting significantly lower, micromolar potency at group I and most group III receptors.[10] Notably, it also shows relatively high potency at mGluR8. The rank order of potency for LY341495 is generally considered to be mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a = mGlu5a > mGlu4.[10] It is important to note that this compound is a racemic mixture, and the specific stereoisomer (2S,1'S,2'S)-2-(2-carboxycyclopropyl)-2-(9H-xanthen-9-yl)glycine is the active enantiomer.

Signaling Pathways

The antagonist action of LY341495 at presynaptic mGluR2/3 receptors on glutamatergic neurons inhibits the negative feedback loop that normally constrains glutamate release. The resulting increase in synaptic glutamate levels leads to the activation of postsynaptic AMPA receptors, initiating a cascade of intracellular signaling events implicated in its therapeutic-like effects.

PI3K/Akt/mTORC1 Pathway

A primary signaling pathway activated downstream of LY341495-mediated glutamate release is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway.[3][4] This pathway is a critical regulator of protein synthesis, cell growth, and synaptic plasticity.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron mGluR2_3 mGluR2/3 Glutamate_release Glutamate Release mGluR2_3->Glutamate_release Inhibition LY341495 This compound LY341495->mGluR2_3 Antagonism AMPAR AMPAR Glutamate_release->AMPAR Activation BDNF_release BDNF Release AMPAR->BDNF_release Stimulation TrkB TrkB Receptor BDNF_release->TrkB Activation PI3K PI3K TrkB->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Protein_synthesis Protein Synthesis (e.g., PSD-95, GluA1) mTORC1->Protein_synthesis Stimulation Antidepressant_effects Antidepressant-like Effects Protein_synthesis->Antidepressant_effects

Caption: LY341495 signaling cascade leading to antidepressant-like effects.

Activation of this pathway by LY341495 has been shown to increase the synthesis of synaptic proteins such as postsynaptic density protein 95 (PSD-95) and the AMPA receptor subunit GluA1, which are crucial for synaptic plasticity.[3]

Experimental Protocols

The pharmacological profile of this compound has been established through a variety of in vitro experimental procedures. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand, or the inhibitory constant (Ki) of an unlabeled competitor like LY341495.

Workflow Diagram:

G cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (Cells expressing mGluR subtype) incubation 2. Incubation (Membranes + [3H]-LY341495 + unlabeled LY341495) prep->incubation separation 3. Separation (Bound vs. Free Ligand via Filtration) incubation->separation quantification 4. Quantification (Scintillation Counting) separation->quantification analysis 5. Data Analysis (Scatchard or Cheng-Prusoff) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human mGluR subtype of interest are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

  • Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]-LY341495) and varying concentrations of unlabeled this compound. The incubation is typically carried out at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding, determined in the presence of a high concentration of an unlabeled ligand, is subtracted from the total binding to yield specific binding. For competitive binding assays, the IC50 value is determined by non-linear regression analysis and then converted to a Ki value using the Cheng-Prusoff equation. For saturation binding assays, the Kd and Bmax values are determined by Scatchard analysis.

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition.

Group II and III mGluRs are negatively coupled to adenylyl cyclase through Gi/o proteins. Their activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Methodology:

  • Cell Culture: Cells expressing the mGluR of interest are cultured in appropriate media.

  • Assay: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Adenylyl cyclase is then stimulated with forskolin (B1673556) to increase basal cAMP levels.

  • Treatment: Cells are treated with an mGluR agonist (e.g., ACPD for group II) in the presence of varying concentrations of this compound.

  • Measurement: The intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits based on fluorescence or luminescence.

  • Analysis: The ability of LY341495 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Methodology:

  • Cell Labeling: Cells expressing the mGluR of interest are incubated with [3H]-myo-inositol, which is incorporated into the cell membrane as [3H]-phosphatidylinositols.

  • Treatment: Cells are pre-incubated with LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates. The cells are then stimulated with an agonist (e.g., quisqualate) in the presence of varying concentrations of this compound.

  • Extraction and Separation: The reaction is stopped, and the soluble inositol phosphates are extracted. The total [3H]-inositol phosphates are separated from free [3H]-inositol by anion-exchange chromatography.

  • Quantification: The amount of [3H]-inositol phosphates is determined by liquid scintillation counting.

  • Analysis: The antagonistic effect of LY341495 on agonist-stimulated PI hydrolysis is quantified to determine its IC50 value.

Conclusion

This compound is a highly potent and selective antagonist of group II metabotropic glutamate receptors. Its well-characterized pharmacological profile makes it an essential tool for investigating the roles of mGluR2 and mGluR3 in the central nervous system. The detailed understanding of its mechanism of action, particularly its ability to modulate the PI3K/Akt/mTORC1 signaling pathway, has paved the way for novel therapeutic strategies for depression and other neurological disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other mGluR ligands.

References

(Rac)-LY341495: A Comprehensive Technical Guide to its mGluR Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of the compound (Rac)-LY341495 across the metabotropic glutamate (B1630785) receptor (mGluR) subtypes. The following sections detail its binding affinities and functional potencies, the experimental protocols used to determine these values, and the associated signaling pathways.

Core Data Presentation: Subtype Selectivity of this compound

This compound is a potent and widely utilized antagonist in the study of metabotropic glutamate receptors. Its selectivity is not absolute, and a thorough understanding of its affinity and potency at each subtype is crucial for the accurate interpretation of experimental results. The data presented below, summarized from multiple studies, highlights the compound's preference for Group II mGluRs, with progressively lower potency for Group III and Group I receptors.

mGluR SubtypeGroupIC50 (nM)Ki (nM)
mGluR1aI7800[1][2], 8200[3]6800[3]
mGluR2II21[1][2][4]2.3[3]
mGluR3II14[1][2][4]1.3[3]
mGluR4III22000[1][2][3][4]-
mGluR5aI8200[1][4]-
mGluR7III990[1][2][4]-
mGluR8III170[1][2][4]173[3]

Note: IC50 and Ki values are collated from various sources and represent the concentration of this compound required to inhibit 50% of the binding of a radioligand or the functional response, and the inhibition constant, respectively. These values can vary based on the specific experimental conditions.

The general rank order of potency for LY341495 antagonism is mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a ≈ mGlu5a > mGlu4.[2] This demonstrates a pronounced selectivity for Group II mGluRs (mGlu2 and mGlu3) with nanomolar potency.[2] While it is often referred to as a Group II selective antagonist, it is important to note its activity at higher concentrations on Group III and Group I receptors.[5] For instance, at micromolar concentrations, LY341495 can antagonize Group I mGluRs.[2] It also shows notable potency at the mGlu8 receptor within Group III.[2]

Experimental Protocols

The determination of the binding affinity and functional potency of this compound across mGluR subtypes involves a variety of sophisticated experimental techniques. The most common methodologies are detailed below.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of an unlabeled compound, such as this compound, to displace the radiolabeled ligand is then measured.

Example Protocol for [3H]LY341495 Binding Assay:

  • Membrane Preparation: Membranes are prepared from cells expressing the specific mGluR subtype or from brain tissue.[6]

  • Incubation: The membranes are incubated with a fixed concentration of [3H]LY341495 in a suitable buffer.[6]

  • Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete for binding with the radioligand.[6]

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.[7]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the IC50 value, which is the concentration of this compound that displaces 50% of the specific binding of [3H]LY341495. The Ki value can then be calculated using the Cheng-Prusoff equation.

A diagram illustrating the workflow of a competitive binding assay is provided below.

G cluster_workflow Competitive Binding Assay Workflow prep Receptor Preparation (e.g., cell membranes) radioligand Add Radiolabeled Ligand (e.g., [3H]LY341495) prep->radioligand competitor Add Unlabeled Competitor (this compound) radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation filtration Separate Bound from Free Ligand (Filtration) incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Data Analysis (IC50/Ki Determination) quantification->analysis G cluster_group1 Group I mGluR Signaling mGluR1_5 mGluR1 / mGluR5 Gq_11 Gq/11 mGluR1_5->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates G cluster_group2_3 Group II & III mGluR Signaling mGluR2_3_4_7_8 mGluR2, 3, 4, 7, 8 Gi_o Gi/o mGluR2_3_4_7_8->Gi_o Activation AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates

References

in vivo effects of (Rac)-LY341495 on neuronal activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the In Vivo Effects of (Rac)-LY341495 on Neuronal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective antagonist of Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] Its ability to modulate glutamatergic neurotransmission has made it a critical tool in neuroscience research and a compound of interest for therapeutic development. By blocking the inhibitory function of presynaptic mGluR2/3 autoreceptors, LY341495 enhances glutamate release, which in turn triggers a cascade of downstream signaling events that impact neuronal activity, synaptic plasticity, and behavior.[3] This technical guide provides a comprehensive overview of the in vivo effects of LY341495, summarizing key quantitative data, detailing common experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

LY341495 primarily functions as a competitive antagonist at mGluR2 and mGluR3.[2] These G-protein coupled receptors are typically located on presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate. By blocking these receptors, LY341495 effectively removes this inhibitory brake, leading to an increase in synaptic glutamate levels.[3] This surge in glutamate subsequently activates postsynaptic ionotropic receptors, particularly AMPA receptors, initiating a series of intracellular signaling events.[3] While highly potent for Group II mGluRs, at higher concentrations, LY341495 can also antagonize Group III (mGluR4, 7, 8) and Group I (mGluR1, 5) receptors.[2][4][5]

Receptor Binding Affinity and Potency

The selectivity and potency of LY341495 have been characterized across various human mGlu receptor subtypes. The compound exhibits nanomolar potency for Group II receptors, making it a highly selective tool at appropriate concentrations.

Receptor SubtypeAntagonist Potency (IC₅₀)Receptor GroupReference
mGluR2 21 nMGroup II[6]
mGluR3 14 nMGroup II[6]
mGluR8 170 nMGroup III[6]
mGluR7 990 nMGroup III[6]
mGluR1a 7.8 µMGroup I[6]
mGluR5a 8.2 µMGroup I[6]
mGluR4 22 µMGroup III[6]

Table 1: In Vitro Antagonist Potency of LY341495 at Human mGlu Receptor Subtypes. Data represents the half-maximal inhibitory concentration (IC₅₀) required to antagonize agonist-induced responses.

Intracellular Signaling Pathways

The primary mechanism of LY341495 involves the disinhibition of glutamate release, which triggers downstream signaling cascades crucial for synaptic plasticity and neuronal function. The most well-documented pathway involves the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling.

G LY341495 Downstream Signaling Cascade cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron LY341495 LY341495 mGluR2_3 mGluR2/3 (Autoreceptor) LY341495->mGluR2_3 Antagonizes Glutamate_Release ↑ Glutamate Release mGluR2_3->Glutamate_Release Inhibits AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Activates BDNF_Release ↑ BDNF Release AMPA_R->BDNF_Release TrkB TrkB Receptor BDNF_Release->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK MAPK Pathway TrkB->MAPK mTORC1 ↑ mTORC1 Signaling PI3K_Akt->mTORC1 MAPK->mTORC1 Synaptic_Proteins ↑ Synaptic Protein Synthesis (PSD-95, GluA1) mTORC1->Synaptic_Proteins Plasticity Enhanced Synaptic Plasticity Synaptic_Proteins->Plasticity

Caption: Signaling pathway initiated by LY341495 antagonism of presynaptic mGluR2/3.

In Vivo Effects on Neuronal Activity and Neurotransmission

In vivo studies have demonstrated that LY341495 administration directly alters neuronal firing and neurotransmitter levels in key brain regions.

Electrophysiological Effects

Administration of LY341495 leads to increased neuronal excitation. In mice, it enhances high-frequency gamma oscillations as measured by quantitative electroencephalography (qEEG), which is a recognized in vivo marker of heightened neuronal activity.[7] Furthermore, studies in mice that underwent juvenile social isolation revealed that LY341495 increases the presynaptic release probability of excitatory neurons in the medial prefrontal cortex (PFC).[8]

Neurochemical Effects

Beyond its primary effect on glutamate, LY341495 also modulates other neurotransmitter systems. It has been shown to increase the firing rate of serotonin (B10506) (5-HT) neurons in the dorsal raphe nucleus (DRN) and elevate extracellular 5-HT levels in the mPFC, likely through the activation of postsynaptic AMPA receptors.[3]

Correlated Behavioral Outcomes

The neurophysiological effects of LY341495 translate into significant behavioral changes in animal models, particularly in domains related to mood and cognition.

Behavioral ModelAnimal ModelDose Range (i.p.)Observed EffectReference
Forced Swim Test Mouse0.3 - 3 mg/kgReduced immobility (antidepressant-like effect)[9]
Marble Burying Test Mouse0.3 - 3 mg/kgReduced burying (anxiolytic-like effect)[9]
Y-Maze Test MouseNot SpecifiedImproved spatial working memory performance[8]
Novel Object Recognition Rat0.05 - 0.1 mg/kgCounteracted extinction of recognition memory (enhanced memory)[10]
Novel Object Recognition Rat0.3 - 3 mg/kgImpaired recognition memory performance[10]

Table 2: Summary of In Vivo Behavioral Effects of LY341495.

The effects on recognition memory highlight a critical dose-dependent relationship, where lower doses appear to be memory-enhancing while higher doses are disruptive.[10] This biphasic effect may be due to the compound's engagement with other mGlu receptor subtypes at higher concentrations.[10]

G Dose-Dependent Effects of LY341495 on Cognition cluster_low Low Dose (0.05-0.1 mg/kg) cluster_high High Dose (0.3-3 mg/kg) LY341495 LY341495 Administration Low_Target Selective mGluR2/3 Antagonism LY341495->Low_Target High_Target Non-selective Antagonism (mGluR2/3, mGluR8, etc.) LY341495->High_Target Low_Effect Cognitive Enhancement (Memory Consolidation) Low_Target->Low_Effect High_Effect Cognitive Impairment (Memory Disruption) High_Target->High_Effect

Caption: Logical relationship between LY341495 dosage and cognitive outcomes.

Detailed Experimental Protocols

Reproducing the in vivo effects of LY341495 requires precise experimental procedures. Below are generalized protocols based on methodologies cited in the literature.

Animal Models and Drug Administration
  • Species: Male C57BL/6J mice or male Wistar rats are commonly used.[8][10]

  • Housing: Animals are group-housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Drug Preparation: this compound is typically dissolved in a vehicle such as saline or sterile water. The solution is prepared fresh on the day of the experiment.

  • Administration: The compound is most frequently administered via intraperitoneal (i.p.) injection at volumes of 5-10 ml/kg.[9]

Behavioral Testing: Forced Swim Test (FST)
  • Apparatus: A cylindrical glass beaker (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

  • Procedure:

    • Administer LY341495 (0.3-3 mg/kg, i.p.) or vehicle 30-60 minutes prior to the test.

    • Place the mouse gently into the water for a 6-minute session.

    • The session is video-recorded for later analysis.

    • An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

  • Endpoint: A significant reduction in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.[9]

In Vivo Electrophysiology: Whole-Cell Patch-Clamp in PFC
  • Animal Preparation: An adult mouse is anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame. A craniotomy is performed over the medial prefrontal cortex.

  • Recording:

    • A glass micropipette filled with internal solution is lowered into the PFC to target pyramidal neurons in layer V.

    • Whole-cell recordings are established to measure synaptic events.

    • A stable baseline of spontaneous or evoked excitatory postsynaptic currents (EPSCs) is recorded for 10-15 minutes.

    • LY341495 is applied to the slice or administered systemically.

    • Changes in EPSC frequency and amplitude are recorded for at least 30 minutes post-application.

  • Data Analysis: An increase in the frequency of spontaneous EPSCs, without a change in amplitude, is indicative of an increased presynaptic release probability.[8]

G General Experimental Workflow for In Vivo Studies cluster_exp Data Acquisition start Animal Model (e.g., C57BL/6J Mouse) drug_prep Drug Preparation (LY341495 in Vehicle) start->drug_prep admin Systemic Administration (e.g., i.p. injection) drug_prep->admin wait Waiting Period (30-60 min) admin->wait behavior Behavioral Testing (e.g., FST, NOR) wait->behavior ephys Electrophysiology (e.g., In Vivo Recording) wait->ephys analysis Data Analysis (Statistical Comparison) behavior->analysis ephys->analysis end Conclusion analysis->end

Caption: A typical experimental workflow for assessing the in vivo effects of LY341495.

Conclusion

This compound is a powerful pharmacological tool for probing the function of Group II metabotropic glutamate receptors in vivo. Its primary action as an mGluR2/3 antagonist leads to enhanced glutamatergic and serotonergic activity, driving changes in synaptic plasticity and producing measurable behavioral effects. The compound's antidepressant-like and cognitive-modulating properties underscore the therapeutic potential of targeting the mGluR2/3 system. However, researchers must remain cognizant of its dose-dependent effects and potential for off-target activity at higher concentrations. The protocols and data presented in this guide offer a foundational resource for designing and interpreting experiments aimed at further elucidating the complex role of LY341495 in modulating neuronal activity.

References

The Role of Group II mGluRs in Synaptic Plasticity: A Technical Guide to Studies with (Rac)-LY341495

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate (B1630785) receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system.[1] They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[2] Group II mGluRs, which include mGluR2 and mGluR3, are of particular interest in the study of synaptic plasticity, the cellular mechanism underlying learning and memory.[3][4] These receptors are typically located presynaptically, where they act as autoreceptors to inhibit glutamate release.[5][6] Their activation is linked to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[4][7]

The study of group II mGluRs has been significantly advanced by the development of selective antagonists, most notably (2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine, or LY341495.[8][9] This potent and selective competitive antagonist has been instrumental in elucidating the nuanced roles of group II mGluRs in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[3][8] This technical guide provides an in-depth overview of the function of group II mGluRs in synaptic plasticity, with a specific focus on studies utilizing LY341495. It summarizes key quantitative data, details common experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Pharmacology of LY341495

LY341495 is a highly potent and selective antagonist for group II mGluRs, with nanomolar affinity for mGluR2 and mGluR3.[10][11] Its selectivity is concentration-dependent, and at higher micromolar concentrations, it can also antagonize group I and group III mGluRs.[8][12] This characteristic allows researchers to dissect the specific contributions of different mGluR groups by using a range of LY341495 concentrations.[12] The compound is brain-penetrant and active in vivo, making it a valuable tool for both in vitro and in vivo studies.[13]

Data Presentation: Quantitative Effects of LY341495

The following tables summarize the quantitative data from various studies on the effects of LY341495 on mGluRs and synaptic plasticity.

Table 1: Antagonist Potency of LY341495 at Human mGluR Subtypes

mGluR SubtypeIC50 / Ki ValueAssayReference
mGluR1a7.8 µM (IC50)Phosphoinositide (PI) hydrolysis[11]
mGluR221 nM (IC50)Inhibition of forskolin-stimulated cAMP formation[10][11]
mGluR314 nM (IC50)Inhibition of forskolin-stimulated cAMP formation[10][11]
mGluR4a22 µM (IC50)Inhibition of L-AP4 responses[11]
mGluR5a8.2 µM (IC50)Phosphoinositide (PI) hydrolysis[11]
mGluR7a990 nM (IC50)Inhibition of L-AP4 responses[13]
mGluR8170 nM (IC50)Inhibition of L-AP4 responses[11][13]

Table 2: Effects of LY341495 on Synaptic Plasticity

Brain RegionSynaptic PathwayPlasticity TypeLY341495 ConcentrationEffectReference
Hippocampus (CA1)Schaffer CollateralLTDNot specifiedBlocked DHPG-induced LTD[8]
Hippocampus (CA1)Schaffer CollateralLTPNot specifiedNo effect on NMDA receptor-dependent LTP[8]
Hippocampus (Dentate Gyrus)Medial Perforant PathLTDNot specified (prolonged antagonism)Impaired LTD[3]
Hippocampus (Dentate Gyrus)Medial Perforant PathLTPNot specified (prolonged antagonism)No effect on LTP[3]
Hippocampus (Dentate Gyrus)Perforant PathwayLTP1 µM (microinjected)Increased LTP[14]
Avian Cochlear NucleusGABAergic SynapsesLTD3 µMEliminated DCG-IV-induced LTD[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the role of group II mGluRs in synaptic plasticity.

group_II_mGluR_signaling cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2_3 Group II mGluR (mGluR2/3) Glutamate->mGluR2_3 activates G_protein Gi/o Protein mGluR2_3->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicle_release Glutamate Release Ca_channel->Vesicle_release triggers LY341495 LY341495 LY341495->mGluR2_3 antagonizes experimental_workflow cluster_workflow Experimental Workflow for Synaptic Plasticity Study A Brain Slice Preparation (e.g., Hippocampus) B Electrophysiology Setup (ACSF perfusion, recording/stimulating electrodes) A->B C Baseline Synaptic Transmission Recording B->C D Application of LY341495 (or vehicle control) C->D E Induction of Plasticity (e.g., HFS for LTP, LFS for LTD) D->E F Post-induction Recording (monitor changes in synaptic strength) E->F G Data Analysis (quantify potentiation/depression) F->G logical_relationship cluster_logic Elucidating Group II mGluR Role with LY341495 A Observe Synaptic Plasticity (e.g., LTD induction) B Apply LY341495 A->B C Observe Blockade or Alteration of Plasticity B->C D Conclude Involvement of Group II mGluRs C->D

References

(Rac)-LY341495: A Comprehensive Technical Guide for the Study of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-LY341495 is a potent and selective antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), demonstrating a unique profile that makes it an invaluable tool in neuroscience research.[1][2] Primarily targeting Group II mGluRs (mGlu2 and mGlu3) with nanomolar potency, its broader activity at higher concentrations across other mGluR subtypes allows for the systematic dissection of glutamatergic signaling in various physiological and pathological contexts.[1][3] This guide provides an in-depth overview of LY341495, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its application in preclinical models of neurological disorders such as depression, Parkinson's disease, epilepsy, and cognitive deficits.

Introduction and Mechanism of Action

(2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid, or LY341495, is a systemically active competitive antagonist that readily penetrates the brain.[4] It exerts its function by binding to the orthosteric site of metabotropic glutamate receptors, preventing the endogenous ligand, glutamate, from activating them. The eight subtypes of mGluRs are classified into three groups based on sequence homology, pharmacology, and their intracellular signaling mechanisms.[5][6]

  • Group I mGluRs (mGlu1, mGlu5): These are typically located postsynaptically and are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[5][6][7]

  • Group II mGluRs (mGlu2, mGlu3): Found predominantly on presynaptic terminals, these receptors act as autoreceptors to inhibit neurotransmitter release.[8] They are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5][9]

  • Group III mGluRs (mGlu4, mGlu6, mGlu7, mGlu8): Similar to Group II, these are also primarily presynaptic, Gαi/o-coupled receptors that negatively regulate adenylyl cyclase.[5][9]

LY341495 exhibits the highest affinity for Group II receptors, making it a particularly useful tool for studying their role in synaptic transmission and plasticity.[1][4] Its selectivity profile allows researchers to distinguish between the functions of different mGluR groups by using varying concentrations.[3]

Quantitative Pharmacological Data

The antagonist potency of LY341495 varies significantly across the different mGluR subtypes. This selectivity is crucial for its utility as a research tool. The following table summarizes its inhibitory constants (IC50) and binding affinities (Ki/Kd) at human and rat mGluRs.

Receptor SubtypePotency (IC50 / Ki / Kd in nM)Reference
Group I
mGlu1a7800 / 6800[1][4][10]
mGlu5a8200[1][4][10]
Group II
mGlu221 / 2.3[1][4][10]
mGlu314 / 1.3[1][4][10]
Group III
mGlu4a22000[1][4][10]
mGlu631.6[3]
mGlu7a990[1][4][10]
mGlu8170 / 14.0[1][3][10]

Data is compiled from studies on human recombinant receptors and rat brain tissues. Values should be considered approximate as they can vary based on the specific assay conditions.

Signaling Pathways and Visualizations

The differential coupling of mGluR groups to distinct G-proteins results in divergent downstream signaling cascades. LY341495 can be used to selectively block these pathways.

Group_I_mGluR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR1_5 Group I mGluR (mGlu1, mGlu5) Gq11 Gαq/11 mGluR1_5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects Ca_release->Downstream PKC->Downstream Glutamate Glutamate Glutamate->mGluR1_5 Activates LY341495 LY341495 (High Conc.) LY341495->mGluR1_5 Blocks

Canonical Group I mGluR Signaling Pathway.

Group_II_III_mGluR_Signaling cluster_membrane Presynaptic Terminal Membrane cluster_cytosol Cytosol mGluR2_3 Group II/III mGluR (mGlu2,3,4,6,7,8) Gio Gαi/o mGluR2_3->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits Neurotransmitter_Release ↓ Neurotransmitter Release Gio->Neurotransmitter_Release Inhibits (via Gβγ) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neurotransmitter_Release Glutamate Glutamate Glutamate->mGluR2_3 Activates LY341495 LY341495 (Low Conc.) LY341495->mGluR2_3 Blocks

Canonical Group II/III mGluR Signaling Pathway.

Applications in Neurological Disorder Research

LY341495 has been instrumental in elucidating the role of mGluRs in various CNS disorders.

  • Depression: Numerous studies have shown that blocking mGlu2/3 receptors with LY341495 produces rapid and sustained antidepressant-like effects in animal models, such as the forced swim test and chronic unpredictable stress models.[11][12][13] This effect is thought to be mediated by an increase in glutamate transmission in brain regions like the prefrontal cortex, leading to the activation of the mTORC1 signaling pathway, which is crucial for synaptic plasticity.[11][13]

  • Parkinson's Disease: In primate models of Parkinson's disease, LY341495 has been used to investigate treatments for L-DOPA-induced dyskinesia and psychosis.[14] Studies suggest that activation of mGlu2/3 receptors can be beneficial, and LY341495 is used to block these effects, thereby confirming the receptor's involvement.[14]

  • Epilepsy: Research in genetic animal models of absence epilepsy (e.g., WAG/Rij rats) has shown that LY341495 can reduce the frequency of spike-wave discharges in a dose-dependent manner.[15] This suggests that mGlu2/3 receptors are involved in the generation of seizures and may be a therapeutic target.[15]

  • Cognition and Memory: The effects of LY341495 on cognition are complex and dose-dependent.[8][16] High doses (0.3-3 mg/kg) have been shown to impair recognition memory in rats, while lower doses (0.05-0.1 mg/kg) can prevent the extinction of recognition memory, suggesting an enhancement.[8][16] In models of neurodevelopmental disorders, LY341495 has been found to improve working memory deficits.[17]

  • Anxiety: While mGlu2/3 receptor agonists are generally considered anxiolytic, antagonists like LY341495 have also shown efficacy in certain anxiety paradigms, such as the marble-burying test and novelty-suppressed feeding test.[18][19] However, its effects are not consistent across all models, indicating a complex role for these receptors in anxiety.[19]

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following are representative protocols for experiments utilizing LY341495.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and density (Bmax) of [3H]LY341495 to Group II mGluRs in rat brain tissue.

Materials:

  • Rat forebrain tissue

  • [3H]LY341495 radioligand

  • Non-labeled LY341495 (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Filtration manifold

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Finally, resuspend the pellet in the binding buffer to a known protein concentration.

  • Binding Reaction: In test tubes, combine a fixed amount of membrane protein, varying concentrations of [3H]LY341495, and either buffer (for total binding) or a high concentration of non-labeled LY341495 (for non-specific binding).

  • Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the resulting saturation isotherm using non-linear regression (e.g., Scatchard analysis) to determine the Kd and Bmax values.[20]

Protocol 2: In Vivo Behavioral Assay - Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of LY341495 in mice.

Materials:

  • Male C57BL/6J mice

  • LY341495

  • Vehicle solution (e.g., saline)

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment and analysis software.

Methodology:

  • Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment.

  • Drug Administration: Administer LY341495 (e.g., 0.3, 1, or 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[19] The test is typically conducted 30-60 minutes post-injection.

  • Pre-swim Session (Day 1): Place each mouse individually into a cylinder of water for a 15-minute adaptation session. This is to induce a stable state of immobility on the test day. Remove, dry, and return the mice to their home cages.

  • Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the cylinders for a 6-minute test session. Record the session for later analysis.

  • Behavioral Scoring: An observer blinded to the treatment conditions should score the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the LY341495-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is interpreted as an antidepressant-like effect.[11][19]

Protocol 3: Ex Vivo Electrophysiology - Spinal Cord Preparation

Objective: To measure the antagonist effect of LY341495 on mGluR-mediated responses in neonatal rat spinal cord motoneurons.

Materials:

  • Neonatal rat pups (P0-P4)

  • Dissection microscope and tools

  • Recording chamber with perfusion system

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

  • LY341495

  • mGluR agonists (e.g., (1S,3R)-ACPD for Group I, (2R,4R)-APDC for Group II)

  • Glass microelectrodes for ventral root recording

  • Amplifier and data acquisition system

Methodology:

  • Preparation: Isolate the spinal cord from a neonatal rat pup and place it in a recording chamber continuously perfused with oxygenated aCSF.

  • Recording Setup: Use a suction electrode to record depolarizing potentials from a ventral root (e.g., L4 or L5).

  • Baseline Agonist Response: Construct a cumulative concentration-response curve (CRC) for an mGluR agonist (e.g., (1S,3R)-ACPD) to establish a baseline response.

  • Antagonist Incubation: Perfuse the spinal cord preparation with a known concentration of LY341495 for a set period (e.g., 60-100 minutes, as antagonism can be time-dependent).[3]

  • Post-Antagonist CRC: In the continued presence of LY341495, construct a second CRC for the same agonist.

  • Data Analysis: Compare the agonist CRCs before and after LY341495 application. A rightward shift in the CRC indicates competitive antagonism. Calculate the apparent dissociation constant (KD) for LY341495 using the Gaddum equation. This allows for the quantification of its potency on native receptors in a functional circuit.[3]

Preclinical Research Workflow Visualization

The use of LY341495 often follows a multi-stage process from inducing a disease model to behavioral and molecular analysis.

Preclinical_Workflow cluster_model Phase 1: Model Induction cluster_treatment Phase 2: Pharmacological Intervention cluster_testing Phase 3: Behavioral Assessment cluster_analysis Phase 4: Molecular Analysis A1 Select Animal Model (e.g., C57BL/6J Mice) A2 Induce Pathology (e.g., Chronic Unpredictable Stress for 4 weeks) A1->A2 B1 Randomize into Groups (Vehicle vs. LY341495) A2->B1 Model Established B2 Administer Treatment (e.g., LY341495 1mg/kg, i.p., daily) B1->B2 C1 Behavioral Test (e.g., Forced Swim Test) B2->C1 Acute or Chronic Dosing C2 Record & Score Behavior (e.g., Immobility Time) C1->C2 D1 Tissue Collection (e.g., Hippocampus) C2->D1 Post-Behavioral Euthanasia D2 Biochemical Assay (e.g., Western Blot) D1->D2 D3 Analyze Target Proteins (e.g., p-mTOR, p-4E-BP1) D2->D3 Conclusion Correlate Behavior with Molecular Changes D3->Conclusion

Typical workflow for a preclinical study using LY341495.

Conclusion

This compound is a powerful pharmacological tool with a well-characterized selectivity profile, making it indispensable for investigating the complex roles of metabotropic glutamate receptors in the central nervous system. Its high potency at Group II mGluRs, combined with its activity at other subtypes at higher concentrations, provides a means to modulate glutamatergic neurotransmission with a degree of specificity. The continued use of LY341495 in well-designed in vitro and in vivo experiments will undoubtedly continue to advance our understanding of the pathophysiology of neurological and psychiatric disorders, paving the way for the development of novel therapeutic strategies.

References

Foundational Research on (Rac)-LY341495 and its Interplay with Glutamate Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LY341495 is a potent and selective competitive antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), with a primary affinity for group II mGluRs (mGluR2 and mGluR3).[1] Its unique pharmacological profile has established it as an invaluable tool in neuroscience research for dissecting the physiological and pathological roles of these receptors in modulating glutamate transmission. This technical guide provides an in-depth overview of the foundational research that has characterized this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Quantitative Pharmacological Profile of this compound

The antagonist potency of this compound has been extensively characterized across various mGluR subtypes through functional assays and radioligand binding studies. The following tables summarize the key quantitative data from foundational research, providing a clear comparison of its activity.

Table 1: Antagonist Potency (IC50) of this compound at Human mGluR Subtypes
mGluR SubtypeFunctional AssayAgonist UsedIC50 (nM)Reference
mGluR1aPhosphoinositide HydrolysisQuisqualate7,800[1]
mGluR2cAMP Inhibition(1S,3R)-ACPD21[1]
mGluR3cAMP Inhibition(1S,3R)-ACPD14[1]
mGluR4cAMP InhibitionL-AP422,000[1]
mGluR5aPhosphoinositide HydrolysisQuisqualate8,200[1]
mGluR7cAMP InhibitionL-AP4990[1]
mGluR8cAMP InhibitionL-AP4170[1]

Data from Kingston et al. (1998) using human recombinant mGluR subtypes expressed in non-neuronal RGT cells.[1]

Table 2: Radioligand Binding Affinity (Ki and KD) of [3H]-LY341495
Receptor SubtypePreparationRadioligandKi / KD (nM)Bmax (pmol/mg protein)Reference
mGluR2Membranes from cells expressing human mGluR2[3H]-LY3414951.67 ± 0.20 (KD)20.5 ± 5.4[2]
mGluR3Membranes from cells expressing human mGluR3[3H]-LY3414950.75 ± 0.43 (KD)32.0 ± 7.0[2]
Rat Brain ForebrainRat forebrain membranes[3H]-LY3414950.84 ± 0.11 (KD)3.9 ± 0.65[3]

Data from Johnson et al. (1999) and Wright et al. (2001).[2][3]

Core Experimental Protocols

The following sections detail the methodologies employed in the foundational studies to characterize the pharmacological properties of this compound.

Radioligand Binding Assays

These assays were crucial in determining the binding affinity and density of receptors for [3H]-LY341495.

Objective: To determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) for [3H]-LY341495 at specific mGluR subtypes.

Materials:

  • Radioligand: [3H]-LY341495

  • Membrane Preparations: Membranes from cells stably expressing human mGluR subtypes (e.g., mGluR2, mGluR3) or from rat brain tissue.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (5 mM).

  • Non-specific Binding Control: Unlabeled LY341495 (10 µM).

  • Filtration Apparatus: Brandel cell harvester or equivalent.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: Liquid scintillation spectrometer.

Protocol:

  • Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellets multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), varying concentrations of [3H]-LY341495 (for saturation experiments) or a fixed concentration of [3H]-LY341495 with varying concentrations of unlabeled competitor (for competition experiments).

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding from total binding. For saturation experiments, analyze the data using non-linear regression to calculate KD and Bmax. For competition experiments, calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Functional Assays: cAMP Inhibition

This assay is used to determine the antagonist potency of LY341495 at Gi/o-coupled mGluRs (Groups II and III), which inhibit adenylyl cyclase.

Objective: To measure the ability of this compound to block agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Materials:

  • Cell Lines: RGT (rat glutamate transporter) cells stably expressing human mGluR subtypes (mGluR2, mGluR3, mGluR4, mGluR7, mGluR8).

  • Agonists: (1S,3R)-ACPD for Group II mGluRs; L-AP4 for Group III mGluRs.

  • Stimulant: Forskolin (B1673556).

  • Test Compound: this compound.

  • cAMP Assay Kit: Commercially available cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA).

Protocol:

  • Cell Culture: Plate the cells in 96-well plates and grow to near confluence.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist and Forskolin Stimulation: Add the respective agonist (e.g., (1S,3R)-ACPD or L-AP4) along with a fixed concentration of forskolin (to stimulate cAMP production).

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Assays: Phosphoinositide (PI) Hydrolysis

This assay is employed to assess the antagonist activity of LY341495 at Gq-coupled mGluRs (Group I), which activate phospholipase C.

Objective: To measure the ability of this compound to block agonist-induced accumulation of inositol (B14025) phosphates (IPs).

Materials:

  • Cell Lines: AV12-664 cells stably expressing human mGluR1a or mGluR5a.

  • Radiolabel: myo-[3H]inositol.

  • Agonist: Quisqualate.

  • Test Compound: this compound.

  • Lithium Chloride (LiCl): To inhibit inositol monophosphatase.

  • Ion-exchange Columns: Dowex AG1-X8 resin.

Protocol:

  • Cell Labeling: Incubate the cells with myo-[3H]inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate with assay buffer containing LiCl and varying concentrations of this compound.

  • Agonist Stimulation: Add the agonist (quisqualate) and incubate for a defined period (e.g., 60 minutes).

  • Extraction of IPs: Terminate the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

  • Separation of IPs: Separate the [3H]-inositol phosphates from free [3H]-inositol using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted IP fraction using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value by plotting the amount of [3H]-IP accumulation against the concentration of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.

Signaling Pathways

mGluR_Signaling cluster_groupII Group II mGluR (mGluR2/3) cluster_groupI Group I mGluR (mGluR1/5) Glutamate_II Glutamate mGluR2_3 mGluR2/3 Glutamate_II->mGluR2_3 Gi Gαi/o mGluR2_3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease LY341495_II This compound LY341495_II->mGluR2_3 Glutamate_I Glutamate mGluR1_5 mGluR1/5 Glutamate_I->mGluR1_5 Gq Gαq mGluR1_5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG hydrolysis LY341495_I This compound LY341495_I->mGluR1_5

Caption: Antagonistic action of this compound on Group I and Group II mGluR signaling pathways.

Experimental Workflows

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes incubate Incubate Membranes with [3H]-LY341495 ± Competitor prep_membranes->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (KD, Bmax, Ki) count->analyze end End analyze->end

Caption: Workflow for a typical radioligand binding assay.

cAMP_Assay_Workflow start Start plate_cells Plate mGluR-expressing Cells start->plate_cells pre_incubate Pre-incubate with This compound plate_cells->pre_incubate stimulate Stimulate with Agonist + Forskolin pre_incubate->stimulate incubate Incubate stimulate->incubate lyse Lyse Cells incubate->lyse measure Measure cAMP Levels lyse->measure analyze Data Analysis (IC50) measure->analyze end End analyze->end

Caption: Workflow for the cAMP inhibition functional assay.

Conclusion

The foundational research on this compound has unequivocally established it as a highly potent and selective antagonist of group II metabotropic glutamate receptors. The quantitative data derived from radioligand binding and functional assays provide a clear understanding of its pharmacological profile. The detailed experimental protocols outlined in this guide serve as a reference for researchers aiming to utilize this compound in their own studies of glutamate transmission and mGluR function. The high selectivity of this compound for group II mGluRs continues to make it an indispensable tool for elucidating the complex roles of these receptors in synaptic plasticity, neurotransmission, and the pathophysiology of various neurological and psychiatric disorders.

References

exploring the antidepressant-like effects of (Rac)-LY341495

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Antidepressant-Like Effects of (Rac)-LY341495

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2/3), has emerged as a significant compound of interest in neuropsychopharmacology for its rapid antidepressant-like effects.[1][2] Preclinical studies have demonstrated its efficacy in various animal models of depression, operating through mechanisms that share downstream convergence with ketamine, but potentially offering a different side-effect profile.[3][4][5] This technical guide provides a comprehensive overview of the core findings related to LY341495, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to validate its effects. Quantitative data from key behavioral studies are summarized, and critical pathways and workflows are visualized to facilitate a deeper understanding for research and development professionals.

Introduction

The glutamatergic system is a pivotal target for the development of novel, rapid-acting antidepressant therapies. While the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine has demonstrated remarkable efficacy, its clinical utility is hampered by psychotomimetic side effects and abuse potential.[6][7] This has spurred investigation into alternative glutamatergic targets. Group II metabotropic glutamate receptors, mGluR2 and mGluR3, are presynaptic autoreceptors that negatively regulate glutamate release.[4] Antagonizing these receptors with agents like LY341495 enhances glutamate transmission in brain regions implicated in depression, such as the prefrontal cortex (PFC) and hippocampus.[4][8] This action initiates a cascade of molecular events that mirrors the effects of ketamine, suggesting a promising therapeutic avenue.[3][4]

LY341495 is a highly potent antagonist with nanomolar affinity for mGluR2 and mGluR3, and significantly lower affinity for other mGlu receptor subtypes, making it a valuable tool for dissecting the role of group II mGluRs in mood regulation.[2][9]

Mechanism of Action and Signaling Pathways

The antidepressant-like effects of LY341495 are primarily initiated by blocking presynaptic mGluR2/3, which disinhibits glutamate release into the synapse. This surge in extracellular glutamate leads to the stimulation of postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This is a critical convergence point with the mechanism of ketamine.[4][10]

The mTORC1 Signaling Cascade

The activation of AMPA receptors is the gateway to a well-characterized intracellular signaling pathway essential for synaptic plasticity.

  • BDNF Release and TrkB Activation : Enhanced AMPA receptor activity increases the release of brain-derived neurotrophic factor (BDNF).[3][4]

  • PI3K/Akt and MAPK/ERK Activation : BDNF subsequently binds to and activates its cognate receptor, Tropomyosin receptor kinase B (TrkB). This engagement stimulates downstream pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways.[3]

  • mTORC1 Activation and Synaptogenesis : These pathways converge on the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[3][4] Activated mTORC1 promotes the synthesis of synaptic proteins, such as Postsynaptic Density-95 (PSD-95) and the AMPA receptor subunit GluA1, by phosphorylating its downstream targets p70S6K and 4E-BP1. This increase in protein synthesis is thought to underlie the rapid synaptogenesis and antidepressant effects.[3]

LY341495_mTOR_Pathway LY341495 LY341495 mGluR mGluR2/3 LY341495->mGluR blocks Glutamate ↑ Extracellular Glutamate mGluR->Glutamate disinhibits AMPAR AMPA Receptor Glutamate->AMPAR stimulates BDNF ↑ BDNF Release AMPAR->BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK mTORC1 mTORC1 Activation PI3K_Akt->mTORC1 MAPK_ERK->mTORC1 Synaptogenesis ↑ Synaptic Proteins (PSD-95, GluA1) Enhanced Synaptogenesis mTORC1->Synaptogenesis Effect Antidepressant-like Effects Synaptogenesis->Effect LY341495_Serotonin_Pathway LY341495 LY341495 (in mPFC) mGluR mGluR2/3 LY341495->mGluR blocks Glutamate ↑ Glutamate Release mGluR->Glutamate disinhibits AMPAR AMPA Receptor (in mPFC) Glutamate->AMPAR stimulates mPFC_Neuron mPFC Pyramidal Neuron Activation AMPAR->mPFC_Neuron DRN_Neuron DRN 5-HT Neuron Firing mPFC_Neuron->DRN_Neuron excites Serotonin ↑ 5-HT Release DRN_Neuron->Serotonin HT1A 5-HT1A Receptor Stimulation Serotonin->HT1A Effect Antidepressant-like Effects HT1A->Effect FST_Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Test Procedure cluster_analysis Phase 3: Data Analysis P1 Animal Acclimation (1 week minimum) P2 Drug Administration (e.g., LY341495, i.p.) (Specified time pre-test) P1->P2 T1 Prepare Apparatus: Cylinder (20cm D x 30cm H) Water (15cm depth, 23-25°C) P2->T1 T2 Gently place mouse in water T1->T2 T3 Record session (6 minutes) T2->T3 T4 Remove mouse, dry thoroughly, and return to heated home cage T3->T4 A1 Score behavior during the final 4 minutes of the test T4->A1 A2 Quantify 'Immobility Time' (s): Time spent floating with only movements necessary to keep head above water A1->A2 A3 Statistical Analysis (e.g., ANOVA, t-test) A2->A3 NSFT_Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Test Procedure cluster_analysis Phase 3: Data & Control Measures P1 Single house mice P2 Food deprive for 24 hours (water ad libitum) P1->P2 P3 Administer Drug/Vehicle (i.p.) (30 min pre-test) P2->P3 T1 Prepare Arena: Open field box (e.g., 50x50 cm) Brightly lit (anxiogenic) P3->T1 T2 Place a single food pellet on a white platform in the center T1->T2 T3 Place mouse in a corner of the arena T2->T3 T4 Start timer and record latency to take the first bite of the food (Max test duration: 10 min) T3->T4 A1 Primary Measure: Latency to feed (s) T4->A1 A2 Immediately after test, move mouse to home cage with pre-weighed food A1->A2 A3 Control Measure: Measure food consumption in home cage for 5 min to assess appetite A2->A3

References

Understanding the Pharmacokinetics of (Rac)-LY341495: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-LY341495 is a potent and highly selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). As a crucial tool in neuroscience research, its pharmacokinetic profile is of significant interest to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound, including its mechanism of action, in vitro and in vivo properties, and relevant experimental methodologies.

Core Pharmacokinetic Properties

While comprehensive quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited in publicly available literature, some key insights have been reported. The compound is known to be readily brain penetrant and active in vivo. A reported half-life of 44 minutes in rats following intraperitoneal administration suggests rapid clearance. However, detailed parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), oral bioavailability, and specific metabolic pathways remain to be fully elucidated.

In Vitro Pharmacology: Receptor Binding Affinity

This compound exhibits high affinity and selectivity for mGluR2 and mGluR3. The following table summarizes its inhibitory constants (Ki) and IC50 values across various metabotropic glutamate receptor subtypes.

Receptor SubtypeK i (nM)IC50 (nM)
Group I
mGlu1a-7,800
mGlu5a-8,200
Group II
mGlu22.321
mGlu31.314
Group III
mGlu4a-22,000
mGlu7a-990
mGlu8-170

Mechanism of Action and Signaling Pathways

This compound exerts its effects by antagonizing the inhibitory action of mGluR2/3 on glutamate release. By blocking these presynaptic autoreceptors, LY341495 increases synaptic glutamate levels, leading to the activation of postsynaptic receptors such as AMPA and NMDA receptors. This modulation of glutamatergic neurotransmission triggers downstream signaling cascades, most notably the mTOR pathway, which is implicated in synaptic plasticity and antidepressant-like effects.

LY341495 This compound mGluR2_3 mGluR2/3 (presynaptic) LY341495->mGluR2_3 Antagonizes Glutamate_release Increased Glutamate Release mGluR2_3->Glutamate_release Inhibits (Inhibition Blocked) AMPA_R AMPA Receptor (postsynaptic) Glutamate_release->AMPA_R Activates mTOR_pathway mTOR Signaling Pathway AMPA_R->mTOR_pathway Activates Synaptic_plasticity Enhanced Synaptic Plasticity mTOR_pathway->Synaptic_plasticity Promotes Antidepressant_effects Antidepressant-like Effects Synaptic_plasticity->Antidepressant_effects Leads to

Simplified signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not extensively published. However, based on common practices in preclinical research, the following outlines general methodologies that would be employed.

In Vivo Administration in Rodents
  • Intraperitoneal (i.p.) Injection (Rat):

    • This compound is dissolved in a suitable vehicle, such as saline or a buffered solution.

    • The solution is administered to the rat via intraperitoneal injection at the desired dose (e.g., 0.3-3 mg/kg).

    • Blood samples are collected at predetermined time points post-administration via tail vein or cardiac puncture.

  • Oral Gavage (Mouse):

    • A suspension or solution of this compound is prepared in an appropriate vehicle.

    • The formulation is administered directly into the stomach of the mouse using a gavage needle.

    • Blood and brain tissue are collected at various time points to determine plasma and brain concentrations.

cluster_0 In Vivo Pharmacokinetic Study Workflow A Dosing (i.p. or oral) B Serial Blood Sampling A->B D Brain Tissue Harvesting A->D C Plasma Separation B->C E Sample Extraction (e.g., SPE, LLE) C->E D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Parameter Calculation F->G

General workflow for a preclinical pharmacokinetic study.
Bioanalytical Method: LC-MS/MS

The quantification of this compound in biological matrices such as plasma and brain homogenates is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Plasma or brain homogenate samples are subjected to protein precipitation or solid-phase extraction to remove interfering substances and isolate the analyte.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is commonly used to separate this compound from other components based on its physicochemical properties.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and daughter ions of this compound, ensuring high sensitivity and specificity.

Future Directions

The current body of literature provides a strong foundation for understanding the pharmacological effects of this compound. However, to fully characterize its potential as a therapeutic agent, further in-depth pharmacokinetic studies are warranted. Future research should focus on:

  • Determining the oral bioavailability of this compound.

  • Elucidating its metabolic pathways and identifying major metabolites.

  • Characterizing its excretion routes.

  • Conducting comprehensive tissue distribution studies to better understand its brain penetration and accumulation in other organs.

A more complete understanding of the ADME properties of this compound will be invaluable for the design of future preclinical and clinical studies.

Methodological & Application

Application Notes and Protocols for (Rac)-LY341495 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-LY341495 is a highly potent and selective competitive antagonist for group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR2 and mGluR3.[1][2][3] Its utility extends to in vitro research for investigating the physiological and pathological roles of these receptors. This document provides detailed protocols for its use in common in vitro assays and summarizes its pharmacological profile.

Pharmacological Profile

This compound exhibits a distinct selectivity profile across the different mGlu receptor subtypes. It is most potent at group II receptors, with nanomolar affinity, and displays significantly lower potency at group I and group III receptors.[1] This selectivity allows for the targeted investigation of mGluR2 and mGluR3 function.

Data Presentation: Potency of this compound at Human mGlu Receptors

The following table summarizes the inhibitory potency (IC50) of this compound at various human mGlu receptor subtypes expressed in recombinant cell lines.[1][4][5]

mGlu Receptor SubtypeGroupSecond Messenger PathwayIC50 (µM)
mGluR1a IPhosphoinositide Hydrolysis7.8[1][4][5]
mGluR2 IIcAMP Inhibition0.021[1][4][5]
mGluR3 IIcAMP Inhibition0.014[1][4][5]
mGluR4 IIIcAMP Inhibition22[1][4][5]
mGluR5a IPhosphoinositide Hydrolysis8.2[1][4][5]
mGluR7 IIIcAMP Inhibition0.99[1][4][5]
mGluR8 IIIcAMP Inhibition0.17[1][4][5]

Binding Affinity

Radioligand binding studies using [3H]-LY341495 have demonstrated high affinity for mGluR2 and mGluR3. The dissociation constants (KD) for human mGluR2 and mGluR3 are approximately 1.67 nM and 0.75 nM, respectively.[6]

Experimental Protocols

Here are detailed protocols for common in vitro applications of this compound.

cAMP Accumulation Assay for Group II mGluR Antagonism

This protocol details the measurement of this compound's ability to antagonize agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing mGluR2 or mGluR3.[1][7]

Objective: To determine the IC50 value of this compound by measuring its ability to block the agonist-mediated decrease in forskolin-stimulated cAMP levels.

Materials:

  • HEK293 cells stably expressing human mGluR2 or mGluR3.[7]

  • Cell culture medium (e.g., DMEM with 10% FBS).[7]

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).[7]

  • This compound.[7]

  • Group II mGluR agonist (e.g., (1S,3R)-ACPD or LY379268).[1]

  • Forskolin (B1673556).[1][7]

  • cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).[7]

  • 384-well white opaque plates.

Procedure:

  • Cell Seeding: Seed the mGluR2 or mGluR3 expressing cells into 384-well plates at an appropriate density and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Incubation: Remove the culture medium from the cells and add the diluted this compound. Incubate for a sufficient time to allow for receptor binding (e.g., 20 minutes at room temperature).

  • Agonist Stimulation: Add the group II mGluR agonist to the wells already containing the antagonist.

  • Forskolin Stimulation: Immediately add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer (typically 30-60 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow cAMP Assay Workflow start Seed mGluR2/3 expressing cells prepare Prepare this compound dilutions start->prepare antagonist Incubate cells with antagonist prepare->antagonist agonist Add group II mGluR agonist antagonist->agonist forskolin Add forskolin to stimulate cAMP agonist->forskolin incubate Incubate at room temperature forskolin->incubate detect Lyse cells and detect cAMP incubate->detect analyze Analyze data and determine IC50 detect->analyze

Workflow for the cAMP accumulation assay.

Phosphoinositide (PI) Hydrolysis Assay for Group I mGluR Antagonism

This protocol is for assessing the antagonist activity of this compound at group I mGluRs (mGluR1a and mGluR5a) by measuring its effect on agonist-induced phosphoinositide hydrolysis.[1][8]

Objective: To quantify the ability of this compound to inhibit agonist-stimulated inositol (B14025) phosphate (B84403) (IP) accumulation in cells expressing group I mGluRs.

Materials:

  • CHO or HEK293 cells expressing human mGluR1a or mGluR5a.[8][9]

  • Cell culture medium.

  • Assay buffer (e.g., HBSS containing 10 mM LiCl).

  • This compound.

  • Group I mGluR agonist (e.g., Quisqualate or DHPG).[1][8]

  • IP detection kit (e.g., radioactive [3H]inositol labeling or a non-radioactive IP-One assay).

Procedure:

  • Cell Seeding and Labeling (if using radioactive method): Seed cells in 24-well plates. If using the radioactive method, incubate the cells with [3H]myo-inositol overnight to label the cellular phosphoinositide pools.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare the agonist at its EC80 concentration.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with the different concentrations of this compound for a defined period (e.g., 15 minutes).

  • Agonist Stimulation: Add the group I mGluR agonist to the wells and incubate for a specific time (e.g., 30-60 minutes) to allow for IP accumulation.

  • Assay Termination and Lysis: Stop the reaction by adding a suitable lysis buffer as per the kit instructions.

  • IP Measurement: Measure the accumulated inositol phosphates using either scintillation counting for the radioactive method or the detection method of the non-radioactive kit.

  • Data Analysis: Plot the measured IP levels against the concentration of this compound and fit the data to determine the IC50 value.

G cluster_workflow PI Hydrolysis Assay Workflow start Seed mGluR1/5 expressing cells prepare Prepare this compound dilutions start->prepare preincubate Pre-incubate cells with antagonist prepare->preincubate agonist Add group I mGluR agonist preincubate->agonist incubate Incubate to allow IP accumulation agonist->incubate terminate Terminate reaction and lyse cells incubate->terminate measure Measure inositol phosphates terminate->measure analyze Analyze data and determine IC50 measure->analyze

Workflow for the phosphoinositide hydrolysis assay.

Electrophysiology Protocol for mGluR Antagonism

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on mGluR-mediated modulation of ion channel activity in isolated neurons.[10]

Objective: To characterize the antagonist effect of this compound on agonist-induced changes in membrane currents or neuronal excitability.

Materials:

  • Primary neuronal culture (e.g., rat superior cervical ganglion neurons) or brain slices.[10]

  • External recording solution (e.g., artificial cerebrospinal fluid).

  • Internal pipette solution.

  • This compound.

  • mGluR agonist.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell/Slice Preparation: Prepare the primary neuronal culture or brain slices for electrophysiological recording.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a neuron.

  • Baseline Recording: Record baseline ion channel activity (e.g., voltage-gated calcium currents) or membrane potential.

  • Agonist Application: Perfuse the mGluR agonist to induce a measurable effect on the recorded parameter (e.g., inhibition of calcium currents).

  • Washout: Wash out the agonist to allow the recorded parameter to return to baseline.

  • Antagonist Application: Perfuse this compound at the desired concentration for a sufficient duration to ensure receptor occupancy.

  • Co-application: Co-apply the agonist in the continued presence of this compound and record the response.

  • Data Analysis: Compare the magnitude of the agonist-induced effect in the absence and presence of this compound to quantify the degree of antagonism. Construct concentration-response curves to determine the apparent KD.[11]

Signaling Pathways

This compound acts as an antagonist at mGluRs, thereby blocking the initiation of their downstream signaling cascades.

Group II mGluR Signaling (mGluR2/3): These receptors are coupled to Gαi/o proteins.[7] Agonist binding normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7] this compound blocks this process, preventing the agonist-induced reduction in cAMP.

G cluster_pathway Group II mGluR Signaling Blockade Agonist Agonist mGluR2_3 mGluR2/3 Agonist->mGluR2_3 activates LY341495 This compound LY341495->mGluR2_3 blocks G_protein Gαi/o mGluR2_3->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP produces

Blockade of Group II mGluR signaling by this compound.

Group I mGluR Signaling (mGluR1/5): These receptors are coupled to Gαq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This compound, at higher concentrations, can block this pathway.

G cluster_pathway Group I mGluR Signaling Blockade Agonist Agonist mGluR1_5 mGluR1/5 Agonist->mGluR1_5 activates LY341495 This compound LY341495->mGluR1_5 blocks G_protein Gαq/11 mGluR1_5->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG produces

Blockade of Group I mGluR signaling by this compound.

Downstream Effects: In some contexts, particularly in vivo or in complex tissue preparations, antagonism of presynaptic mGluR2/3 by LY341495 can lead to an increase in extracellular glutamate.[12][13] This can subsequently activate other glutamate receptors and their downstream signaling pathways, such as the BDNF/TrkB/mTORC1 pathway, which has been implicated in the antidepressant-like effects of LY341495.[12][13]

G cluster_downstream Downstream Effects of mGluR2/3 Blockade LY341495 This compound mGluR2_3 Presynaptic mGluR2/3 LY341495->mGluR2_3 blocks Glutamate ↑ Extracellular Glutamate mGluR2_3->Glutamate disinhibits release Postsynaptic_R Postsynaptic Receptors Glutamate->Postsynaptic_R activates BDNF_mTOR BDNF/TrkB/mTORC1 Pathway Postsynaptic_R->BDNF_mTOR activates Synaptic_Plasticity ↑ Synaptic Plasticity BDNF_mTOR->Synaptic_Plasticity promotes

Indirect downstream signaling from this compound action.

References

Application Notes and Protocols for In Vivo Administration of (Rac)-LY341495

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-LY341495 is a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluRs), with particular affinity for mGluR2 and mGluR3 subtypes.[1][2][3] Its utility in neuroscience research necessitates reliable protocols for in vivo administration to study its effects on physiology and behavior. This document provides detailed application notes and protocols for the dissolution and preparation of this compound for in vivo studies, ensuring consistent and reproducible results. It is important to note that solutions of this compound can be unstable, and it is recommended to prepare them fresh for each experiment.[4]

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound for in vivo administration.

ParameterValueVehicle/SolventRoute of AdministrationAnimal ModelReference
Solubility Up to 5 mMDMSO (with gentle warming)--[5]
Up to 100 mM1.2 eq. NaOH--
Working Concentration Variable (dependent on dose)0.1 M NaOH, 0.9% SalineIntraperitoneal (i.p.)Rats[6]
Variable (dependent on dose)DMSO, Corn oil--[7]
pH of Final Solution 7.4 - 7.80.1 M NaOH, 0.9% Salinei.p.Rats[6]
Typical Dosing Range 0.05 - 3 mg/kg-i.p.Rats[6][7]
Administration Volume 1 ml/kg-i.p.Rats[6]

Experimental Protocols

Two primary methods for the preparation of this compound for in vivo administration are detailed below. The choice of protocol may depend on the specific experimental requirements, such as the desired final concentration and the route of administration.

Protocol 1: Aqueous Formulation for Intraperitoneal (i.p.) Injection

This protocol is adapted from a study utilizing this compound in rats and is suitable for intraperitoneal administration.[6]

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.9% Sodium Chloride (Saline) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • pH meter or pH strips

  • Sterile syringes and needles

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.

  • Initial Dissolution: Add a small volume of 0.1 M NaOH to the this compound powder in a sterile tube. Vortex thoroughly to dissolve the compound completely.

  • Dilution with Saline: Once dissolved, add 0.9% saline to achieve the final desired volume. For example, to prepare a 1 mg/ml solution, dissolve 5 mg of this compound in a small amount of 0.1 M NaOH and then bring the final volume to 5 ml with saline.[6]

  • pH Adjustment: Carefully measure the pH of the solution. Adjust the pH to a physiological range of 7.4 - 7.8 by adding 1 M HCl dropwise while monitoring the pH.[6] This step is crucial to prevent irritation at the injection site.

  • Final sterile filtration (Optional but Recommended): For long-term or intravenous administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Administration: The solution is now ready for intraperitoneal administration at the calculated dose (e.g., 1 ml/kg body weight).[6]

Protocol 2: Lipid-Based Formulation

This protocol provides an alternative formulation using a combination of DMSO and corn oil, which may be suitable for other routes of administration or for compounds with poor aqueous solubility.[7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound powder.

  • Preparation of Stock Solution: Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution. For example, to prepare a 6.0 mg/mL stock solution, dissolve 6 mg of the compound in 1 mL of DMSO.[7]

  • Preparation of Working Solution: For the final formulation, dilute the DMSO stock solution with corn oil. For instance, to prepare a working solution, add 100 µL of the 6.0 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly by vortexing.[7] This results in a final DMSO concentration of 10%.

  • Administration: The resulting suspension/solution is ready for administration. The appropriate volume should be calculated based on the animal's weight and the desired dose.

Mandatory Visualization

Diagram of the Aqueous Formulation Workflow

G cluster_0 Preparation of this compound Aqueous Solution A Weigh this compound Powder B Add 0.1 M NaOH A->B Step 1 C Vortex to Dissolve B->C Step 2 D Add 0.9% Saline to Final Volume C->D Step 3 E Measure pH D->E Step 4 F Adjust pH to 7.4-7.8 with 1 M HCl E->F Step 5 G Final Solution Ready for Administration F->G Step 6

Caption: Workflow for preparing an aqueous solution of this compound.

Diagram of the Signaling Pathway of mGluR2/3 Antagonism

LY341495 This compound mGluR2_3 mGluR2/3 Autoreceptors (Presynaptic) LY341495->mGluR2_3 Antagonizes Glutamate_Release Increased Glutamate Release mGluR2_3->Glutamate_Release Inhibition Relieved Postsynaptic_Receptors Postsynaptic Glutamate Receptors (e.g., AMPA) Glutamate_Release->Postsynaptic_Receptors Activates Neuronal_Activity Enhanced Neuronal Activity & Synaptic Plasticity Postsynaptic_Receptors->Neuronal_Activity Leads to

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-LY341495 is a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). Its utility in neuroscience research is well-documented, particularly in studies investigating depression, cognition, and epilepsy. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant signaling pathways for the use of this compound in rodent models. The information is intended to guide researchers in designing and executing methodologically sound in vivo studies.

Mechanism of Action

This compound primarily functions by blocking the activity of mGluR2 and mGluR3. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase and modulate ion channel function. By antagonizing these receptors, LY341495 can influence neurotransmission and synaptic plasticity. For instance, in the context of depression, antagonism of mGluR2/3 by LY341495 is thought to increase glutamate transmission in brain regions implicated in the disorder. This can lead to the activation of downstream signaling pathways, such as the mTORC1 pathway, which is involved in protein synthesis and synaptic plasticity.

Data Presentation: Recommended Dosages of this compound

Rodent Species Application Dosage (mg/kg) Administration Route Key Findings Citations
MouseAntidepressant-like effects1i.p.Chronic administration reversed depression-like behaviors in a chronic unpredictable stress model.[1]
MouseAntidepressant-like effects0.3 (ineffective dose)i.p.When combined with a non-effective dose of ketamine (3 mg/kg), it reversed CUMS-induced behavioral effects.[2]
MouseWorking MemoryNot specifiedi.p.A single treatment improved performance in the Y-maze test in socially isolated mice.[3]
RatRecognition Memory0.05 - 0.1i.p.Did not impair recognition memory and counteracted the extinction of recognition memory.[4][5]
RatRecognition Memory0.3 - 3i.p.Disrupted performance in a recognition memory task.[4][5][6]
RatSpatial Memory3i.p.Improved spatial memory deficits in rats fed a high-fat diet.[7][8][9]
RatAbsence Epilepsy0.33, 1, 5i.p.Reduced the number of spike-wave discharges in a dose-dependent manner in the WAG/Rij rat model.[10]
RatPost-Traumatic Stress Disorder3i.p.Administered to investigate its effects on PTSD-related behavioral traits.[11]

Experimental Protocols

Preparation of this compound for Intraperitoneal Administration

This compound is typically prepared in a vehicle solution for intraperitoneal injection.

  • Vehicle Solutions:

    • 0.9% Saline: The most common vehicle. This compound can be directly dissolved in 0.9% (w/v) saline.[1]

    • Saline with NaOH: For compounds that are difficult to dissolve, a small amount of 0.1 M NaOH can be used to aid dissolution, followed by dilution with 0.9% sterile saline to the final volume.[7][8]

  • Procedure:

    • Weigh the required amount of this compound powder.

    • If using NaOH, dissolve the powder in a minimal volume of 0.1 M NaOH.

    • Bring the solution to the final desired volume with 0.9% sterile saline.

    • Ensure the solution is clear and free of particulates before injection.

    • The typical injection volume for mice is 1 mL/kg and for rats is variable but should be kept consistent within a study.[1]

General Protocol for a Rodent Behavioral Study
  • Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.

  • Habituation: Habituate the animals to the experimental room and handling for several days prior to the experiment.

  • Drug Administration:

    • Administer the prepared this compound solution or vehicle via intraperitoneal injection.

    • The timing of administration relative to the behavioral test is crucial. For example, in some memory studies, the drug is given 30 minutes before the retention test.[7][8][9] In studies on depression, it may be administered daily for a chronic period.[1]

  • Behavioral Testing: Conduct the behavioral test according to the specific paradigm (e.g., Morris Water Maze, Novel Object Recognition, Forced Swim Test).

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of LY341495 in Antidepressant-like Effects

LY341495 LY341495 mGluR2_3 mGluR2/3 LY341495->mGluR2_3 Antagonism Glutamate Increased Glutamate Release mGluR2_3->Glutamate Inhibition Lifted AMPAR AMPA Receptor Activation Glutamate->AMPAR BDNF BDNF Release AMPAR->BDNF TrkB TrkB Receptor Activation BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt mTORC1 mTORC1 Activation PI3K_Akt->mTORC1 Synaptic_Proteins Increased Synaptic Proteins (e.g., PSD-95, GluA1) mTORC1->Synaptic_Proteins Synaptic_Plasticity Enhanced Synaptic Plasticity Synaptic_Proteins->Synaptic_Plasticity Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects

Caption: Putative signaling cascade initiated by LY341495.

General Experimental Workflow for a Rodent Study

Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling & Environment (2-3 days) Acclimation->Habituation Grouping Random Assignment to Treatment Groups Habituation->Grouping Drug_Prep Preparation of LY341495 & Vehicle Solutions Grouping->Drug_Prep Administration Intraperitoneal (i.p.) Administration Drug_Prep->Administration Behavioral_Test Behavioral Testing (e.g., MWM, NOR, FST) Administration->Behavioral_Test Data_Collection Data Collection & Recording Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Interpretation of Results Data_Analysis->Results

Caption: A typical workflow for a rodent behavioral study.

References

Application Notes and Protocols for (Rac)-LY341495 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-LY341495 , a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluRs), serves as a critical tool in neuroscience research.[1][2] Its ability to discriminate between mGluR subtypes makes it invaluable for elucidating the roles of these receptors in synaptic transmission, plasticity, and various neurological disorders.[3][4] These application notes provide detailed protocols for the use of this compound in electrophysiological studies, supported by quantitative data and visual guides to experimental workflows and signaling pathways.

Mechanism of Action and Receptor Selectivity

This compound is a competitive antagonist with a distinct selectivity profile across the three groups of mGluRs. It exhibits the highest potency for group II mGluRs (mGlu2 and mGlu3), with nanomolar affinity.[2] Its antagonist activity extends to group III (mGlu4, mGlu7, mGlu8) and group I (mGlu1, mGlu5) receptors at higher, micromolar concentrations.[1][2][3] This concentration-dependent selectivity allows researchers to dissect the specific contributions of different mGluR groups to neuronal function.

Table 1: Antagonist Potency (IC50/Ki) of LY341495 at Human and Rat mGluRs

Receptor SubtypeAgonist UsedAssayPotency (human, IC50/Ki)Potency (rat, apparent KD)Reference
Group I
mGlu1aQuisqualatePI Hydrolysis7.8 µM-[2]
mGlu5aQuisqualatePI Hydrolysis8.2 µM-[2]
mGlu Group I(1S,3R)-ACPDMotoneurone Depolarization-2.6 µM[3]
Group II
mGlu2(1S,3R)-ACPDcAMP Inhibition21 nM-[2]
mGlu3(1S,3R)-ACPDcAMP Inhibition14 nM-[2]
mGlu Group II(2R,4R)-APDCfDR-VRP Depression-2.3 nM[3]
Group III
mGlu4L-AP4cAMP Inhibition22 µM-[2]
mGlu7L-AP4cAMP Inhibition0.99 µM-[2]
mGlu8L-AP4cAMP Inhibition0.17 µM-[2]
mGlu Group III(S)-AP4fDR-VRP Depression-~10 nM (pA2 = 8.02)[3]

Abbreviations: PI (Phosphoinositide), cAMP (Cyclic adenosine (B11128) monophosphate), fDR-VRP (feline dorsal root-ventral root potential), L-AP4 (L-2-amino-4-phosphonobutyric acid), (1S,3R)-ACPD (1S,3R-1-aminocyclopentane-1,3-dicarboxylic acid), (2R,4R)-APDC ((2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate).

Applications in Electrophysiology

This compound is widely employed in various electrophysiological preparations to investigate:

  • Synaptic Plasticity: It is instrumental in studying long-term potentiation (LTP) and long-term depression (LTD), helping to delineate the involvement of different mGluR subtypes in these processes.[1]

  • Excitatory Synaptic Transmission: By blocking presynaptic group II mGluRs, which act as autoreceptors to inhibit glutamate release, LY341495 can enhance excitatory synaptic transmission.[5]

  • Epileptiform Activity: The compound is used to modulate neuronal excitability and study the role of mGluRs in seizure models.[6]

  • Antidepressant Mechanisms: Electrophysiological studies utilize LY341495 to explore how mGluR2/3 antagonism contributes to antidepressant-like effects, often in conjunction with other compounds like ketamine.[7][8]

Experimental Protocols

Whole-Cell Patch-Clamp Recordings in Brain Slices

This protocol is designed for studying synaptic currents and plasticity in individual neurons within a brain slice preparation.

3.1.1. Slice Preparation

  • Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.

  • Rapidly decapitate and dissect the brain, placing it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

  • Slicing Solution Composition (in mM): 130 NaCl, 24 NaHCO3, 3.5 KCl, 1.25 NaH2PO4, 1 CaCl2, 3 MgCl2, and 10 glucose.[9]

  • Prepare 300 µm thick transverse sections using a vibrating microtome.[9]

  • Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.

  • aCSF Composition (in mM): 120 NaCl, 25 NaHCO3, 3.3 KCl, 1.23 NaH2PO4, 2.0 CaCl2, 2.0 MgCl2, and 10 dextrose.[10]

3.1.2. Recording Procedure

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Visually identify target neurons (e.g., CA1 pyramidal neurons) using an upright microscope with DIC optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.[9]

  • Intracellular Solution Composition (in mM): 135 potassium gluconate, 10 KCl, 1.0 EGTA, 10 HEPES, 2 MgATP, and 0.38 TrisGTP. Adjust pH to 7.3 and osmolarity to 285±5 mOsm.[10]

  • Establish a gigaohm seal and obtain a whole-cell configuration.

  • Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs) for a stable period.

  • Bath-apply this compound at the desired concentration. Concentrations can range from low nanomolar (to target group II mGluRs) to micromolar (for broader mGluR antagonism).[3]

  • To isolate specific currents, other receptor antagonists can be added to the aCSF, such as DL-AP5 (200 µM) to block NMDA receptors and bicuculline (B1666979) (20 µM) to block GABAA receptors.[9]

  • Record changes in synaptic transmission or induce plasticity protocols (e.g., high-frequency stimulation for LTP) in the presence of the drug.

Table 2: Example Concentrations of this compound in Electrophysiology

ApplicationPreparationConcentrationEffectReference
Antagonism of Group II mGluRsNeonatal rat spinal cord10 nMRightward shift in (2R,4R)-APDC concentration-response curve[3]
Antagonism of Group III mGluRsNeonatal rat spinal cord20 nMRightward shift in (S)-AP4 concentration-response curve[3]
Antagonism of Group I mGluRsNeonatal rat spinal cord5 µMRightward shift in (1S,3R)-ACPD concentration-response curve[3]
Study of Synaptic PlasticityMouse Prefrontal CortexNot specifiedEnhanced excitatory synaptic transmission[5]
Field Potential Recordings

This method is suitable for assessing synaptic plasticity (LTP/LTD) in a population of neurons.

  • Prepare and maintain brain slices as described in section 3.1.1.

  • Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1).

  • Deliver baseline stimuli and record stable field excitatory postsynaptic potentials (fEPSPs).

  • Bath-apply this compound and allow for equilibration.

  • Induce LTP with a high-frequency stimulation protocol (e.g., theta burst stimulation) or LTD with a low-frequency stimulation protocol.

  • Monitor the fEPSP slope or amplitude for an extended period to assess the effect of LY341495 on synaptic plasticity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of LY341495-Induced Antidepressant Effects

This compound, by blocking presynaptic mGlu2/3 autoreceptors, increases glutamate release.[8] This leads to the activation of postsynaptic AMPA receptors, triggering a cascade that involves brain-derived neurotrophic factor (BDNF) and the mTORC1 signaling pathway, ultimately enhancing synaptic plasticity.[7][8]

LY341495_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron LY341495 LY341495 mGlu2/3 mGlu2/3 LY341495->mGlu2/3 blocks Glutamate_Release Glutamate_Release mGlu2/3->Glutamate_Release inhibits AMPA_R AMPA_R Glutamate_Release->AMPA_R activates BDNF_Release BDNF_Release AMPA_R->BDNF_Release TrkB_R TrkB_R BDNF_Release->TrkB_R activates mTORC1_Signaling mTORC1_Signaling TrkB_R->mTORC1_Signaling Synaptic_Plasticity Synaptic_Plasticity mTORC1_Signaling->Synaptic_Plasticity enhances

Caption: Signaling cascade initiated by LY341495 antagonism of presynaptic mGlu2/3 receptors.

General Workflow for an Electrophysiology Experiment Using this compound

The following diagram outlines the key steps for a typical electrophysiology experiment investigating the effects of this compound.

Electrophysiology_Workflow Start Start Slice_Preparation Brain Slice Preparation Start->Slice_Preparation Setup_Recording Mount Slice & Establish Recording Configuration (Patch-clamp or Field) Slice_Preparation->Setup_Recording Baseline_Recording Record Stable Baseline Activity (10-20 min) Setup_Recording->Baseline_Recording Drug_Application Bath Apply This compound Baseline_Recording->Drug_Application Equilibration Allow for Drug Equilibration (10-15 min) Drug_Application->Equilibration Post_Drug_Recording Record Post-Drug Activity or Induce Plasticity Equilibration->Post_Drug_Recording Data_Analysis Analyze Changes in Synaptic Strength or Plasticity Post_Drug_Recording->Data_Analysis End End Data_Analysis->End

Caption: Standardized workflow for electrophysiological analysis of this compound effects.

Data Interpretation and Considerations

  • Concentration is Key: The interpretation of results heavily depends on the concentration of LY341495 used. Nanomolar concentrations are selective for group II mGluRs, while micromolar concentrations will produce a broader antagonism.[2][3]

  • Time-Dependent Effects: The antagonism of group II and III mGluRs by low-nanomolar concentrations of LY341495 can be time-dependent, requiring sufficient incubation times.[3][4]

  • Controls: Appropriate controls are essential. This includes recording from untreated slices and, where applicable, attempting to wash out the drug to observe any reversal of its effects.

  • Vehicle Control: Ensure that the vehicle used to dissolve this compound does not have an effect on the recorded parameters.

  • Specificity: While highly selective, at high concentrations, potential off-target effects should be considered. In agreement with previous studies, 100 µM LY341495 had minimal to no effect on NMDA, AMPA, or kainate receptors.[3][4]

By following these protocols and considering the underlying pharmacology, researchers can effectively utilize this compound to advance the understanding of metabotropic glutamate receptor function in the central nervous system.

References

Application Notes and Protocols for (Rac)-LY341495 in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(Rac)-LY341495 is a highly potent and selective competitive antagonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3[1]. Its ability to modulate glutamatergic neurotransmission makes it a valuable pharmacological tool in behavioral neuroscience for investigating the roles of mGluR2/3 in anxiety, depression, learning, and memory[2][3][4]. These notes provide an overview of its mechanism, applications, and detailed protocols for its use in preclinical behavioral experiments.

Mechanism of Action

Group II mGlu receptors (mGluR2 and mGluR3) are G-protein coupled receptors (GPCRs) that are primarily located on presynaptic terminals, where they function as inhibitory autoreceptors[3][5]. Their activation by glutamate leads to the inhibition of adenylyl cyclase via a Gαi/o protein, which reduces intracellular cyclic AMP (cAMP) levels and subsequently decreases glutamate release[6][7].

This compound competitively blocks these presynaptic mGluR2/3 receptors. This antagonism prevents the normal inhibitory feedback mechanism, resulting in an increase in synaptic glutamate levels[8]. This enhancement of glutamatergic transmission, particularly through the subsequent activation of postsynaptic AMPA receptors, is believed to underlie many of its observed behavioral effects[8].

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate_synapse Glutamate Glutamate_vesicle->Glutamate_synapse Release mGluR2_3 mGluR2/3 G_protein Gαi/o mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->Glutamate_vesicle Reduces Release LY341495 LY341495 LY341495->mGluR2_3 Blocks Glutamate_synapse->mGluR2_3 Binds AMPA_R AMPA Receptor Glutamate_synapse->AMPA_R Activates Postsynaptic_Effect Postsynaptic_Effect AMPA_R->Postsynaptic_Effect Excitatory Signal

Caption: Mechanism of this compound action at a glutamatergic synapse.

Data Presentation: Behavioral Effects

The effects of this compound are dose-dependent and vary based on the behavioral paradigm.

Table 1: Summary of this compound Effects on Anxiety- and Depression-Like Behaviors

Behavioral Test Species Dose Range (mg/kg) Route Key Findings Citations
Forced Swim Test Mouse 0.3 - 3 i.p. Reduced immobility time, indicating an antidepressant-like effect. [2][9]
Marble Burying Mouse 0.3 - 3 i.p. Reduced burying behavior, suggesting anxiolytic/anti-obsessional effects. [2][9]
Elevated Plus Maze Mouse 1 - 3 i.p. No significant effect on time spent in open arms. [2][9]
Chronic Unpredictable Mild Stress (CUMS) Mouse 1 i.p. A single injection reversed anhedonia; chronic treatment also effective. [8][10]

| CUMS (with Ketamine) | Mouse | 0.3 | i.p. | A non-effective dose of LY341495 enhanced the antidepressant effect of a non-effective dose of ketamine. |[4][11] |

Table 2: Summary of this compound Effects on Learning and Memory

Behavioral Test Species Dose Range (mg/kg) Route Key Findings Citations
Novel Object Recognition Rat 0.05 - 0.1 i.p. Counteracted the extinction of recognition memory (memory enhancing). [3][12]
Novel Object Recognition Rat 0.3 - 3 i.p. Impaired recognition memory performance (amnestic effect). [3][12]

| Y-Maze | Mouse | Not specified | i.p. | A single treatment improved spatial working memory in socially isolated mice. |[13] |

Experimental Protocols

The following are generalized protocols. Researchers should optimize parameters based on specific experimental goals, and all procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

General Experimental Workflow

A typical workflow for a behavioral experiment involving acute drug administration is outlined below.

A 1. Animal Habituation (To housing & testing room) B 2. Drug Preparation (LY341495 / Vehicle) A->B C 3. Systemic Administration (e.g., i.p., s.c.) B->C D 4. Pre-treatment Interval (e.g., 30-60 min) C->D E 5. Behavioral Assay (e.g., EPM, NOR) D->E F 6. Data Collection (Automated tracking software) E->F G 7. Statistical Analysis F->G

Caption: Standard workflow for an acute behavioral pharmacology experiment.
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This test assesses anxiety by measuring the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated areas[14][15].

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls[15]. The apparatus should be placed in a dimly lit, quiet room.

  • Procedure:

    • Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the test begins[14][16].

    • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.). A typical pre-treatment interval is 30 minutes.

    • Testing: Gently place the animal in the center of the maze, facing one of the closed arms[16]. Allow the animal to explore the maze freely for 5 minutes[15][16].

    • Recording: Record the session using an overhead camera connected to a video-tracking system.

    • Cleaning: Thoroughly clean the maze with a 30-70% ethanol (B145695) solution between trials to remove olfactory cues[15].

  • Data Analysis: Key parameters include the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total number of entries. An increase in these measures is interpreted as an anxiolytic-like effect.

Protocol 2: Novel Object Recognition (NOR) for Recognition Memory

The NOR test leverages the innate preference of rodents to explore novel objects over familiar ones to assess recognition memory[17][18].

  • Apparatus: A square open-field arena (e.g., 50x50x50 cm) and a set of distinct objects that the animal cannot displace[18][19].

  • Procedure:

    • Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes to acclimate them to the environment[18][20].

    • Training/Familiarization (Day 2): Place the animal into the arena containing two identical objects (A+A). Allow 10 minutes of exploration[17]. Administer LY341495 immediately post-training to test its effects on memory consolidation[3].

    • Testing (Day 2 or 3): After a defined retention interval (e.g., 1 hour or 24 hours), place the animal back into the arena where one of the familiar objects has been replaced with a novel object (A+B)[17]. Allow 5-10 minutes of exploration.

    • Recording: An overhead camera and tracking software should be used to record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it.

  • Data Analysis: Calculate a Discrimination Index (DI) using the formula: DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total exploration time for both objects)[20]. A DI significantly above zero indicates successful recognition memory.

Protocol 3: Fear Conditioning for Associative Learning and Memory

This paradigm assesses the ability of an animal to learn and remember an association between a neutral conditioned stimulus (CS) and an aversive unconditioned stimulus (US)[21].

  • Apparatus: A conditioning chamber equipped with a grid floor connected to a shock generator, a speaker to deliver an auditory CS (tone), and a camera to record behavior[21][22]. A second, distinct context is needed for cued testing.

  • Procedure:

    • Conditioning/Acquisition (Day 1):

      • Place the mouse in the conditioning chamber and allow a 2-3 minute habituation period[21][22].

      • Present the CS (e.g., 80 dB tone for 30 seconds)[23].

      • During the final 2 seconds of the CS, deliver the US (e.g., 0.5 mA foot shock)[23].

      • Repeat this pairing 3-5 times with an inter-trial interval of 1-2 minutes[23].

    • Contextual Memory Test (Day 2): Place the animal back into the original conditioning chamber for 5 minutes without presenting any tones or shocks. Record freezing behavior[24].

    • Cued Memory Test (Day 3): Place the animal in a novel context (different shape, flooring, and odor). After a habituation period, present the auditory CS (tone) for several trials without the shock. Record freezing behavior during the tone presentations[23][24].

  • Data Analysis: The primary measure is the percentage of time the animal spends freezing (a complete absence of movement except for respiration). Increased freezing indicates a stronger fear memory.

Signaling Pathways

Antagonism of mGluR2/3 by LY341495 initiates a downstream signaling cascade that is linked to its antidepressant-like and neuroplastic effects. The increased synaptic glutamate activates postsynaptic AMPA receptors, leading to an influx of calcium and subsequent activation of pathways involved in synaptic plasticity. A key pathway involves Brain-Derived Neurotrophic Factor (BDNF), which activates its receptor, Tropomyosin receptor kinase B (TrkB). This triggers the mTORC1 signaling pathway, which promotes the synthesis of synaptic proteins like PSD-95 and GluA1, ultimately enhancing synaptic strength and function[8][25][26].

LY LY341495 mGluR mGluR2/3 LY->mGluR Blocks Glutamate ↑ Glutamate Release mGluR->Glutamate AMPA AMPA Receptor Activation Glutamate->AMPA BDNF ↑ BDNF Release AMPA->BDNF TrkB TrkB Receptor Activation BDNF->TrkB mTORC1 ↑ mTORC1 Signaling TrkB->mTORC1 Protein ↑ Synaptic Protein Synthesis (PSD-95, GluA1) mTORC1->Protein Plasticity Enhanced Synaptic Plasticity Protein->Plasticity Effect Antidepressant-like Effects Plasticity->Effect

Caption: Downstream signaling pathway activated by LY341495 antagonism of mGluR2/3.

References

Application Notes and Protocols for Intracerebroventricular Injection of (Rac)-LY341495

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the intracerebroventricular (ICV) injection of (Rac)-LY341495, a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGlu2 and mGlu3.[1] This document includes detailed methodologies for stereotaxic surgery in mice, preparation of the compound, and a summary of the relevant signaling pathways.

Data Presentation

Quantitative data for the intracerebroventricular injection of this compound is not extensively available in the public domain. The tables below provide a summary of relevant in vitro data for LY341495 and general parameters for ICV injections in mice, which can serve as a guide for experimental design.

Table 1: In Vitro Potency of LY341495 at Human mGlu Receptors

Receptor SubtypeIC₅₀ (nM)
mGlu221
mGlu314
mGlu8170
mGlu7990
mGlu1a7800
mGlu5a8200
mGlu422000

Data sourced from Kingston et al. (1998).

Table 2: Recommended Parameters for Intracerebroventricular Injection in Mice

ParameterRecommendationSource
Animal Model Adult Mice (e.g., C57BL/6)[2]
Stereotaxic Coordinates (from Bregma) Anteroposterior (AP): -0.5 mmMediolateral (ML): ±1.0 mmDorsoventral (DV): -2.5 mm[3]
Injection Volume 1-5 µL per ventricle[3]
Infusion Rate 0.5 - 1.0 µL/min[4]
Vehicle Sterile 0.9% Saline or Artificial Cerebrospinal Fluid (aCSF)[2][5]

Experimental Protocols

Preparation of this compound for Intracerebroventricular Injection
  • Vehicle Preparation : Prepare sterile 0.9% saline or artificial cerebrospinal fluid (aCSF). Ensure the vehicle is filtered through a 0.22 µm filter to ensure sterility.

  • Compound Solubilization : Due to the limited aqueous solubility of this compound, a stock solution can be prepared in a minimal amount of DMSO. For the final injection solution, this stock should be diluted in the chosen vehicle (saline or aCSF) to the desired final concentration. The final concentration of DMSO should be kept to a minimum (ideally less than 1%) to avoid neurotoxic effects.

  • Final Preparation : The final solution should be clear and free of precipitates. It is recommended to prepare the solution fresh on the day of the experiment.

Protocol for Stereotaxic Intracerebroventricular Injection in Mice

This protocol outlines the key steps for performing a successful ICV injection. All procedures should be carried out under aseptic conditions and in accordance with institutional animal care and use guidelines.

  • Anesthesia and Analgesia : Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). Administer a pre-operative analgesic to minimize pain.

  • Surgical Preparation :

    • Shave the fur from the scalp to expose the surgical area.

    • Secure the mouse in a stereotaxic frame. Ensure the head is level.

    • Disinfect the scalp with an appropriate antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

  • Surgical Procedure :

    • Make a midline incision in the scalp to expose the skull.

    • Identify the bregma landmark on the skull.

    • Using the stereotaxic coordinates (AP: -0.5 mm, ML: ±1.0 mm from bregma), mark the injection site(s) on the skull.[3]

    • Carefully drill a small burr hole through the skull at the marked location(s), being cautious not to damage the underlying dura mater.

  • Intracerebroventricular Injection :

    • Lower a Hamilton syringe or a microinjection needle attached to a pump to the target DV coordinate (-2.5 mm from the skull surface).[3]

    • Infuse the prepared this compound solution at a slow and controlled rate (0.5-1.0 µL/min).[4]

    • After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to prevent backflow upon retraction.

    • Slowly withdraw the needle.

  • Post-Surgical Care :

    • Suture the scalp incision.

    • Administer post-operative analgesics as required.

    • Place the mouse in a clean, warm cage for recovery.

    • Monitor the animal closely for any signs of distress or complications.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound Action

This compound acts as an antagonist at presynaptic mGlu2/3 receptors. By blocking these inhibitory autoreceptors, it leads to an increase in the synaptic release of glutamate. This elevated glutamate then stimulates postsynaptic AMPA receptors, triggering a cascade of intracellular signaling events that are implicated in synaptic plasticity and antidepressant-like effects.[5][8]

LY341495_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal LY341495 This compound mGluR2_3 mGlu2/3 Receptor LY341495->mGluR2_3 Antagonizes Glutamate_release Glutamate Release mGluR2_3->Glutamate_release Inhibits Glutamate Glutamate Glutamate_release->Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates BDNF_TrkB BDNF/TrkB Signaling AMPAR->BDNF_TrkB Activates PI3K_Akt PI3K/Akt Pathway BDNF_TrkB->PI3K_Akt Activates mTORC1 mTORC1 Signaling PI3K_Akt->mTORC1 Activates Synaptogenesis Synaptogenesis & Synaptic Plasticity mTORC1->Synaptogenesis Promotes ICV_Workflow A Animal Preparation (Anesthesia & Analgesia) B Stereotaxic Surgery (Incision & Burr Hole) A->B D Intracerebroventricular Injection (Infusion) B->D C Drug Preparation (this compound Solution) C->D E Post-Operative Care (Suturing & Recovery) D->E F Behavioral/Molecular Analysis E->F

References

Application Notes and Protocols for (Rac)-LY341495 Administration in Chronic Unpredictable Stress Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (Rac)-LY341495, a potent group II metabotropic glutamate (B1630785) (mGlu) receptor antagonist, in chronic unpredictable stress (CUS) models of depression. The information presented is collated from preclinical research and is intended to guide the design and execution of experiments aimed at evaluating the antidepressant-like effects of this compound.

Introduction

Chronic unpredictable stress (CUS) is a widely validated preclinical model used to induce a state in rodents that mimics key symptoms of major depressive disorder in humans, including anhedonia, behavioral despair, and anxiety. This compound has emerged as a promising pharmacological tool in neuroscience research due to its role in modulating glutamatergic neurotransmission. As an antagonist of mGlu2 and mGlu3 receptors, it has been shown to produce rapid and sustained antidepressant-like effects in various rodent models of depression.[1] The primary mechanism underlying these effects is believed to involve the enhancement of glutamate release, leading to the activation of downstream signaling pathways, such as the mechanistic target of rapamycin (B549165) (mTOR) pathway, which plays a crucial role in synaptic plasticity.[2]

These notes will detail the experimental workflow, from the induction of the CUS paradigm to the administration of this compound and subsequent behavioral and biochemical analyses.

Data Presentation

The following tables summarize quantitative data from a representative study investigating the effects of chronic this compound administration in a CUS mouse model.

Table 1: Effect of Chronic this compound Administration on Body Weight in CUS-Exposed Mice

Treatment GroupWeek 1 (g)Week 2 (g)Week 3 (g)Week 4 (g)
Control22.5 ± 0.523.8 ± 0.624.9 ± 0.725.8 ± 0.8
CUS + Vehicle21.2 ± 0.422.1 ± 0.522.9 ± 0.623.5 ± 0.7
CUS + this compound21.4 ± 0.5*22.5 ± 0.623.6 ± 0.724.5 ± 0.8

*Data are presented as mean ± SEM. *p < 0.05 compared to the Control group. Data synthesized from a study by Seo et al. (2022) where CUS significantly reduced body weight gain, an effect that was partially attenuated by chronic LY341495 treatment.[3]

Table 2: Behavioral and Biochemical Effects of Chronic this compound in CUS-Exposed Mice

ParameterControlCUS + VehicleCUS + this compound
Forced Swim Test (Immobility Time, s) 95 ± 10165 ± 15110 ± 12#
Relative p-mTORC1 Levels 100 ± 865 ± 792 ± 9#
Relative p-4E-BP-1 Levels 100 ± 970 ± 895 ± 10#
Relative p-S6 Levels 100 ± 1160 ± 988 ± 10#
Relative PSD-95 Levels 100 ± 1275 ± 1098 ± 11#
Relative GluA1 Levels 100 ± 1072 ± 996 ± 10#

*Data are presented as mean ± SEM. *p < 0.05 compared to the Control group; #p < 0.05 compared to the CUS + Vehicle group. Data are representative of findings where chronic LY341495 treatment reversed the CUS-induced increase in immobility time in the FST and rescued the deficits in hippocampal mTORC1 signaling and synaptic protein levels.[3][4]

Experimental Protocols

This compound Preparation and Administration
  • Compound: this compound

  • Vehicle: 0.9% saline.

  • Preparation: Dissolve this compound in 0.9% saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in mice, assuming an injection volume of 10 mL/kg). Ensure the solution is clear and free of particulates.

  • Dosage: A commonly effective dose in mice is 1 mg/kg.[2] However, dose-response studies are recommended to determine the optimal dose for a specific experimental paradigm.

  • Route of Administration: Intraperitoneal (i.p.) injection is a standard route.

  • Administration Schedule: For chronic studies, administer daily for the duration of the CUS protocol (e.g., 4 weeks).[3] For acute studies, a single injection is administered at a specific time point before behavioral testing.

Chronic Unpredictable Stress (CUS) Protocol for Mice

This protocol is designed to be implemented over a period of 4-8 weeks to induce a depressive-like phenotype.

  • Animals: C57BL/6J mice are a commonly used strain. House animals individually to prevent social buffering.

  • Housing: Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water, except during specific stressor periods.

  • Stressors: Apply one or two of the following stressors daily in a random and unpredictable manner. Ensure that the control group is handled similarly but not exposed to the stressors.

    • Damp Bedding: Add 100-200 mL of water to the home cage bedding and leave for 12-24 hours.

    • Cage Tilt: Tilt the home cage at a 45-degree angle for 12-24 hours.

    • Light Cycle Reversal: Reverse the light/dark cycle for 24 hours.

    • Stroboscopic Light: Expose mice to a flashing strobe light (e.g., 2 Hz) for 12-24 hours.

    • Predator Odor: Place a cotton ball with predator urine (e.g., fox or cat) in the cage for 1-2 hours.

    • Forced Swim: Place the mouse in a cylinder (25 cm height, 10 cm diameter) filled with 15 cm of water (23-25°C) for 5-10 minutes.

    • Physical Restraint: Place the mouse in a well-ventilated 50 mL conical tube for 1-2 hours.

    • Food and Water Deprivation: Withhold food and/or water for 12-24 hours.

    • White Noise: Expose mice to white noise (e.g., 80-90 dB) for 3-4 hours.

Behavioral Testing

Perform behavioral tests 24 hours after the final CUS exposure and drug administration.

This test measures anhedonia, a core symptom of depression.

  • Apparatus: Standard mouse cages equipped with two identical drinking bottles.

  • Procedure:

    • Habituation: For 48 hours, habituate mice to two bottles, both containing water.

    • Deprivation: Following habituation, deprive mice of water for 4 hours.

    • Testing: For 24 hours, provide mice with free access to two pre-weighed bottles: one containing 1% sucrose (B13894) solution and the other containing water.

    • Measurement: After 24 hours, weigh both bottles to determine the consumption of sucrose solution and water.

  • Calculation: Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100.

This test assesses behavioral despair.

  • Apparatus: A transparent glass or plastic cylinder (25 cm height, 10 cm diameter) filled with 15 cm of water at 23-25°C.

  • Procedure:

    • Gently place the mouse into the cylinder for a total of 6 minutes.

    • Allow the mouse to swim for the first 2 minutes as an acclimation period.

    • During the subsequent 4 minutes, record the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Data Analysis: A significant increase in immobility time in the CUS group compared to the control group is indicative of a depressive-like state. A reduction in immobility time following drug treatment suggests an antidepressant-like effect.

Biochemical Analysis: Western Blotting for mTOR Signaling
  • Tissue Collection: 24 hours after the final behavioral test, euthanize the mice and rapidly dissect the hippocampus on ice.

  • Protein Extraction:

    • Homogenize the hippocampal tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Rabbit anti-phospho-mTOR (Ser2448)

      • Rabbit anti-mTOR

      • Rabbit anti-phospho-4E-BP1 (Thr37/46)

      • Rabbit anti-4E-BP1

      • Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

      • Rabbit anti-S6 Ribosomal Protein

      • Mouse anti-PSD-95

      • Rabbit anti-GluA1

      • Mouse anti-β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis: Quantify the band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels and normalize synaptic proteins to the loading control (β-actin).

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Acclimation & Baseline cluster_cus Phase 2: CUS & Treatment cluster_testing Phase 3: Outcome Measures acclimation Animal Acclimation (1 week) baseline Baseline Behavioral Testing (e.g., Sucrose Preference) acclimation->baseline cus Chronic Unpredictable Stress (4 weeks) baseline->cus treatment This compound or Vehicle Admin (Daily i.p. injections) behavioral Behavioral Testing (24h post-final treatment) - Forced Swim Test - Sucrose Preference Test treatment->behavioral biochemical Biochemical Analysis - Hippocampal Dissection - Western Blotting behavioral->biochemical signaling_pathway cluster_upstream Upstream Events cluster_mTOR mTORC1 Signaling Cascade cluster_downstream Downstream Effects ly341495 This compound mglu23 mGlu2/3 Autoreceptors (Presynaptic) ly341495->mglu23 glutamate ↑ Glutamate Release mglu23->glutamate ampa AMPA Receptor Activation glutamate->ampa akt ↑ Akt Phosphorylation ampa->akt mtorc1 ↑ mTORC1 Activation akt->mtorc1 s6k ↑ p70S6K Phosphorylation mtorc1->s6k bp1 ↑ 4E-BP1 Phosphorylation mtorc1->bp1 s6 ↑ S6 Phosphorylation s6k->s6 translation ↑ Protein Synthesis s6->translation bp1->translation synaptic_proteins ↑ Synaptic Proteins (PSD-95, GluA1) translation->synaptic_proteins plasticity ↑ Synaptic Plasticity synaptic_proteins->plasticity antidepressant Antidepressant-like Effects plasticity->antidepressant

References

Application Notes and Protocols: (Rac)-LY341495 for mGluR Antagonism in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LY341495 is a potent and selective competitive antagonist of metabotropic glutamate (B1630785) receptors (mGluRs). Its broad-spectrum activity, particularly its high potency at group II mGluRs, makes it an invaluable tool for studying the physiological and pathological roles of these receptors in various cell-based models. These application notes provide detailed protocols for utilizing this compound to investigate mGluR function in cell culture, including methods for assessing its antagonist activity on downstream signaling pathways.

This compound is the racemic mixture of LY341495 and can be used as a control compound in experiments.[1] LY341495 exhibits a unique range of selectivity across mGluR subtypes with a potency order of mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a = mGlu5a > mGlu4.[2] This selectivity allows for the dissection of specific mGluR subtype contributions to cellular responses.

Data Presentation

Antagonist Potency of LY341495 at Human mGluR Subtypes

The following table summarizes the antagonist potency (IC50 values) of LY341495 at various human mGluR subtypes expressed in recombinant cell lines. This data is crucial for designing experiments with appropriate antagonist concentrations to achieve selectivity for specific mGluR groups or subtypes.

mGluR SubtypeReceptor GroupSecond Messenger PathwayIC50 (nM)
mGlu1aIPhosphoinositide Hydrolysis7800[3][4]
mGlu5aIPhosphoinositide Hydrolysis8200[3][4]
mGlu2IIcAMP Inhibition21[3][4]
mGlu3IIcAMP Inhibition14[3][4]
mGlu4IIIcAMP Inhibition22000[3][4]
mGlu7IIIcAMP Inhibition990[3][4]
mGlu8IIIcAMP Inhibition170[3][4]

Table 1: IC50 values of LY341495 for human mGluR subtypes. Data sourced from studies on recombinant human mGluRs expressed in cell lines.[2][3][4]

Antagonist Activity of LY341495 in Native and Recombinant Systems

This table provides apparent dissociation constants (KD) and inhibitory constants (Ki) from studies using native tissues and recombinant cell lines, further illustrating the antagonist profile of LY341495.

PreparationmGluR GroupAgonistApparent KD / Ki
Neonatal Rat Spinal CordGroup I(1S,3R)-ACPD2.6 ± 0.6 μM[5]
Neonatal Rat Spinal CordGroup II(2R,4R)-APDC2.3 ± 0.3 nM[5]
AV12-664 cells (human mGlu1)Group IDHPG7.0 μM[6]
AV12-664 cells (human mGlu5)Group IDHPG7.6 μM[6]

Table 2: Antagonist activity of LY341495 in different experimental systems.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

Procedure:

  • Based on its molecular weight of 353.37 g/mol , weigh out the desired amount of this compound powder under sterile conditions.

  • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM or 5 mg/mL). Sonication may be required to fully dissolve the compound.[7]

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 3 years or at -80°C for up to 1 year when in solvent.[7]

  • For experiments, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 2: Antagonism of Group II mGluRs using a cAMP Inhibition Assay

Objective: To determine the ability of this compound to antagonize agonist-induced inhibition of cyclic AMP (cAMP) formation mediated by Group II mGluRs (mGlu2 or mGlu3).

Materials:

  • Cells expressing the Group II mGluR of interest (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • Forskolin (B1673556)

  • A Group II mGluR agonist (e.g., (1S,3R)-ACPD or LY354740)

  • This compound stock solution

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well or 384-well white opaque tissue culture plates

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate at a pre-determined optimal density and culture overnight to allow for adherence.

  • Pre-incubation with Antagonist:

    • Prepare serial dilutions of this compound in assay buffer.

    • Remove the culture medium from the wells and replace it with the this compound dilutions.

    • Incubate the plate for a sufficient time (e.g., 20-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Prepare the Group II mGluR agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the agonist to the wells already containing this compound.

  • Forskolin Stimulation and PDE Inhibition:

    • Immediately after adding the agonist, add a solution containing forskolin (to stimulate adenylate cyclase and increase basal cAMP levels) and a PDE inhibitor like IBMX (to prevent cAMP degradation).

    • Incubate for the time specified by the cAMP assay kit manufacturer (typically 15-30 minutes) at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Determine the IC50 value of this compound for the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels.

Protocol 3: Antagonism of Group I mGluRs using a Phosphoinositide (PI) Hydrolysis Assay

Objective: To assess the antagonist activity of this compound against Group I mGluR (mGlu1 or mGlu5)-mediated PI hydrolysis.

Materials:

  • Cells expressing the Group I mGluR of interest (e.g., HEK293 or AV12-664 cells)

  • Cell culture medium

  • myo-[3H]inositol

  • A Group I mGluR agonist (e.g., DHPG or quisqualate)

  • This compound stock solution

  • Lithium chloride (LiCl)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation fluid and counter

Procedure:

  • Cell Labeling:

    • Seed cells in 24- or 48-well plates.

    • Incubate the cells overnight in a medium containing myo-[3H]inositol (e.g., 0.5-1 µCi/mL) to label the cellular phosphoinositide pools.

  • Pre-incubation with Antagonist:

    • Wash the cells to remove unincorporated [3H]inositol.

    • Pre-incubate the cells with various concentrations of this compound in a buffer containing LiCl (typically 10 mM, to inhibit inositol (B14025) monophosphatase and allow for the accumulation of inositol phosphates) for 15-30 minutes.

  • Agonist Stimulation:

    • Add the Group I mGluR agonist (e.g., DHPG) to the wells and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid or another suitable stop solution.

    • Neutralize the extracts.

  • Isolation and Quantification:

    • Apply the neutralized extracts to columns containing Dowex AG1-X8 anion-exchange resin.

    • Wash the columns to remove free inositol.

    • Elute the total [3H]inositol phosphates with a high-molarity ammonium (B1175870) formate/formic acid solution.

    • Measure the radioactivity of the eluates using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the fold increase in [3H]inositol phosphate (B84403) accumulation over basal levels.

    • Plot the response against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways of mGluR Subtypes

mGluR_Signaling cluster_groupI Group I mGluRs (mGlu1, mGlu5) cluster_groupII_III Group II (mGlu2, mGlu3) & Group III (mGlu4, mGlu6, mGlu7, mGlu8) mGluRs cluster_antagonist Antagonism by this compound mGluR1_5 mGluR1/5 Gq_11 Gαq/11 mGluR1_5->Gq_11 Agonist PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC mGluR2_3_etc mGluR2/3, mGluR4/6/7/8 Gi_o Gαi/o mGluR2_3_etc->Gi_o Agonist AC Adenylate Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Inhibition cAMP->PKA LY341495 This compound LY341495->mGluR1_5 Inhibits (μM) LY341495->mGluR2_3_etc Inhibits (nM)

Caption: General signaling pathways for Group I, II, and III mGluRs and the inhibitory action of this compound.

Experimental Workflow for cAMP Inhibition Assay

cAMP_Workflow A 1. Seed cells expressing Group II/III mGluRs in a multi-well plate B 2. Culture overnight A->B C 3. Pre-incubate with varying concentrations of this compound B->C D 4. Add Group II/III mGluR agonist (e.g., ACPD) C->D E 5. Stimulate with Forskolin and inhibit PDEs with IBMX D->E F 6. Incubate to allow cAMP accumulation E->F G 7. Lyse cells and measure intracellular cAMP levels F->G H 8. Analyze data and determine IC50 of this compound G->H

Caption: Step-by-step workflow for determining the antagonist effect of this compound on cAMP signaling.

Logical Relationship of this compound Selectivity

Selectivity_Logic cluster_concentration Concentration Range cluster_effect Primary Effect LY341495 This compound nM_range Low Nanomolar (nM) LY341495->nM_range uM_range Micromolar (µM) LY341495->uM_range GroupII_antagonism Selective antagonism of Group II mGluRs (mGlu2, mGlu3) nM_range->GroupII_antagonism Broad_antagonism Broad-spectrum antagonism of Group I, II, and III mGluRs uM_range->Broad_antagonism

Caption: Concentration-dependent selectivity of this compound for different mGluR groups.

References

preparing (Rac)-LY341495 stock solutions and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-LY341495 is a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluRs), with a high affinity for mGluR2 and mGluR3 subtypes.[1][2][3] It is a widely used pharmacological tool in neuroscience research to investigate the roles of these receptors in various physiological and pathological processes. This document provides detailed protocols for the preparation of this compound stock solutions and outlines the recommended storage conditions to ensure its stability and efficacy in experimental settings.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid
Molecular Formula C₂₀H₁₉NO₅
Molecular Weight 353.37 g/mol [2][4]
CAS Number 201943-63-7[1][5]
Purity ≥98% (HPLC)[2][4]

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the available solubility data. It is recommended to perform a small-scale solubility test before preparing a large batch of stock solution.

SolventConcentrationNotes
DMSO ≥ 5 mMGentle warming may be required to fully dissolve the compound.[2][4]
1.2 eq. NaOH ≥ 100 mM---

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of this compound (Molecular Weight = 353.37 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution with 3.53 mg of powder, add 1 mL of DMSO.

  • Mixing: Vortex the solution gently until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution.[2][4] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][6] The volume of the aliquots should be based on the typical experimental needs.

  • Storage: Store the aliquots at the recommended temperature (see Storage Conditions section below).

Storage Conditions

Proper storage of this compound in both solid and solution form is critical for maintaining its stability and activity.

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsStore in a dry, dark place.
Stock Solution in DMSO -20°CUp to 1 year[1]Some sources suggest solutions are unstable and should be prepared fresh.[3]
-80°CUp to 2 years[1]Recommended for long-term storage to minimize degradation. Avoid repeated freeze-thaw cycles.[1][6]

Note on Stability: There are conflicting reports on the stability of this compound solutions. While some suppliers indicate stability for up to 2 years at -80°C[1], others suggest that solutions are unstable and should be prepared fresh.[3] It is therefore recommended to use freshly prepared solutions whenever possible or to perform quality control checks on stored solutions for critical experiments.

Signaling Pathway

This compound, as an mGluR2/3 antagonist, has been shown to exert antidepressant-like effects through the activation of the mTOR signaling pathway.[7] The diagram below illustrates the proposed signaling cascade initiated by the administration of this compound.[8][9]

LY341495_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling LY341495 LY341495 mGluR2_3 mGluR2/3 LY341495->mGluR2_3 Glutamate_release Increased Glutamate Release BDNF_release BDNF Release Glutamate_release->BDNF_release TrkB TrkB Receptor BDNF_release->TrkB mGluR2_3->Glutamate_release Inhibition of autoreceptor leads to PI3K_Akt PI3K/Akt TrkB->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_synthesis Increased Synaptic Protein Synthesis (PSD-95, GluA1) p70S6K->Protein_synthesis 4EBP1->Protein_synthesis Synaptic_plasticity Enhanced Synaptic Plasticity Protein_synthesis->Synaptic_plasticity

Caption: Proposed signaling pathway of this compound.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of this compound.

Stock_Solution_Workflow start Start equilibrate Equilibrate this compound powder to room temperature start->equilibrate weigh Weigh the required amount of powder equilibrate->weigh dissolve Dissolve in appropriate volume of DMSO weigh->dissolve mix Vortex until fully dissolved (gentle warming if necessary) dissolve->mix aliquot Aliquot into single-use tubes mix->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Techniques for Measuring (Rac)-LY341495 Efficacy In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LY341495 is a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1] These receptors are implicated in the modulation of glutamatergic neurotransmission and have emerged as a promising therapeutic target for neuropsychiatric disorders, particularly depression.[2] This document provides detailed application notes and protocols for assessing the in vivo efficacy of this compound in preclinical rodent models. The methodologies described herein cover behavioral, neurochemical, and electrophysiological techniques to provide a comprehensive framework for evaluating the antidepressant-like and other neuropharmacological effects of this compound.

Signaling Pathway of LY341495

LY341495 primarily exerts its effects by blocking presynaptic mGluR2/3 autoreceptors, which normally inhibit glutamate release. By antagonizing these receptors, LY341495 increases the synaptic concentration of glutamate. This leads to the activation of postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering a cascade of downstream signaling events. A key pathway involved is the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling and the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway. The activation of mTORC1 promotes the synthesis of synaptic proteins, such as postsynaptic density protein 95 (PSD-95) and GluA1 subunits of AMPA receptors, ultimately leading to enhanced synaptic plasticity, which is believed to underlie its antidepressant effects.[2][3]

LY341495_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal LY341495 This compound mGluR2_3 mGluR2/3 LY341495->mGluR2_3 Antagonizes Glutamate_release Glutamate Release mGluR2_3->Glutamate_release Inhibits Glutamate Glutamate Glutamate_release->Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates BDNF BDNF Release AMPAR->BDNF Activates TrkB TrkB Receptor BDNF->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 Activates Synaptic_Proteins Synaptic Protein Synthesis (PSD-95, GluA1) mTORC1->Synaptic_Proteins Promotes Synaptic_Plasticity Enhanced Synaptic Plasticity Synaptic_Proteins->Synaptic_Plasticity

Caption: Signaling pathway of this compound.

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize quantitative data from various in vivo studies assessing the efficacy of this compound.

Table 1: Behavioral Assays - Antidepressant-like Effects

Behavioral TestSpeciesDose (mg/kg, i.p.)Effect on Immobility TimeReference
Forced Swim TestMouse0.3 - 3Significant reduction[4]
Forced Swim TestRat0.3No significant effect[5]
Forced Swim TestRat1Significant reduction[5]
Tail Suspension TestMouseNot specifiedReduction[6]

Table 2: Neurochemical Analysis - Neurotransmitter Modulation

TechniqueBrain RegionSpeciesDose (mg/kg)Effect on Neurotransmitter LevelsReference
In Vivo MicrodialysisMedial Prefrontal CortexRatNot specifiedIncreased extracellular serotonin[7]

Table 3: Molecular Analysis - mTORC1 Signaling Pathway

AnalysisBrain RegionSpeciesDose/ConcentrationEffect on Protein Phosphorylation/ExpressionReference
Western BlotHippocampusMouse1 mg/kg (chronic)Rescued stress-induced deficits in p-mTORC1, p-4E-BP-1, p-S6, PSD-95, and GluA1[3][4]
Western BlotHippocampal Neurons (in vitro)Rat1, 10, 100 µMPrevented dexamethasone-induced decreases in p-mTORC1, p-4E-BP1, p-p70S6K, PSD-95, and GluA1[2][8]

Experimental Workflow for Efficacy Testing

A typical workflow for evaluating the in vivo efficacy of this compound involves a multi-stage process, from initial behavioral screening to more detailed neurochemical and molecular analyses.

Experimental_Workflow cluster_planning Experimental Planning cluster_behavioral Behavioral Assessment cluster_neuro_electro Neurochemical & Electrophysiological Analysis cluster_molecular Molecular & Cellular Analysis cluster_data Data Analysis & Interpretation Animal_Model Select Animal Model (e.g., C57BL/6J mice, Sprague-Dawley rats) Dose_Selection Dose Selection and Administration Route (i.p.) Animal_Model->Dose_Selection Timeline Establish Experimental Timeline Dose_Selection->Timeline FST_TST Forced Swim Test (FST) or Tail Suspension Test (TST) Timeline->FST_TST EPM_MB Elevated Plus Maze (EPM) or Marble Burying Test Microdialysis In Vivo Microdialysis (Glutamate, Serotonin) EPM_MB->Microdialysis qEEG Quantitative EEG Tissue_Collection Brain Tissue Collection (Hippocampus, Prefrontal Cortex) qEEG->Tissue_Collection Western_Blot Western Blotting (mTORC1 pathway proteins) Tissue_Collection->Western_Blot Stats Statistical Analysis Western_Blot->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow.

Experimental Protocols

Behavioral Assays

Objective: To assess antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable water-filled cylinder. A reduction in immobility time is indicative of an antidepressant effect.

Materials:

  • Transparent cylindrical container (for mice: 20 cm diameter, 30 cm height; for rats: 20 cm diameter, 40 cm height)

  • Water (23-25°C)

  • Video recording equipment and analysis software (e.g., ANY-maze, EthoVision XT)

  • Towels for drying the animals

Protocol:

  • Acclimation: Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired pre-treatment time (typically 30-60 minutes before the test).

  • Pre-test Session (for rats): On day 1, place each rat in the cylinder filled with water (15 cm deep) for a 15-minute session. This session is for habituation and is not scored for immobility.

  • Test Session:

    • Mice: On the day of testing, place each mouse in the cylinder with water (10 cm deep) for a single 6-minute session.[9]

    • Rats: 24 hours after the pre-test, place each rat back into the cylinder for a 5-minute test session.

  • Recording: Record the entire session using a video camera positioned to the side of the cylinder.

  • Scoring: Analyze the last 4 minutes of the recording for mice and the entire 5 minutes for rats.[10] Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Post-test: After the test, remove the animal from the water, dry it with a towel, and place it in a warm cage before returning it to its home cage.

  • Cleaning: Empty and clean the cylinder between each animal to remove olfactory cues.

Objective: Similar to the FST, the TST assesses antidepressant-like activity by measuring the duration of immobility in mice when suspended by their tails.

Materials:

  • Tail suspension apparatus (a horizontal bar elevated from the floor)

  • Adhesive tape

  • Video recording equipment and analysis software

Protocol:

  • Acclimation and Drug Administration: Follow the same procedures as for the FST.

  • Suspension:

    • Securely attach a piece of adhesive tape (approximately 1-2 cm from the tip) to the mouse's tail.

    • Suspend the mouse by taping the free end of the tape to the horizontal bar. The mouse's body should hang approximately 20-30 cm above the floor.

  • Recording: Record the behavior for a 6-minute session.

  • Scoring: Measure the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Post-test: Gently remove the mouse from the suspension and return it to its home cage.

  • Cleaning: Clean the apparatus between animals if necessary.

Neurochemical Analysis

Objective: To measure extracellular levels of neurotransmitters, such as glutamate and serotonin, in specific brain regions of freely moving animals following the administration of this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate membrane length and molecular weight cut-off)

  • Syringe pump

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

  • Surgical instruments

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal (e.g., with isoflurane) and place it in the stereotaxic apparatus.

    • Perform a craniotomy over the target brain region (e.g., medial prefrontal cortex or hippocampus).

    • Implant a guide cannula stereotaxically to the desired coordinates and secure it with dental cement.

    • Allow the animal to recover for at least 48-72 hours.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion and Baseline Collection:

    • Connect the probe to the syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.

  • Drug Administration and Sample Collection:

    • Administer this compound or vehicle (i.p.).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples using HPLC to quantify the concentrations of glutamate and serotonin.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline levels.

Electrophysiological Analysis

Objective: To assess changes in brain electrical activity and specific frequency bands (e.g., gamma power) following this compound administration, which can serve as a biomarker of target engagement.

Materials:

  • EEG recording system (amplifier, data acquisition software)

  • Implantable electrodes (e.g., screw electrodes for cortical EEG, wire electrodes for electromyography - EMG)

  • Stereotaxic apparatus

  • Surgical instruments

Protocol:

  • Surgical Implantation of Electrodes:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant EEG screw electrodes over specific cortical regions (e.g., frontal and parietal cortices).

    • Implant EMG wire electrodes into the nuchal muscles to monitor muscle tone for sleep-wake scoring.

    • Secure the electrode assembly with dental cement.

    • Allow for a recovery period of at least one week.

  • Habituation and Baseline Recording:

    • Habituate the animal to the recording chamber for at least 24 hours.

    • Record baseline EEG and EMG activity for a 24-hour period to establish a stable baseline.

  • Drug Administration and Recording:

    • Administer this compound or vehicle (i.p.).

    • Record EEG and EMG activity continuously for several hours post-administration.

  • Data Analysis:

    • Score the recordings for different sleep-wake states (wakefulness, NREM sleep, REM sleep).

    • Perform spectral analysis on the EEG data to calculate the power in different frequency bands (delta, theta, alpha, beta, gamma).

    • Compare the post-drug EEG power spectra to the baseline recordings.

Molecular Analysis

Objective: To quantify the levels of key proteins in the mTORC1 signaling pathway in brain tissue following treatment with this compound.

Materials:

  • Brain tissue homogenizer

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-PSD-95, anti-GluA1, anti-actin or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Tissue Collection and Homogenization:

    • At the end of the in vivo experiment, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex).

    • Homogenize the tissue in ice-cold RIPA buffer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Quantification:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphoproteins to their respective total proteins and synaptic proteins to a loading control (e.g., actin or tubulin).

Logical Relationships Between Measurement Techniques

The various techniques for measuring the efficacy of this compound are interconnected and provide complementary information. Behavioral assays serve as the primary screen for antidepressant-like effects. Positive findings in these assays can then be further investigated using more mechanistic approaches like neurochemical, electrophysiological, and molecular analyses to understand the underlying biological changes.

Logical_Relationships Behavioral Behavioral Assays (FST, TST, etc.) Neurochemical Neurochemical Analysis (Microdialysis) Behavioral->Neurochemical Investigate neurochemical basis of behavior Molecular Molecular Analysis (Western Blot) Behavioral->Molecular Investigate molecular basis of behavior Efficacy Overall Efficacy Assessment of this compound Behavioral->Efficacy Primary evidence of efficacy Neurochemical->Molecular Correlate neurotransmitter changes with signaling pathways Neurochemical->Efficacy Neurotransmitter mechanism Electro Electrophysiological Analysis (qEEG) Electro->Efficacy Biomarker of target engagement Molecular->Efficacy Intracellular signaling mechanism

Caption: Inter-relationships of measurement techniques.

References

Troubleshooting & Optimization

troubleshooting (Rac)-LY341495 solubility issues in saline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (Rac)-LY341495 in saline solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the dissolution of this compound.

Q1: My this compound is not dissolving or is precipitating in my saline solution. What is the problem?

This compound has very low aqueous solubility. Direct dissolution in saline is often unsuccessful and not recommended for initial stock preparation. The compound is known to be soluble in organic solvents like DMSO and in aqueous solutions with adjusted pH.[1][2][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, the use of an organic solvent or a basic aqueous solution is recommended.

  • DMSO: Soluble up to 6 mg/mL (16.98 mM), though gentle warming or sonication may be required.[2][4]

  • NaOH (1.2 eq.): Soluble up to 35.34 mg/mL (100 mM).[1][3]

After creating a concentrated stock solution, you can perform serial dilutions into your final saline buffer. However, be mindful of the final concentration of the organic solvent in your experimental setup, as it can impact biological systems.

Q3: I have a stock solution in DMSO, but it precipitates when I dilute it into my aqueous saline buffer. How can I prevent this?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where it has lower solubility. Consider the following:

  • Lower the Final Concentration: The final concentration in your saline buffer may be exceeding the aqueous solubility limit of the compound. Try diluting further.

  • Adjust the pH: The solubility of many compounds is pH-dependent.[5] Since LY341495 is soluble in NaOH, the saline buffer's pH may be too low. Adjusting the pH of the final saline solution to be more basic may improve solubility, but ensure it is compatible with your experimental model.

  • Use a Co-solvent or Surfactant: In some cases, adding a small percentage of a co-solvent (like PEG300) or a surfactant (like Tween 80) to the final aqueous solution can help maintain solubility.[6]

Q4: How should I store solutions of this compound?

As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years).[4] Once in solution, it is recommended to prepare solutions fresh on the day of use if possible.[2][6] If storage is necessary, aliquots of the stock solution (e.g., in DMSO) can be stored at -20°C for up to one month or at -80°C for up to two years.[2][4] Avoid repeated freeze-thaw cycles.

Q5: Could the particle size of my this compound powder affect its solubility?

Yes, particle size can influence the dissolution rate.[7][8] Smaller particle sizes increase the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[7] If you are consistently having issues, ensure your compound is a fine powder.

Quantitative Solubility Data

The following table summarizes the maximum solubility of this compound in various solvents based on available data.

SolventMax Concentration (mg/mL)Max Concentration (mM)Notes
DMSO 616.98Gentle warming or sonication may be needed.[2][4]
NaOH (1.2 eq.) 35.34100---

Data is based on a molecular weight of 353.37 g/mol . Batch-specific molecular weights may vary.[1]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous/hygroscopic

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need 3.53 mg (based on a MW of 353.37).

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the powder. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[4]

  • Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied.[1][2] Visually inspect the solution to ensure no particulates are present.

  • Storage: For immediate use, proceed with dilutions into your saline buffer. For storage, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[2][4]

  • Working Solution Preparation: When preparing your final working solution in saline, add the stock solution dropwise to the vortexing saline buffer to minimize immediate precipitation.

Visualizations

Troubleshooting Workflow

G cluster_0 Troubleshooting this compound Solubility in Saline start Start: Precipitate observed in saline solution q1 Was the compound dissolved directly in saline? start->q1 a1_yes Action: Prepare a concentrated stock solution in an appropriate solvent first (e.g., DMSO or NaOH). q1->a1_yes Yes q2 Is the final concentration in saline too high? q1->q2 No (Stock used) a1_yes->q2 a2_yes Action: Lower the final working concentration by performing serial dilutions. q2->a2_yes Yes q3 Is the pH of the saline buffer optimal? q2->q3 No end_good Resolution: Compound is fully dissolved. a2_yes->end_good a3_no Action: Adjust the pH of the saline buffer. A slightly basic pH may improve solubility. q3->a3_no No q3->end_good Yes a3_no->end_good

A workflow diagram for troubleshooting common solubility issues.

Simplified Signaling Pathway

G cluster_0 Mechanism of this compound Action glutamate Glutamate mglu23 Group II mGlu Receptor (mGluR2/3) glutamate->mglu23 Activates gi Gi Protein mglu23->gi Activates ac Adenylyl Cyclase gi->ac Inhibits atp ATP camp cAMP atp->camp Conversion ly341495 This compound ly341495->mglu23 Antagonizes presynaptic Presynaptic Terminal

Simplified pathway showing LY341495 as an mGluR2/3 antagonist.

References

optimizing (Rac)-LY341495 concentration for hippocampal slice experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Rac)-LY341495

Welcome to the technical support center for this compound. This guide provides troubleshooting information and answers to frequently asked questions for researchers using this compound in hippocampal slice experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for Group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR2 and mGluR3.[1][2] These receptors are typically located on presynaptic terminals and, when activated by glutamate, they inhibit adenylyl cyclase, leading to reduced neurotransmitter release.[2] By antagonizing these receptors, LY341495 blocks this negative feedback mechanism, which can lead to an increase in glutamate release. It is widely used in neuroscience research to investigate the roles of group II mGluRs in synaptic plasticity, neurotransmission, and various neurological disorders.[1][3]

Q2: What is the recommended starting concentration for hippocampal slice experiments?

A2: The optimal concentration of LY341495 depends on the specific research question and experimental design. For selective antagonism of group II mGluRs (mGluR2/3), a concentration range of 10 nM to 1 µM is commonly used. To investigate effects on other mGluR subtypes, higher concentrations may be necessary, but this increases the risk of off-target effects.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific preparation and endpoint.

Q3: How should I prepare a stock solution of this compound?

A3: this compound has limited solubility in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is DMSO , in which it can be dissolved up to 5 mM with gentle warming. Alternatively, it is soluble in 1.2 equivalents of NaOH up to 100 mM. For experiments, the stock solution should be diluted to the final working concentration in your artificial cerebrospinal fluid (aCSF). Ensure the final DMSO concentration in the aCSF is low (typically <0.1%) to avoid solvent-induced effects on neuronal viability and activity. Stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6][7]

Q4: How long should I pre-incubate the hippocampal slices with LY341495 before recording?

A4: A pre-incubation period of at least 20-30 minutes is generally recommended to ensure adequate penetration of the drug into the slice and to allow it to reach its target receptors. This duration may need to be optimized depending on the slice thickness and the specific experimental goals.

Q5: Are there any known off-target effects of LY341495?

A5: While LY341495 is highly selective for group II mGluRs at nanomolar concentrations, it can affect other mGluR subtypes at higher concentrations.[5] The rank order of potency is generally Group II > Group III > Group I.[4][5] For example, micromolar concentrations are required to antagonize group I mGluRs.[4][5] It's crucial to use the lowest effective concentration to maintain selectivity and to perform appropriate control experiments to rule out off-target effects.[8]

Data Presentation

Table 1: Potency (IC₅₀) of this compound at Human mGluR Subtypes

mGluR SubtypeGroupIC₅₀ Value
mGluR2II21 nM
mGluR3II14 nM
mGluR8III170 nM
mGluR7III990 nM
mGluR1aI7.8 µM
mGluR5aI8.2 µM
mGluR4aIII22 µM
(Data sourced from multiple suppliers and publications).[5][6]

Troubleshooting Guide

Problem 1: I am not observing the expected effect of LY341495 on synaptic transmission (e.g., no increase in fEPSP slope).

Possible CauseSuggested Solution
Concentration Too Low The effective concentration can vary between brain regions and slice preparations. Perform a dose-response experiment, starting from a low nanomolar range and increasing to ~1 µM.
Compound Degradation Ensure the stock solution was stored correctly (aliquoted, frozen at -20°C or -80°C) and is not expired. Prepare a fresh stock solution from new powder if in doubt.
Insufficient Pre-incubation Increase the pre-incubation time to 30-45 minutes to ensure the drug has fully penetrated the tissue and reached equilibrium.
Wrong Synaptic Pathway Group II mGluRs are not expressed ubiquitously. Confirm from literature that the hippocampal pathway you are studying (e.g., Schaffer collateral) is expected to be modulated by group II mGluR antagonism.
Slice Health Poor slice viability can lead to unresponsive synapses. Verify the health of your slices by checking the stability of baseline recordings and the overall appearance of the tissue.[9]

Problem 2: Application of LY341495 is causing hyperexcitability or epileptiform activity.

Possible CauseSuggested Solution
Concentration Too High High concentrations can lead to excessive glutamate release or off-target effects.[10] Reduce the concentration to the low nanomolar range.
Off-Target Effects At concentrations >1 µM, LY341495 may begin to antagonize other mGluRs, potentially disrupting network balance. Lower the concentration to improve selectivity for group II receptors.[4][5]
Run-down of Inhibition The experimental conditions (e.g., ionic composition of aCSF) may favor excitability. Ensure your recording solutions are correctly prepared and that inhibitory circuits are healthy in your slices.

Problem 3: The baseline recording becomes unstable after applying LY341495.

Possible CauseSuggested Solution
Solvent Effect If the final DMSO concentration is too high (>0.1%), it can affect neuronal health. Recalculate your dilution to ensure the solvent concentration is minimal.
Compound Precipitation LY341495 may precipitate out of the aCSF if the stock solution is not properly mixed or if the working solution is not fresh. Ensure the compound is fully dissolved in the aCSF before perfusion.
Flow Rate Issues Inconsistent perfusion can cause fluctuations in drug concentration at the slice. Ensure a stable and consistent flow rate of aCSF over the slice.[9]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slicing Acute Hippocampal Slice Preparation (400µm) Recovery Slice Recovery (>1 hour in aCSF) Slicing->Recovery Baseline Transfer to Chamber & Establish Stable Baseline (20-30 min) Recovery->Baseline Application Bath Apply This compound Baseline->Application Begin Perfusion Recording Record Post-Application (e.g., fEPSPs) Application->Recording Washout Washout Recording->Washout Analysis Data Analysis (e.g., compare fEPSP slope before and after drug) Washout->Analysis

Caption: Workflow for a typical hippocampal slice electrophysiology experiment.

Troubleshooting Flowchart

G Start No or Unexpected Effect Observed Concentration Is concentration optimal (10nM - 1µM)? Start->Concentration Incubation Is pre-incubation >20 min? Concentration->Incubation Yes AdjustConc Action: Perform Dose-Response Curve Concentration->AdjustConc No Stock Is stock solution fresh and stored correctly? Incubation->Stock Yes AdjustInc Action: Increase Incubation Time Incubation->AdjustInc No Health Are slices healthy? (Stable baseline) Stock->Health Yes MakeStock Action: Prepare Fresh Stock Solution Stock->MakeStock No CheckSlices Action: Check Slice Prep Protocol & aCSF Health->CheckSlices No Success Problem Resolved Health->Success Yes AdjustConc->Success AdjustInc->Success MakeStock->Success

Caption: A logical flowchart for troubleshooting common experimental issues.

Simplified mGluR2/3 Signaling Pathway

G cluster_pre Presynaptic Terminal Glutamate Glutamate mGluR mGluR2/3 Glutamate->mGluR Gi Gi/o Protein mGluR->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Release ↓ Glutamate Release cAMP->Release LY341495 This compound LY341495->mGluR Antagonizes

Caption: Antagonistic action of LY341495 on the presynaptic mGluR2/3 pathway.

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

  • Materials : this compound powder, DMSO (anhydrous/molecular biology grade), sterile microcentrifuge tubes.

  • Calculation : Based on a molecular weight of 353.37 g/mol , weigh out 3.53 mg of LY341495 powder.

  • Dissolution : Add the 3.53 mg of powder to a sterile microcentrifuge tube. Add 1 mL of DMSO to the tube.

  • Mixing : Vortex thoroughly. Gentle warming (e.g., in a 37°C water bath) may be required to fully dissolve the compound.

  • Aliquoting and Storage : Once fully dissolved, divide the stock solution into smaller aliquots (e.g., 10-20 µL) in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.[7]

Protocol 2: Acute Hippocampal Slice Preparation and Electrophysiological Recording

  • aCSF Preparation : Prepare and chill (<4°C) a cutting/dissection solution (e.g., sucrose-based or NMDG-based aCSF) and a recording aCSF. Both solutions must be continuously bubbled with 95% O₂ / 5% CO₂.[11][12]

  • Dissection : Anesthetize and decapitate a rodent (e.g., P15-P30 rat or mouse) according to approved institutional protocols. Rapidly dissect the brain and place it in the ice-cold cutting solution.[11]

  • Slicing : Isolate the hippocampus and cut transverse slices (typically 300-400 µm thick) using a vibratome in the ice-cold, oxygenated cutting solution.[11]

  • Recovery : Transfer the slices to an interface or submerged recovery chamber containing oxygenated recording aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, then maintain at room temperature for at least another 30 minutes before recording.[13]

  • Recording Setup : Transfer a single slice to a submerged recording chamber continuously perfused (~2 mL/min) with oxygenated aCSF at 30-32°C. Place a stimulating electrode in the desired pathway (e.g., Schaffer collaterals) and a recording electrode in the target region (e.g., stratum radiatum of CA1).

  • Baseline Recording : Obtain a stable baseline of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20-30 minutes.

  • Drug Application : Switch the perfusion to aCSF containing the final desired concentration of this compound.

  • Data Acquisition : Record the synaptic responses for the duration of the drug application to observe its effect. Following the drug application, a washout period with standard aCSF can be performed to test for reversibility of the effect.

References

overcoming off-target effects of (Rac)-LY341495 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (Rac)-LY341495, a potent metabotropic glutamate (B1630785) receptor (mGluR) antagonist. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data tables to help mitigate off-target effects, particularly at high concentrations.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I'm observing unexpected excitatory effects in my neuronal culture/animal model when I expect to see inhibition of glutamate signaling. What could be the cause?

A1: While this compound is a potent antagonist of group II mGluRs (mGluR2 and mGluR3), which are typically inhibitory, at higher concentrations it can exhibit off-target effects on other mGluR subtypes. Specifically, it can antagonize group I mGluRs (mGluR1 and mGluR5), which are coupled to excitatory signaling pathways.[1] Antagonism of presynaptic mGluR2/3 autoreceptors can also lead to an increase in glutamate release, potentially causing a net excitatory effect. Furthermore, at very high concentrations (in the micromolar range), it may also affect group III mGluRs, further complicating the observed phenotype.[1]

Troubleshooting Steps:

  • Concentration Optimization: The most critical step is to perform a dose-response curve to determine the optimal concentration of LY341495 for selective mGluR2/3 antagonism in your specific experimental system. Start with low nanomolar concentrations and gradually increase to find the lowest effective dose that produces the desired inhibitory effect without engaging off-target receptors.

  • Use of More Selective Agonists/Antagonists: To confirm the involvement of group II mGluRs, use a highly selective group II agonist, such as LY379268, to see if it produces the opposite effect. To dissect the potential involvement of off-target receptors, consider using selective antagonists for group I (e.g., MPEP for mGluR5) or group III mGluRs in parallel experiments.

  • Control Experiments: Include a control group treated with the vehicle to account for any baseline changes. If available, using mGluR2 or mGluR3 knockout cells or animals can definitively confirm the on-target effects of LY341495.[2]

Q2: My results show a biphasic dose-response curve, with an effect at low concentrations that disappears or reverses at higher concentrations. Why is this happening?

A2: A biphasic response is a classic indicator of off-target effects. At low nanomolar concentrations, LY341495 selectively antagonizes mGluR2/3. As the concentration increases into the high nanomolar and micromolar range, it begins to antagonize other mGluR subtypes with opposing downstream effects. For instance, antagonizing the generally inhibitory group II and III mGluRs while also blocking the excitatory group I mGluRs can lead to complex and unpredictable outcomes.[3] In vivo studies have shown that low doses of LY341495 (0.05 and 0.1 mg/kg) can enhance recognition memory, while higher doses (0.3, 1, and 3 mg/kg) impair it.[4]

Troubleshooting Steps:

  • Review the Selectivity Profile: Refer to the selectivity data provided in Table 1 to understand the concentration-dependent engagement of different mGluR subtypes.

  • Narrow the Concentration Range: Based on the biphasic curve, narrow your experimental concentration range to the lower end where you observe the desired selective effect.

  • Secondary Assays: Employ secondary functional assays to confirm the engagement of the intended and unintended targets. For example, measure changes in cAMP levels (for group II/III mGluRs) and phosphoinositide hydrolysis (for group I mGluRs).

Q3: I am not seeing any effect of LY341495 in my in vivo experiment, even at doses reported in the literature. What are the possible reasons?

A3: Several factors could contribute to a lack of an observable effect in vivo:

  • Pharmacokinetics and Bioavailability: The route of administration, formulation, and metabolism of LY341495 can influence its concentration at the target site in the brain.

  • Animal Model and Strain Differences: The expression levels and distribution of mGluR subtypes can vary between different animal species and strains, leading to different sensitivities to the drug.

  • Behavioral Paradigm: The specific behavioral test being used may not be sensitive to the modulation of mGluR2/3.

  • Endogenous Glutamate Tone: The effect of an antagonist can be dependent on the level of endogenous agonist activity. If the glutamate tone in the specific brain region and at the time of testing is low, the effect of an antagonist may be minimal.

Troubleshooting Steps:

  • Verify Drug Delivery and Stability: Ensure the compound is properly dissolved and administered. Check for potential degradation of the compound.

  • Dose Escalation: Cautiously escalate the dose while monitoring for off-target effects and general animal welfare. In vivo studies have used doses ranging from 0.05 mg/kg to 30 mg/kg.[2][4]

  • Alternative Behavioral Assays: Consider using a different behavioral test that has been shown to be sensitive to mGluR2/3 antagonism.

  • Measure Target Engagement: If possible, use techniques like ex vivo autoradiography or electrophysiology on tissue from the experimental animals to confirm that LY341495 is reaching its target and having a functional effect at the cellular level.

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency at various mGluR subtypes.

Table 1: In Vitro Potency of this compound at Human mGluR Subtypes

mGluR SubtypeGroupIC50 (nM)
mGluR3II14
mGluR2II21
mGluR8III170
mGluR7III990
mGluR1aI7,800
mGluR5aI8,200
mGluR4III22,000

Data compiled from various sources.[5]

Table 2: In Vivo Dose-Response Observations for LY341495

Dose (mg/kg, i.p.)Animal ModelObserved EffectPotential Target Engagement
0.05 - 0.1RatEnhancement of recognition memorySelective mGluR2/3 antagonism
0.3 - 3.0RatImpairment of recognition memoryPotential involvement of off-target mGluRs (e.g., Group I)
1.0 - 30.0MouseDose-dependent increase in locomotor activityEngagement of mGluR2/3 and potentially other mGluRs at higher doses

Data compiled from various sources.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the on- and off-target effects of this compound.

Protocol 1: In Vitro cAMP Assay for Group II/III mGluR Activity

Objective: To determine the functional antagonism of LY341495 at Gi/o-coupled mGluRs by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • Cells stably expressing the mGluR of interest (e.g., HEK293 cells with mGluR2 or mGluR3).

  • Group II/III mGluR agonist (e.g., LY379268).

  • This compound.

  • Forskolin (B1673556).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and reagents.

Methodology:

  • Cell Culture: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the agonist in assay buffer.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of LY341495 or vehicle for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) in the presence of forskolin (to stimulate cAMP production) to the wells and incubate for the recommended time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the LY341495 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Phosphoinositide (PI) Hydrolysis Assay for Group I mGluR Activity

Objective: To assess the off-target antagonist activity of LY341495 at Gq/11-coupled group I mGluRs by measuring its ability to block agonist-induced PI hydrolysis.

Materials:

  • Cells stably expressing the group I mGluR of interest (e.g., CHO cells with mGluR1a or mGluR5a).

  • Group I mGluR agonist (e.g., DHPG).

  • This compound.

  • [3H]-myo-inositol.

  • LiCl.

  • Dowex AG1-X8 resin.

  • Scintillation cocktail and counter.

Methodology:

  • Cell Labeling: Plate the cells and label them with [3H]-myo-inositol in inositol-free medium for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of LY341495 and the agonist in assay buffer containing LiCl (to inhibit inositol (B14025) monophosphatase).

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate with varying concentrations of LY341495 or vehicle for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the agonist to the wells and incubate for 1 hour at 37°C.

  • Extraction of Inositol Phosphates: Terminate the reaction by adding a cold stop solution (e.g., perchloric acid).

  • Purification and Quantification: Separate the inositol phosphates from free inositol using Dowex anion-exchange chromatography and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of [3H]-inositol phosphates produced and plot it against the log of the LY341495 concentration to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this technical support center.

On_Target_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Activates LY341495 This compound (Low Concentration) LY341495->mGluR2_3 Antagonizes Gi_o Gαi/o mGluR2_3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Catalyzed by AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response

Caption: On-target signaling pathway of this compound at low concentrations.

Off_Target_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1_5 mGluR1/5 Glutamate->mGluR1_5 Activates LY341495_high This compound (High Concentration) LY341495_high->mGluR1_5 Antagonizes Gq_11 Gαq/11 mGluR1_5->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PIP2 PIP2 PIP2->IP3 Hydrolyzed by PLC DAG DAG PIP2->DAG Hydrolyzed by PLC Ca2_release ↑ Intracellular Ca2+ IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Ca2_release->PKC Activates Response Excitatory Cellular Response PKC->Response

Caption: Off-target signaling of this compound at high concentrations.

Experimental_Workflow start Unexpected Experimental Result check_concentration Is the concentration of LY341495 optimized? start->check_concentration dose_response Perform Dose-Response Curve check_concentration->dose_response No confirm_target Confirm On-Target vs. Off-Target check_concentration->confirm_target Yes use_low_conc Use Lower Concentration Range dose_response->use_low_conc use_low_conc->confirm_target functional_assays Perform Functional Assays (cAMP, PI Hydrolysis) confirm_target->functional_assays selective_ligands Use Selective Agonists/Antagonists for Other mGluRs confirm_target->selective_ligands knockout_models Utilize Knockout Models (if available) confirm_target->knockout_models interpret_results Interpret Results in Context of Polypharmacology functional_assays->interpret_results selective_ligands->interpret_results knockout_models->interpret_results

Caption: Troubleshooting workflow for unexpected results with this compound.

References

improving the stability of (Rac)-LY341495 solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (Rac)-LY341495 solutions for long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound. It is recommended to dissolve the compound in high-purity DMSO to prepare a concentrated stock solution. For in vivo experiments, one protocol suggests dissolving LY341495 in 0.1 M NaOH and then adjusting the pH to 7.4-7.8 with 1 M HCl, using saline as the final diluent.

Once prepared, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored in tightly sealed vials.

Q2: What are the recommended storage conditions and duration for this compound stock solutions?

A2: The stability of this compound stock solutions is highly dependent on the storage temperature. The following table summarizes the recommended storage conditions and expected stability durations based on available data.[1]

Storage TemperatureSolventDuration
-80°CDMSOUp to 2 years
-20°CDMSOUp to 1 year

For the racemic mixture, this compound, shorter storage times have been suggested:

Storage TemperatureSolventDuration
-80°CDMSOUp to 6 months
-20°CDMSOUp to 1 month

Q3: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous experimental buffer. What should I do?

A3: Cloudiness or precipitation indicates that the compound is coming out of solution, which can be due to its low solubility in aqueous buffers. This will result in an inaccurate final concentration in your experiment. Refer to the troubleshooting decision tree below for a step-by-step guide to address this issue.

Q4: How stable is this compound in common aqueous buffers like PBS or Tris at room temperature or 37°C?

A4: There is limited published data on the long-term stability of this compound in specific aqueous buffers. Generally, solutions are considered unstable and it is recommended to prepare them fresh before each experiment.[2] For long-term experiments, it is highly advisable to perform a stability assessment under your specific experimental conditions. A detailed protocol for such an assessment is provided in the "Experimental Protocols" section.

Q5: What are the potential degradation pathways for this compound in solution?

A5: While specific degradation products for this compound are not well-documented in the available literature, molecules with similar functional groups are susceptible to hydrolysis and oxidation. The ester and amide-like functionalities in the structure could be prone to cleavage under acidic or basic conditions, and the xanthyl group could be susceptible to oxidation.

Troubleshooting Guides

This section provides structured guidance for common issues related to the stability of this compound solutions.

Issue 1: Precipitation or Cloudiness in Aqueous Solution

G start Precipitation/Cloudiness Observed check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes check_solvent Is a co-solvent compatible with the experiment? check_concentration->check_solvent No end Solution should be clear. lower_concentration->end add_cosolvent Add a small percentage of a co-solvent (e.g., DMSO, ethanol). check_solvent->add_cosolvent Yes check_ph Is the buffer pH appropriate? check_solvent->check_ph No add_cosolvent->end adjust_ph Adjust the pH of the buffer. check_ph->adjust_ph No sonicate Try gentle warming and sonication to aid dissolution. check_ph->sonicate Yes adjust_ph->sonicate sonicate->end

Caption: Troubleshooting decision tree for precipitation issues.

Issue 2: Inconsistent Experimental Results

Inconsistent results can be a sign of compound degradation.

  • Symptom: High variability between replicate experiments or a gradual loss of the expected effect over time.

  • Possible Cause: Degradation of this compound in the working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare working dilutions of this compound from a properly stored stock solution immediately before each experiment.

    • Minimize Exposure: Protect solutions from prolonged exposure to light and elevated temperatures.

    • Perform a Stability Check: If instability is suspected, perform a simplified stability test by preparing your working solution and analyzing its concentration or activity at the beginning and end of your typical experiment duration.

    • Validate with a Fresh Batch: If the issue persists, consider obtaining a fresh batch of the compound to rule out issues with the initial stock.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffers

This protocol outlines a general method for determining the stability of this compound in your experimental buffer. This is a simplified version of a forced degradation study, adapted for a research laboratory setting.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer (e.g., PBS, Tris-HCl)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)

  • Incubator or water bath set to the experimental temperature (e.g., 37°C)

  • Light-protective foil (e.g., aluminum foil)

Methodology:

  • Preparation of Test Solution:

    • Prepare a working solution of this compound in your experimental buffer at the highest concentration you plan to use. For example, dilute the 10 mM DMSO stock to 10 µM in your buffer.

    • Prepare a sufficient volume for all time points.

  • Initial Analysis (T=0):

    • Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial concentration. This will serve as your 100% reference.

  • Incubation:

    • Divide the remaining solution into separate, sealed tubes for each time point and condition to be tested.

    • Condition 1 (Experimental Temperature): Incubate a set of tubes at your experimental temperature (e.g., 37°C).

    • Condition 2 (Photostability): Wrap a set of tubes in aluminum foil and incubate them alongside an unwrapped set under ambient light at room temperature.

    • Condition 3 (Control): Store a set of tubes at a condition where the compound is known to be stable (e.g., -20°C).

  • Time Points:

    • Withdraw samples at appropriate time points based on the duration of your experiment (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • At each time point, analyze the samples by HPLC.

    • Quantify the peak area of the intact this compound.

    • Look for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each condition.

    • A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.

G prep_solution Prepare this compound in Experimental Buffer initial_analysis T=0 HPLC Analysis (100% Reference) prep_solution->initial_analysis aliquot Aliquot Solution for Different Conditions initial_analysis->aliquot exp_temp exp_temp aliquot->exp_temp photostability photostability aliquot->photostability control_temp control_temp aliquot->control_temp hplc_analysis HPLC Analysis at Time Points (e.g., 2, 4, 8, 24h) data_analysis Calculate % Remaining and Identify Degradation Products hplc_analysis->data_analysis exp_temp->hplc_analysis photostability->hplc_analysis control_temp->hplc_analysis

Caption: Experimental workflow for stability assessment.

Signaling Pathways and Degradation

Proposed Degradation Pathway of this compound

This diagram illustrates the potential sites of hydrolysis and oxidation on the this compound molecule.

LY341495 [label=< this compound

>];

hydrolysis [label="Hydrolysis\n(Acid/Base Catalyzed)", shape=rectangle, style=filled, fillcolor="#F1F3F4"]; oxidation [label="Oxidation", shape=rectangle, style=filled, fillcolor="#F1F3F4"];

degradation_products [label="Degradation Products", shape=rectangle, style=filled, fillcolor="#FFFFFF"];

LY341495 -> hydrolysis [label="Ester/Amide-like bonds"]; LY341495 -> oxidation [label="Xanthyl group"];

hydrolysis -> degradation_products; oxidation -> degradation_products; } DOT

Caption: Potential degradation pathways of this compound.

References

addressing variability in behavioral responses to (Rac)-LY341495

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals utilizing (Rac)-LY341495 in behavioral studies. It offers troubleshooting guidance and frequently asked questions to address the inherent variability in behavioral responses to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR2 and mGluR3.[1][2] At higher concentrations, it can also exhibit antagonist activity at group I and group III mGluRs.[3][4] Its primary mechanism involves blocking the inhibitory effects of these receptors on glutamate release and postsynaptic signaling.[5]

Q2: Why is there significant variability in behavioral responses to this compound?

The variability in behavioral responses to this compound is multifactorial and can be attributed to several key aspects:

  • Dose-Response Relationships: The behavioral effects of LY341495 are highly dose-dependent. Low doses may produce specific effects, while higher doses can lead to off-target effects due to antagonism of other mGluR subtypes, potentially confounding the results.[6] For example, studies have shown that different doses can have opposing effects on recognition memory.[6]

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion of LY341495 can vary between species, strains, and even individual animals, leading to different effective concentrations at the target receptors.[7]

  • Experimental Protocol Differences: Minor variations in experimental protocols, such as the apparatus used, timing of drug administration, and the specific behavioral parameters measured, can significantly influence outcomes.[8][9][10]

  • Animal-Specific Factors: The genetic background, sex, age, and baseline anxiety levels of the animals can all contribute to variability in their response to the compound.[9][11]

  • Environmental Factors: Housing conditions, handling procedures, and the testing environment (e.g., lighting, noise) can act as stressors and interact with the drug's effects.[9][10][12]

Troubleshooting Guide

Issue 1: Unexpected or contradictory behavioral outcomes (e.g., anxiogenic-like effects instead of anxiolytic-like effects).

  • Question: My results with LY341495 are the opposite of what is reported in the literature. What could be the cause?

  • Possible Causes and Troubleshooting Steps:

    • Dose Selection: You may be using a dose that engages off-target receptors. The selectivity of LY341495 for group II mGluRs is concentration-dependent.[3][4][13]

      • Solution: Conduct a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal model. Start with lower, more selective doses and carefully observe the behavioral profile.

    • Behavioral Model Specificity: The anxiolytic-like effects of mGluR2/3 antagonists are not consistently observed across all behavioral tests.[14][15] For instance, effects seen in the forced swim test may not be replicated in the elevated plus-maze.[14]

      • Solution: Evaluate the effects of LY341495 in multiple, mechanistically distinct behavioral models to obtain a more comprehensive understanding of its behavioral profile.

    • Baseline Anxiety State: The animal's baseline level of anxiety can influence the drug's effect. A compound may only show anxiolytic-like effects in animals with a high baseline level of anxiety.

      • Solution: Consider using models that induce a state of anxiety (e.g., stress-induced hyperthermia) or select animals based on their baseline performance in anxiety-related tasks.

Issue 2: High variability within experimental groups.

  • Possible Causes and Troubleshooting Steps:

    • Inconsistent Drug Administration: Variability in injection volume, site, or technique can lead to inconsistent drug exposure.

      • Solution: Ensure all experimenters are thoroughly trained in the chosen route of administration. Use precise dosing volumes based on individual animal weights.

    • Environmental Inconsistencies: Even subtle changes in the testing environment can affect behavior.[9][10][12]

      • Solution: Standardize the testing conditions as much as possible, including lighting, noise levels, and time of day for testing. Document all environmental parameters in your experimental records.

    • Animal Handling and Habituation: Insufficient or inconsistent handling and habituation can lead to stress-induced behavioral alterations that mask the drug's effects.[7]

      • Solution: Implement a consistent handling and habituation protocol for all animals prior to the start of the experiment.

    • Genetic Variability: Outbred rodent stocks can have significant genetic diversity, leading to varied behavioral responses.[11]

      • Solution: Whenever possible, use inbred strains to reduce genetic variability. If using outbred stocks, ensure a sufficient sample size to account for this diversity.

Issue 3: Confounding effects on locomotor activity.

  • Question: LY341495 is altering the locomotor activity of my animals, which may be confounding the interpretation of my results in other behavioral tests. How should I address this?

  • Possible Causes and Troubleshooting Steps:

    • Dose-Dependent Hyperactivity: LY341495 has been shown to increase locomotor activity in a dose-dependent manner.[15][16][17]

      • Solution: Always include an assessment of locomotor activity as a control experiment when evaluating the effects of LY341495 in other behavioral paradigms. This will help to dissociate the specific effects on the behavior of interest from non-specific effects on activity.

    • Time Course of Effects: The effects on locomotor activity may have a different time course than the effects on the primary behavior of interest.

      • Solution: Conduct a time-course study to determine the onset and duration of the locomotor effects and select a time point for your primary behavioral testing where these effects are minimized.

Data Presentation

Table 1: In Vitro Potency and Selectivity of LY341495 at Human mGlu Receptors

Receptor SubtypeFunctional AssayIC50 / Ki (nM)Reference
mGluR1aPhosphoinositide Hydrolysis7,800[18]
mGluR2cAMP Inhibition21[18]
mGluR3cAMP Inhibition14[18]
mGluR4cAMP Inhibition22,000[18]
mGluR5aPhosphoinositide Hydrolysis8,200[18]
mGluR7cAMP Inhibition990[18]
mGluR8cAMP Inhibition170[18]

Note: Lower IC50/Ki values indicate higher potency.

Experimental Protocols

Protocol: Forced Swim Test (FST) in Mice for Assessing Antidepressant-Like Effects of this compound

This protocol is a generalized example and may require optimization for specific experimental conditions.

  • Animals: Male C57BL/6J mice, 8-10 weeks old. House in groups of 4-5 per cage with ad libitum access to food and water. Maintain on a 12-hour light/dark cycle.

  • Habituation: Handle all mice for at least 3 consecutive days prior to the experiment to minimize handling stress.

  • Drug Preparation and Administration:

    • Dissolve this compound in a vehicle of 0.9% saline.

    • Administer LY341495 or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

    • A typical dose range for antidepressant-like effects is 0.3-3 mg/kg.[14][15]

  • Forced Swim Test Procedure:

    • Administer the drug or vehicle 30-60 minutes prior to the test.

    • Place each mouse individually into a transparent plastic cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The total duration of the test is 6 minutes.

    • Record the behavior of the mice for the entire 6-minute session.

  • Behavioral Scoring:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the absence of all movement except for that required to keep the head above water.

    • Scoring can be done by a trained observer blinded to the experimental conditions or using an automated video tracking system.

  • Data Analysis:

    • Compare the mean duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

    • A significant reduction in immobility time in the LY341495-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[19]

Visualizations

mGluR2_3_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_drug Glutamate_vesicle Glutamate mGluR2_3 mGluR2/3 Glutamate_vesicle->mGluR2_3 Activates AC Adenylate Cyclase mGluR2_3->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-gated Ca2+ Channel cAMP->Ca_channel Modulates Ca_channel->Glutamate_vesicle Triggers release LY341495 This compound LY341495->mGluR2_3 Antagonizes

Caption: Antagonism of presynaptic mGluR2/3 by this compound.

Behavioral_Experiment_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1-2 weeks) Habituation Handling & Habituation (3-5 days) Animal_Acclimation->Habituation Baseline_Testing Baseline Behavioral Testing (Optional) Habituation->Baseline_Testing Randomization Randomization to Treatment Groups Baseline_Testing->Randomization Drug_Admin Drug/Vehicle Administration Randomization->Drug_Admin Behavioral_Test Behavioral Testing Drug_Admin->Behavioral_Test Data_Scoring Behavioral Scoring (Blinded) Behavioral_Test->Data_Scoring Statistical_Analysis Statistical Analysis Data_Scoring->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Standardized workflow for a behavioral study with this compound.

References

(Rac)-LY341495 Technical Support Center: Storage and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of (Rac)-LY341495 during storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid, lyophilized this compound is stable for extended periods when stored under the correct conditions. For optimal stability, it should be stored at -20°C in a desiccated environment. Under these conditions, the chemical is reported to be stable for at least four years.[1] Some suppliers suggest that in its lyophilized form, the chemical can be stable for up to 36 months at -20°C.[2]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be stored at low temperatures to maintain potency. It is recommended to store solutions at -20°C for short-to-medium term storage (up to one month) or at -80°C for long-term storage (up to two years).[3][4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: this compound has limited solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions.[1][5] For in vivo experiments, a common vehicle is a mixture of 10% DMSO and 90% corn oil.[3] When preparing solutions, gentle warming or sonication can be used to aid dissolution if precipitation occurs.[3][5]

Q4: How long are working solutions of this compound stable?

A4: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[3] If storage of a working solution is necessary, it should be kept at -20°C for no longer than one month.[4] Before use, the solution should be brought to room temperature and checked for any precipitation.[4]

Q5: What are the primary factors that can cause degradation of this compound?

A5: The main factors that can lead to the degradation of research compounds like this compound are exposure to moisture, light, oxygen, and fluctuating temperatures.[6][7] The chemical structure of this compound contains functional groups such as amides and carboxylic acids, which can be susceptible to hydrolysis, and a xanthone (B1684191) core that could be sensitive to photolysis (degradation by light).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced Potency or Inconsistent Experimental Results Compound degradation due to improper storage.- Verify that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -20°C or -80°C for solutions).- Ensure that stock solutions were aliquoted to avoid repeated freeze-thaw cycles.- Prepare a fresh stock solution from a new vial of lyophilized compound.
Precipitate Observed in Thawed Stock Solution Poor solubility or solvent evaporation.- Gently warm the solution to room temperature and vortex to attempt redissolution.- If the precipitate does not dissolve, the solution may be compromised. Prepare a fresh stock solution.- Ensure vials are tightly sealed to prevent solvent evaporation.
Discoloration of Solid Compound Possible oxidation or light exposure.- Discard the discolored compound as its purity may be compromised.- Store new vials in a dark, desiccated environment, such as in an amber vial inside a desiccator.
Variability Between Different Aliquots of the Same Stock Solution Incomplete initial dissolution or degradation of some aliquots.- Ensure the compound was fully dissolved when the stock solution was initially prepared.- Discard any suspect aliquots and use a fresh one.- When preparing new stock solutions, confirm complete dissolution before aliquoting.

Data Presentation: Storage Condition Summary

Form Storage Temperature Duration Key Considerations
Solid (Lyophilized) -20°CUp to 4 years[1]Keep desiccated and protected from light.[6]
Stock Solution in DMSO -20°CUp to 1 month[2][4]Aliquot to avoid freeze-thaw cycles.[3]
Stock Solution in DMSO -80°CUp to 2 years[3]Aliquot to avoid freeze-thaw cycles.[3]
Working Solution (in vivo) Prepared FreshDay of use[3]If storage is unavoidable, max 1 month at -20°C.[4]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a method to determine the stability of a this compound solution under specific storage conditions.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • HPLC-grade methanol (B129727)
  • Appropriate buffer solution (e.g., PBS, pH 7.4)
  • Vials for storage
  • HPLC system with a suitable column and UV detector or an LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
  • Dilute the stock solution to the final experimental concentration in the chosen buffer.
  • Immediately after preparation (Time 0), take an aliquot of the solution, mix it with an equal volume of ice-cold methanol to precipitate proteins and halt degradation, and analyze it via HPLC or LC-MS/MS to determine the initial concentration.
  • Dispense the remaining solution into several vials, seal them tightly, and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
  • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from storage.
  • Allow the vial to equilibrate to room temperature.
  • Take an aliquot, process it as in step 3, and analyze it by HPLC or LC-MS/MS.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration.
  • Plot the percentage of the compound remaining versus time to determine the degradation rate.

Mandatory Visualizations

Logical Workflow for Troubleshooting Inconsistent Experimental Results

G A Inconsistent Experimental Results B Check Storage Conditions of this compound A->B C Were solid and solutions stored correctly? B->C D Prepare fresh stock solution from new vial C->D No E Review experimental protocol for errors C->E Yes F Repeat experiment with fresh solution D->F E->F G Problem Resolved F->G H Consult with technical support F->H Issue persists

Caption: Troubleshooting workflow for inconsistent experimental results.

Signaling Pathway of mGluR2/3 Antagonism

This compound is an antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors are presynaptic and negatively regulate glutamate release. By blocking these receptors, this compound increases the synaptic concentration of glutamate.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal LY341495 This compound mGluR2_3 mGluR2/3 LY341495->mGluR2_3 blocks AC Adenylyl Cyclase mGluR2_3->AC inhibits cAMP ↓ cAMP AC->cAMP Glutamate_release ↓ Glutamate Release cAMP->Glutamate_release Glutamate ↑ Glutamate Postsynaptic_receptors Postsynaptic Glutamate Receptors (e.g., AMPA, NMDA) Glutamate->Postsynaptic_receptors activates Neuronal_activity ↑ Neuronal Activity Postsynaptic_receptors->Neuronal_activity

References

Navigating the Nuances of (Rac)-LY341495 Administration: A Guide to Mitigating Motor Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals utilizing the potent mGluR2/3 antagonist, (Rac)-LY341495, achieving the desired pharmacological effect without inducing motor side effects is a critical experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid in refining dosage and experimental design.

Troubleshooting Guide: Addressing Motor Impairment

Researchers may observe alterations in locomotor activity, coordination, or balance in preclinical models following administration of this compound. This guide offers a systematic approach to troubleshooting these issues.

Logical Flow for Troubleshooting Motor Side Effects

start Observe Motor Side Effects dose_check Is the dose > 0.3 mg/kg? start->dose_check high_dose High Dose (> 1 mg/kg) - Hyperlocomotion - Reduced motor activity - Impaired coordination dose_check->high_dose Yes mid_dose Mid-Range Dose (0.3 - 1 mg/kg) - Potential for altered locomotor activity dose_check->mid_dose Yes low_dose Low Dose (≤ 0.3 mg/kg) - Generally no motor impairment observed dose_check->low_dose No dose_reduction Reduce Dosage high_dose->dose_reduction mid_dose->dose_reduction protocol_review Review Experimental Protocol low_dose->protocol_review re_evaluate Re-evaluate Motor Performance dose_reduction->re_evaluate optimize_protocol Optimize Protocol re_evaluate->optimize_protocol No Side Effects consult Consult Literature/ Technical Support re_evaluate->consult Side Effects Persist acclimation Adequate Acclimation? protocol_review->acclimation handling Consistent Handling? protocol_review->handling environment Stable Environment? protocol_review->environment acclimation->optimize_protocol No acclimation->consult Yes handling->optimize_protocol No handling->consult Yes environment->optimize_protocol No environment->consult Yes optimize_protocol->re_evaluate

Caption: Troubleshooting workflow for motor side effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound to avoid motor side effects?

Based on available preclinical data, starting with doses at or below 0.3 mg/kg is advisable. One study demonstrated that a dose of 0.3 mg/kg, when co-administered with ketamine, did not disrupt motor coordination in the rotarod test in mice.[1] Doses as low as 0.05 mg/kg and 0.1 mg/kg have been shown to be pharmacologically active without impairing recognition memory, suggesting a therapeutic window where efficacy can be achieved without motor deficits.[2]

Q2: What are the typical motor side effects observed at higher doses?

Higher doses of this compound have been associated with a range of motor effects. Studies have reported hyperlocomotion or increased locomotor activity at doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg in mice.[3] Conversely, some studies have noted that the highest doses can be associated with reduced motor activity.[3] It is crucial to perform a dose-response study within your specific experimental paradigm to determine the precise threshold for motor side effects.

Q3: How can I assess motor function in my experimental animals?

Several validated behavioral tests can be used to quantify motor coordination, balance, and locomotor activity. The most common include:

  • Rotarod Test: This test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.

  • Open Field Test: This assay measures general locomotor activity (distance traveled, speed) and can also provide insights into anxiety-like behavior.

  • Grip Strength Test: This test evaluates muscle strength by measuring the force an animal exerts with its forelimbs or all four limbs.

  • Beam Walking Test: This test assesses fine motor coordination and balance as an animal traverses a narrow beam.

Q4: Are there any formulation or administration details that can influence the occurrence of side effects?

Yes, the vehicle and route of administration can impact the pharmacokinetics and, consequently, the side effect profile of the compound. Ensure that this compound is fully dissolved in a suitable vehicle. For intraperitoneal (i.p.) injections, ensure proper technique to avoid accidental injection into organs, which can alter drug absorption and lead to variability in behavioral responses.

Q5: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[4][5] At higher concentrations, it can also exhibit antagonist activity at group I and group III mGlu receptors.[5] The blockade of mGluR2/3, which are primarily presynaptic autoreceptors that inhibit glutamate release, leads to an increase in synaptic glutamate levels. This modulation of glutamatergic neurotransmission is thought to underlie its therapeutic effects and, at higher doses, its motor side effects.

Quantitative Data Summary

The following table summarizes the observed effects of this compound at different dosages in rodents. It is important to note that the specific effects can vary depending on the animal species, strain, and the specific experimental conditions.

Dose Range (mg/kg, i.p.)Observed Motor EffectsCognitive/Behavioral EffectsReference(s)
0.05 - 0.1No significant effect on locomotor activity or motor coordination.No impairment of recognition memory; can counteract extinction of recognition memory.[2]
0.3No disturbance of motor coordination in the rotarod test (when co-administered with ketamine).Disrupted performance in recognition memory tasks. Effective in antidepressant-like models.[1][2]
1 - 3Increased locomotor activity (hyperlocomotion). At the higher end, may cause reduced motor activity.Disrupted performance in recognition memory tasks.[2][3]
10Increased locomotor activity.-[3]

Experimental Protocols

1. Rotarod Test for Motor Coordination

This protocol is adapted from standard procedures to assess motor coordination and balance.

  • Apparatus: An automated rotarod unit with a textured rod to provide grip.

  • Acclimation: Handle the animals for several days leading up to the experiment. On the test day, allow the animals to acclimate to the testing room for at least 30 minutes before the first trial.

  • Procedure:

    • Place the animal on the stationary rod.

    • Start the rotation at a low, constant speed (e.g., 4 rpm) for a brief habituation period (e.g., 60 seconds).

    • For the test trial, use an accelerating protocol where the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall, which is the time the animal remains on the rod. If the animal clings to the rod and makes a full passive rotation, this is also considered a fall.

    • Conduct 2-3 trials with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Compare the latency to fall between the vehicle-treated control group and the this compound-treated groups. A significant decrease in latency indicates impaired motor coordination.

2. Open Field Test for Locomotor Activity

This protocol is designed to measure spontaneous locomotor activity.

  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically equipped with an automated tracking system (e.g., video camera and software) to record the animal's movement.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test. The lighting and noise levels in the room should be kept consistent.

  • Procedure:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena freely for a predetermined period (e.g., 10-30 minutes).

    • The tracking system will record various parameters.

  • Data Analysis: Key parameters to analyze include:

    • Total distance traveled: An indicator of overall locomotor activity.

    • Movement speed: The average speed of the animal during the test.

    • Time spent in the center vs. periphery: Can be used to assess anxiety-like behavior, but for the purpose of motor effects, focus is on locomotor parameters. An increase in distance traveled and movement speed would indicate hyperlocomotion, while a decrease could suggest hypo-activity or sedation.

Signaling Pathway

Proposed Signaling Pathway of this compound

This compound, by antagonizing presynaptic mGluR2/3, is thought to increase synaptic glutamate levels. This can lead to the activation of postsynaptic glutamate receptors, including AMPA receptors, and subsequent downstream signaling cascades implicated in its therapeutic effects. The diagram below illustrates a potential pathway.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron mGluR2_3 mGluR2/3 Glutamate_release Glutamate Release mGluR2_3->Glutamate_release Inhibits Glutamate Glutamate Glutamate_release->Glutamate LY341495 This compound LY341495->mGluR2_3 Antagonizes AMPAR AMPAR Glutamate->AMPAR Activates BDNF BDNF Release AMPAR->BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK MAPK Pathway TrkB->MAPK mTORC1 mTORC1 Signaling PI3K_Akt->mTORC1 MAPK->mTORC1 Synaptic_plasticity Synaptic Plasticity & Therapeutic Effects mTORC1->Synaptic_plasticity

Caption: this compound signaling cascade.

References

dealing with poor brain penetrance of (Rac)-LY341495

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-LY341495. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a focus on its central nervous system (CNS) availability.

Frequently Asked Questions (FAQs)

Q1: I've seen conflicting information about the brain penetrance of this compound. Is it considered to have good or poor blood-brain barrier (BBB) penetration?

A1: There is some ambiguity in the literature regarding the brain penetrance of this compound. Some sources describe it as "readily brain penetrant" and it has demonstrated clear in vivo activity in the CNS after systemic administration in numerous studies. However, the term "readily" is qualitative, and for certain experimental paradigms requiring high target occupancy, its brain concentrations may be a limiting factor. The challenge in achieving high receptor subtype selectivity (distinguishing mGluR2 from mGluR3) and optimizing drug delivery to ensure robust brain penetration are recognized hurdles for mGluR2/3 modulators. Therefore, it is more accurate to state that while this compound does cross the BBB to elicit CNS effects, its brain-to-plasma ratio may not be optimal for all applications, leading to the perception of "poor" penetrance in some contexts.

Q2: My in vivo experiment with systemically administered this compound is showing inconsistent or weaker than expected results. Could this be related to its brain penetrance?

A2: Yes, inconsistent or weak in vivo effects can be a result of suboptimal or variable brain concentrations of this compound. Factors that can influence this include inter-animal variability in metabolism and BBB transport, as well as the specific dose and route of administration used. It is crucial to ensure that a sufficiently high concentration of the compound is reaching the target receptors in the brain. We recommend performing pharmacokinetic studies to determine the brain and plasma concentrations of this compound in your specific experimental model.

Q3: What are the key physicochemical properties of this compound that might limit its brain penetrance?

A3: this compound is an amino acid derivative containing two carboxylic acid groups. These polar functional groups can limit passive diffusion across the lipophilic BBB. While the overall lipophilicity of the molecule allows for some brain penetration, the presence of these ionizable groups is a key factor that can restrict its CNS availability.

Q4: Are there any known strategies to improve the brain penetrance of this compound?

A4: While there are no commercially available prodrugs of this compound specifically designed for enhanced CNS delivery, several strategies could theoretically be employed. These include:

  • Prodrug approach: Masking the polar carboxylic acid groups through esterification to create a more lipophilic prodrug. This prodrug would be designed to cross the BBB and then be hydrolyzed by enzymes in the brain to release the active this compound.

  • Formulation strategies: Encapsulating this compound in nanoparticles or liposomes could facilitate its transport across the BBB.

  • Alternative routes of administration: Intranasal delivery can bypass the BBB to some extent by utilizing the olfactory and trigeminal nerve pathways for direct nose-to-brain transport.

Troubleshooting Guides

Issue: Inconsistent Behavioral Effects in Rodent Models
Possible Cause Troubleshooting Step
Suboptimal Brain Exposure 1. Verify Dose: Ensure the administered dose is consistent with published literature demonstrating CNS effects. Doses can range from 0.05 to 3 mg/kg (i.p.) in rats, with different doses potentially eliciting different or even opposing effects.[1] 2. Pharmacokinetic Analysis: Perform a pilot pharmacokinetic study to measure the brain and plasma concentrations of this compound at different time points after administration. This will help determine the Cmax (maximum concentration) and Tmax (time to maximum concentration) in the brain. 3. Consider Alternative Routes: If intraperitoneal (i.p.) injection yields inconsistent results, consider subcutaneous (s.c.) or intravenous (i.v.) administration for more controlled systemic exposure. For direct CNS targeting, intranasal administration could be explored.
Variability in Animal Strain/Metabolism 1. Standardize Animal Model: Use a consistent age, weight, and strain of animals for all experiments. 2. Acclimatization: Ensure adequate acclimatization of animals to the experimental environment to minimize stress-induced physiological changes that could affect drug metabolism and distribution.
Dose-Dependent Biphasic Effects 1. Dose-Response Curve: Conduct a thorough dose-response study to characterize the full spectrum of behavioral effects. This compound has been shown to have biphasic effects on recognition memory in rats, where low doses enhanced memory while higher doses impaired it.[1]
Issue: Difficulty in Correlating In Vitro Potency with In Vivo Efficacy
Possible Cause Troubleshooting Step
Poor Brain-to-Plasma Ratio 1. Measure Unbound Brain Concentration: The pharmacologically active concentration is the unbound concentration in the brain's interstitial fluid. This can be estimated using in vivo microdialysis or calculated from the total brain concentration and the fraction unbound in brain tissue (fu,brain). 2. Brain Tissue Binding Assay: Determine the extent of non-specific binding of this compound to brain tissue. High tissue binding can sequester the drug, reducing the free concentration available to interact with mGluRs.
Efflux Transporter Activity 1. Investigate P-glycoprotein (P-gp) Interaction: Determine if this compound is a substrate for efflux transporters like P-gp at the BBB. Co-administration with a P-gp inhibitor (e.g., verapamil, elacridar) in a pilot study could indicate if efflux is limiting brain exposure.

Data Presentation

Table 1: In Vitro Potency of LY341495 at Human mGluR Subtypes

mGluR SubtypeIC50 (nM)
mGluR221
mGluR314
mGluR8170
mGluR7990
mGluR1a7,800
mGluR5a8,200
mGluR422,000

Data compiled from various sources.[2]

Experimental Protocols

Protocol 1: Determination of Brain and Plasma Concentrations of this compound via LC-MS/MS
  • Animal Dosing: Administer this compound to rodents at the desired dose and route.

  • Sample Collection: At predetermined time points, collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately after, perfuse the animal transcardially with ice-cold saline to remove blood from the brain. Harvest the brain and store all samples at -80°C until analysis.

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Brain Homogenization: Weigh the brain tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.

  • Sample Extraction:

    • To a known volume of plasma or brain homogenate, add an internal standard.

    • Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile (B52724).

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.

    • Detect this compound and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantification: Create a standard curve of known concentrations of this compound in blank plasma and brain homogenate to quantify the concentrations in the experimental samples.

Protocol 2: In Vivo Microdialysis for Measuring Unbound Brain Concentration
  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Experiment:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

    • Administer this compound systemically and continue collecting dialysate samples.

  • Sample Analysis: Analyze the dialysate samples for the concentration of this compound using a highly sensitive method like LC-MS/MS.

  • Data Analysis: The concentration of this compound in the dialysate represents the unbound concentration in the brain's interstitial fluid.

Visualizations

experimental_workflow_brain_penetrance cluster_invivo In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation dosing Systemic Dosing of this compound sampling Blood & Brain Sampling dosing->sampling homogenization Brain Homogenization sampling->homogenization extraction Sample Extraction (Plasma & Brain) sampling->extraction homogenization->extraction lcms LC-MS/MS Quantification extraction->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis bpr Calculate Brain-to- Plasma Ratio pk_analysis->bpr

Caption: Workflow for determining the brain-to-plasma ratio of this compound.

signaling_pathway_mglur2_3 cluster_presynaptic Presynaptic Terminal cluster_antagonist Intervention glutamate_release Glutamate (B1630785) Release mglur2_3 mGluR2/3 (Autoreceptor) glutamate_release->mglur2_3 Activates (Negative Feedback) camp ↓ cAMP mglur2_3->camp ca_channel ↓ Ca2+ Influx camp->ca_channel ca_channel->glutamate_release ly341495 This compound ly341495->mglur2_3 Blocks

Caption: Presynaptic action of this compound on mGluR2/3 autoreceptors.

troubleshooting_logic start Inconsistent In Vivo Results? check_dose Is the dose optimized? start->check_dose dose_response Perform Dose- Response Study check_dose->dose_response No check_pk Are brain concentrations known? check_dose->check_pk Yes dose_response->check_pk run_pk Conduct PK Study (LC-MS/MS) check_pk->run_pk No check_unbound Is unbound fraction determined? check_pk->check_unbound Yes run_pk->check_unbound run_microdialysis Perform In Vivo Microdialysis check_unbound->run_microdialysis No consider_prodrug Consider Prodrug/ Formulation Strategy check_unbound->consider_prodrug Yes run_microdialysis->consider_prodrug

Caption: Troubleshooting logic for addressing inconsistent in vivo results.

References

Technical Support Center: (Rac)-LY341495 Delivery via Osmotic Mini-Pumps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistent delivery of (Rac)-LY341495 using osmotic mini-pumps.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2/3).[1][2][3] Its mechanism of action involves blocking these receptors, which can lead to an increase in extracellular glutamate release. This in turn can stimulate other glutamate receptors, such as the AMPA receptor, and activate downstream signaling pathways involved in synaptic plasticity.[4][5]

Q2: What are osmotic mini-pumps and how do they work?

A2: Osmotic mini-pumps are small, implantable devices designed for the continuous and controlled delivery of therapeutic agents to laboratory animals.[6][7][8] They operate on the principle of osmosis.[9][10][11] An osmotic layer within the pump absorbs water from the surrounding tissue, which then compresses a flexible inner reservoir containing the drug solution, causing it to be released at a steady, predetermined rate.[10][12]

Q3: Why is continuous delivery with an osmotic mini-pump preferred over repeated injections for this compound?

A3: Continuous delivery via an osmotic mini-pump maintains stable plasma levels of the compound, avoiding the peaks and troughs associated with repeated injections.[8][13] This is particularly beneficial for compounds with short half-lives, ensuring that their effects are fully developed and reproducible.[8] This method also reduces animal stress from frequent handling and injections.[8][12]

Q4: What are the key considerations for preparing a this compound solution for use in an osmotic mini-pump?

A4: Key considerations include the compound's solubility and stability. This compound has limited solubility.[14] It is often dissolved in a small amount of a suitable solvent like DMSO or a dilute basic solution (e.g., 0.1 M NaOH) before being diluted to the final concentration with a vehicle like saline.[15][16] It is crucial to ensure the final solution is stable at 37°C for the entire duration of the experiment.[17] Some sources suggest that solutions of LY341495 are unstable and should be prepared fresh.[18]

Q5: Can I reuse an osmotic mini-pump?

A5: No, osmotic mini-pumps are designed for single-use only.[10][19] The compression of the internal reservoir is irreversible.[19]

Troubleshooting Guide

Q1: My experiment shows inconsistent results. Could the osmotic mini-pump be delivering this compound inconsistently?

A1: Yes, inconsistent delivery is a potential issue. Several factors can cause this:

  • Air Bubbles: Air bubbles trapped in the pump's reservoir during filling are a common cause of unpredictable fluctuations in the pumping rate.[20][21] It is essential to fill the pump carefully to avoid introducing air.

  • Improper Priming: If immediate and constant delivery is required, the pump should be primed before implantation.[17][22] Priming involves incubating the filled pump in sterile saline at 37°C for a specified period, allowing the pump to reach a steady-state delivery rate before the experiment begins.[17][22]

  • Pump Failure: Though uncommon, pumps can fail.[23] After the experiment, it is good practice to check the residual volume in the pump to verify that it has delivered the expected amount of the solution.[10]

Q2: I suspect the delivery catheter is clogged. How can I prevent this and what should I do?

A2: Catheter clogging can halt drug delivery.

  • Prevention: Ensure your this compound solution is completely dissolved and free of any precipitates before filling the pump. Using a sterile filter during filling can help remove any particulate matter.[17][20]

  • Troubleshooting: If you suspect a clog, there is unfortunately little that can be done once the pump is implanted. After the experiment, you can check for blockages in the catheter.[10] For future experiments, double-check the solubility and stability of your formulation at 37°C.

Q3: The tissue around the subcutaneous implantation site appears irritated. What could be the cause?

A3: Local tissue irritation can occur for a few reasons:

  • Concentrated Salt Solution: At the end of their delivery period, osmotic pumps can begin to leak a concentrated salt solution from the osmotic layer, which can cause irritation.[7] Pumps should be removed after their specified operational lifetime.

  • Compound Irritation: The this compound formulation itself could be an irritant. Ensure the pH of your solution is physiological (around 7.4) and that any solvents used (like DMSO) are at a low, non-toxic concentration.[16]

Q4: The pump seems to have delivered less solution than expected. What are the possible reasons?

A4: A lower-than-expected delivery volume can be due to:

  • Pump Blockage: The pump's exit port or an attached catheter could be blocked.[24][25]

  • Viscous Solution: Highly viscous solutions can impede the delivery rate. Ensure your formulation is not overly viscous.

  • Incorrect Pump Model: Verify that you are using the correct pump model for your desired delivery rate and duration.[8]

Data Presentation

Table 1: this compound Properties

PropertyValueSource
Molecular Weight 353.37 g/mol [2][18]
Target Group II Metabotropic Glutamate Receptors (mGluR2/3)[1][2]
IC50 Values mGlu2: 21 nM, mGlu3: 14 nM[1][18]
Solubility Soluble in DMSO (e.g., 10mM with gentle warming)[15]
Limited solubility in aqueous solutions[14]
Storage Store powder at -20°C for up to 3 years. Solutions are unstable and should be prepared fresh.[18]

Table 2: Representative Osmotic Mini-Pump Specifications

Pump ModelReservoir Volume (µL)DurationRelease Rate (µL/hr)Animal Size (Minimum)
1003D 1003 days1.0Mouse (10g)
1007D 1007 days0.5Mouse (10g)
2001 2007 days1.0Rat (25g)
2002 20014 days0.5Rat (25g)
2004 2004 weeks0.25Rat (25g)
2ML2 200014 days5.0Rat (>150g)
2ML4 20004 weeks2.5Rat (>150g)

Note: This table provides examples. Always refer to the manufacturer's lot-specific data sheet for precise pumping rates and volumes.[8][17][22]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Osmotic Mini-Pump

  • Calculate Required Concentration: Based on the desired dose (mg/kg/day) and the specific pumping rate of your chosen pump model (µL/hr), calculate the final concentration of this compound needed in your solution.[17]

  • Dissolution: Weigh the required amount of this compound powder. To aid dissolution, first, dissolve the powder in a minimal volume of a suitable solvent, such as DMSO or 0.1 M NaOH.[15][16]

  • Dilution and pH Adjustment: Dilute the dissolved compound to the final volume using sterile saline (0.9% NaCl). If a basic solution was used for dissolution, adjust the pH of the final solution to a physiological range (7.4-7.8) with 1 M HCl.[16]

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.[20] This also helps to remove any potential precipitates.

Protocol 2: Filling and Priming the Osmotic Mini-Pump

  • Aseptic Technique: Perform all procedures in a sterile environment (e.g., a laminar flow hood) to prevent contamination.[20][22]

  • Filling the Pump:

    • Attach the provided filling tube to a syringe filled with your sterile this compound solution.

    • Hold the osmotic pump upright and insert the filling tube into the opening at the top of the pump until it can go no further.

    • Slowly inject the solution into the pump until the reservoir is completely full and a small bead of liquid appears at the top. Avoid introducing air bubbles.[21][26]

  • Inserting the Flow Moderator: Insert the flow moderator into the pump opening until it is flush with the pump body. This will displace a small amount of solution, which should be wiped away. The flow moderator must be fully inserted.[21][27]

  • Priming (Recommended): For immediate delivery at a constant rate, place the filled and sealed pump into a sterile container of 0.9% NaCl at 37°C for at least 4-6 hours before implantation.[17][22] This step is mandatory for all catheter applications.[17]

Protocol 3: Subcutaneous Implantation of the Osmotic Mini-Pump

  • Anesthesia and Preparation: Anesthetize the animal using an approved protocol. Shave and disinfect the skin over the implantation site, typically on the back, slightly caudal to the scapulae.[7][28]

  • Incision: Make a small incision in the skin.

  • Creating a Pocket: Using blunt dissection with a hemostat or forceps, create a subcutaneous pocket large enough to accommodate the pump.[22][28] The pocket should allow for some movement but not be so large that the pump can flip over.[26]

  • Pump Implantation: Insert the filled and primed osmotic mini-pump into the pocket, with the delivery portal first (pointing away from the incision).[28]

  • Wound Closure: Close the incision with wound clips or sutures.[28]

  • Post-Operative Care: Monitor the animal according to your institution's guidelines, including providing appropriate analgesia.[27][28]

Visualizations

LY341495_Signaling_Pathway LY341495 This compound mGluR2_3 mGluR2/3 (presynaptic) LY341495->mGluR2_3 antagonizes Glutamate ↑ Glutamate Release mGluR2_3->Glutamate inhibits AMPAR AMPA Receptor (postsynaptic) Glutamate->AMPAR activates PI3K_Akt PI3K/Akt Pathway AMPAR->PI3K_Akt activates mTORC1 mTORC1 Signaling PI3K_Akt->mTORC1 activates Synaptic_Plasticity ↑ Synaptic Plasticity & Antidepressant Effects mTORC1->Synaptic_Plasticity promotes

Caption: Putative signaling pathway of this compound.[4]

Experimental_Workflow Prep 1. Prepare & Sterilize This compound Solution Fill 2. Fill Pump & Insert Flow Moderator Prep->Fill Prime 3. Prime Pump (37°C Saline) Fill->Prime Implant 4. Surgical Implantation Prime->Implant Delivery 5. Continuous In Vivo Delivery Implant->Delivery

Caption: Experimental workflow for osmotic mini-pump preparation and use.

Troubleshooting_Workflow Start Inconsistent Experimental Results? CheckPump Pump Retrieved? (Post-Experiment) Start->CheckPump Yes CheckBubbles Air Bubbles During Filling? Start->CheckBubbles No (During Exp.) CheckVolume Residual Volume Correct? CheckPump->CheckVolume Yes CheckCatheter Catheter Used? CheckVolume->CheckCatheter No DeliveryOK Delivery Likely OK. Check Other Variables. CheckVolume->DeliveryOK Yes CheckClog Catheter Flushed? (Post-Experiment) CheckCatheter->CheckClog Yes DeliveryFail Delivery Failure Likely. CheckCatheter->DeliveryFail No CheckPriming Pump Primed Before Implant? CheckBubbles->CheckPriming CheckClog->DeliveryOK Yes (Clear) CheckClog->DeliveryFail No (Blocked)

References

adjusting experimental design for the biphasic dose-response of (Rac)-LY341495

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-LY341495 in their experiments. The content is tailored for scientists and drug development professionals to address specific issues that may arise during experimental design and execution, particularly concerning its biphasic dose-response.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a biphasic or U-shaped dose-response curve with this compound?

A biphasic dose-response to this compound is often observed due to its varying selectivity for different metabotropic glutamate (B1630785) receptor (mGluR) subtypes at different concentrations. At nanomolar concentrations, LY341495 is a potent and selective antagonist of group II mGluRs (mGluR2 and mGluR3).[1][2] However, as the concentration increases into the micromolar range, it begins to antagonize group I (mGluR1a, mGluR5a) and group III (mGluR4, mGluR7, mGluR8) receptors as well.[3][4] This can lead to opposing biological effects at different dose ranges, resulting in a biphasic curve.

Troubleshooting Steps:

  • Confirm Concentration Range: Carefully re-verify the concentrations of LY341495 being used. Ensure that the dilution series is accurate.

  • Characterize Receptor Subtype Expression: If using a cell-based model, confirm the expression profile of mGluR subtypes in your specific cell line. The relative expression levels of group I, II, and III mGluRs will significantly influence the observed dose-response.

  • Narrow the Dose Range: To isolate the effect on group II mGluRs, perform experiments using a narrower concentration range in the low nanomolar level (e.g., 1 nM - 100 nM).

  • Use Subtype-Selective Agonists: To dissect the contribution of different mGluR groups, use more selective agonists for each group in conjunction with LY341495.

  • Consider Off-Target Effects: At very high concentrations, consider the possibility of off-target effects unrelated to mGluR antagonism.

Q2: My results with this compound are inconsistent between experiments. What could be the cause?

Inconsistency in experimental results with LY341495 can stem from several factors:

  • Compound Stability and Storage: Ensure that the this compound stock solution is stored correctly, typically at -20°C or lower, to prevent degradation.[1] Prepare fresh working solutions for each experiment.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can alter receptor expression and signaling, leading to variable responses. Maintain consistent cell culture practices.

  • Assay Conditions: Factors such as incubation time, temperature, and buffer composition can impact the results. Standardize these parameters across all experiments. For instance, the antagonism of group II and III mGluRs by low nanomolar concentrations of LY341495 can be time-dependent.[3]

  • Pipetting Accuracy: Given the high potency of LY341495, minor inaccuracies in pipetting can lead to significant variations in the final concentration, especially at the lower end of the dose range.

Data Presentation

Table 1: Potency of this compound at Human mGluR Subtypes

Receptor SubtypeIC₅₀ (nM)Assay TypeReference
mGluR221cAMP formation[1][4]
mGluR314cAMP formation[1][4]
mGluR1a7,800Phosphoinositide hydrolysis[4]
mGluR5a8,200Phosphoinositide hydrolysis[4]
mGluR8170cAMP formation[4]
mGluR7990cAMP formation[4]
mGluR422,000cAMP formation[4]

Experimental Protocols

Protocol 1: cAMP Formation Assay for Group II/III mGluR Antagonism

This protocol is designed to measure the ability of this compound to antagonize the inhibition of adenylyl cyclase by group II or group III mGluR agonists.

Materials:

  • Cells expressing the mGluR of interest (e.g., CHO or HEK293 cells)

  • This compound

  • Group II/III mGluR agonist (e.g., L-AP4)

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay)

  • Cell culture medium and reagents

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the mGluR agonist and forskolin.

  • Pre-incubation with Antagonist: Remove the cell culture medium and add the different concentrations of LY341495 to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist and Forskolin Stimulation: Add the mGluR agonist at a concentration that gives a submaximal response (e.g., EC₈₀), followed immediately by the addition of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.

  • cAMP Measurement: Following the incubation, measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the LY341495 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Phosphoinositide (PI) Hydrolysis Assay for Group I mGluR Antagonism

This protocol measures the ability of this compound to antagonize the activation of phospholipase C by group I mGluR agonists.

Materials:

  • Cells expressing the group I mGluR of interest

  • This compound

  • Group I mGluR agonist (e.g., DHPG)

  • [³H]-myo-inositol

  • LiCl

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling: Seed cells in a 24-well plate and incubate with medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation with Antagonist and LiCl: Wash the cells and pre-incubate with assay buffer containing LiCl (to inhibit inositol (B14025) monophosphatase) and the desired concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation: Add the group I mGluR agonist (e.g., DHPG) and incubate for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates: Terminate the reaction by adding a cold stop solution (e.g., perchloric acid).

  • Purification: Neutralize the samples and apply them to columns containing Dowex AG1-X8 resin to separate the inositol phosphates from free inositol.

  • Quantification: Elute the inositol phosphates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data and plot the results as a function of LY341495 concentration to determine the IC₅₀.

Visualizations

Biphasic_Response_Workflow cluster_observe Observation cluster_hypothesize Hypothesis cluster_troubleshoot Troubleshooting Steps cluster_outcome Expected Outcome Observe Biphasic dose-response observed with LY341495 Hypothesis Differential antagonism of mGluR subtypes at varying concentrations Observe->Hypothesis Concentration Verify concentration range and dilutions Hypothesis->Concentration Receptor Characterize mGluR subtype expression Hypothesis->Receptor Dose Narrow dose range to isolate Group II effects Concentration->Dose Agonist Use subtype-selective agonists Receptor->Agonist Outcome Monophasic dose-response curve for specific mGluR group Dose->Outcome Agonist->Outcome

Troubleshooting workflow for a biphasic dose-response.

Signaling_Pathway cluster_group2 Group II mGluR (mGluR2/3) cluster_group1 Group I mGluR (mGluR1/5) mGluR2_3 mGluR2/3 Gi_o Gi/o mGluR2_3->Gi_o Agonist AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA LY341495_low This compound (nM conc.) LY341495_low->mGluR2_3 Antagonism mGluR1_5 mGluR1/5 Gq Gq mGluR1_5->Gq Agonist PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC PKC activation DAG->PKC LY341495_high This compound (µM conc.) LY341495_high->mGluR1_5 Antagonism

Signaling pathways antagonized by this compound.

Experimental_Workflow start Start Experiment cell_prep Cell Preparation (Seeding & Culture) start->cell_prep compound_prep Compound Preparation (LY341495 & Agonist) start->compound_prep pre_incubation Pre-incubation with This compound cell_prep->pre_incubation compound_prep->pre_incubation stimulation Agonist Stimulation pre_incubation->stimulation measurement Measure Second Messenger (cAMP or IP3) stimulation->measurement analysis Data Analysis (IC50 determination) measurement->analysis end End analysis->end

General experimental workflow for studying LY341495 antagonism.

References

Validation & Comparative

A Comparative Guide to the Efficacy of (Rac)-LY341495 and Other mGluR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (Rac)-LY341495 with other metabotropic glutamate (B1630785) receptor (mGluR) antagonists. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.

Introduction to Metabotropic Glutamate Receptors

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] There are eight subtypes of mGluRs, classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways.

  • Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphoinositides (PI) and subsequent mobilization of intracellular calcium.

  • Group II mGluRs (mGluR2 and mGluR3): These are generally found on presynaptic terminals and are coupled to Gi/Go proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

  • Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also presynaptically located and coupled to Gi/Go, resulting in the inhibition of adenylyl cyclase.

The diverse roles of mGluR subtypes in physiological and pathological processes have made them attractive targets for the development of novel therapeutics for a range of neurological and psychiatric disorders. The availability of selective antagonists is critical for dissecting the specific functions of these receptor subtypes.

This compound: A Potent Group II mGluR Antagonist

This compound is a widely used research tool known for its high potency and selectivity as an antagonist for Group II mGluRs.[1][2] It has been instrumental in elucidating the physiological roles of mGluR2 and mGluR3. However, it is important to note that at higher concentrations, LY341495 can also exhibit antagonist activity at other mGluR subtypes.[2]

Comparative Efficacy of mGluR Antagonists

The following tables summarize the in vitro potency of this compound in comparison to other commonly used mGluR antagonists. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Table 1: In Vitro Potency (IC50) of this compound at Human mGluR Subtypes
mGluR SubtypeAgonist UsedFunctional AssayIC50 (nM)
mGluR1aQuisqualatePI Hydrolysis7,800[2][3]
mGluR21S,3R-ACPDcAMP Inhibition21[2][3]
mGluR31S,3R-ACPDcAMP Inhibition14[2][3]
mGluR4L-AP4cAMP Inhibition22,000[2][3]
mGluR5aQuisqualatePI Hydrolysis8,200[2][3]
mGluR7L-AP4cAMP Inhibition990[2][3]
mGluR8L-AP4cAMP Inhibition170[2][3]
Table 2: Comparative In Vitro Potency of Selected mGluR Antagonists
AntagonistPrimary Target(s)mGluR SubtypeIC50 (nM)Reference
This compound Group II mGluR2 21 [2][3]
mGluR3 14 [2][3]
MPEPGroup I (mGluR5)mGluR5a36[4]
SIB-1893Group I (mGluR5)mGluR5Less potent than MPEP[5]
LY367385Group I (mGluR1)mGluR1a8,800[6]
CPCCOEtGroup I (mGluR1)mGluR1Low micromolar[4]
MAP4Group III--[7]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Efficacy: A Comparative Overview

In vivo studies in animal models provide valuable insights into the therapeutic potential of mGluR antagonists.

  • This compound: This antagonist has shown antidepressant-like effects in rodent models.[8] It has also been demonstrated to modulate recognition memory, with the effect being dose-dependent.[1]

  • MPEP: As a selective mGluR5 antagonist, MPEP has been investigated in models of anxiety and addiction.[5] It has also been shown to exhibit anticonvulsant properties in immature rats.

  • MGS0039: This potent and selective Group II mGluR antagonist has demonstrated antidepressant-like activity in animal models, comparable to that of LY341495.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize mGluR antagonists.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing information about its binding affinity (Ki).

1. Membrane Preparation:

  • Cells expressing the mGluR subtype of interest are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at low speed to remove nuclei and large debris.
  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]LY341495 for Group II mGluRs) and varying concentrations of the unlabeled antagonist.
  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.
  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
  • Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value of the antagonist.
  • The Ki value is then calculated using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)

This functional assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream product of Gq-coupled receptor activation.

1. Cell Culture and Labeling:

  • Cells expressing the mGluR1 or mGluR5 subtype are cultured in 96-well plates.
  • The cells are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.

2. Assay Procedure:

  • The cells are washed to remove unincorporated [3H]myo-inositol and then pre-incubated with a buffer containing LiCl (which inhibits the breakdown of IPs).
  • Varying concentrations of the antagonist are added to the wells, followed by a fixed concentration of an agonist (e.g., quisqualate or DHPG).
  • The plates are incubated for a specific time (e.g., 30-60 minutes) at 37°C.

3. Extraction and Quantification of Inositol Phosphates:

  • The reaction is stopped by the addition of an acidic solution (e.g., perchloric acid).
  • The cell lysates are neutralized, and the total [3H]inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography.
  • The radioactivity of the eluted IPs is measured by scintillation counting.

4. Data Analysis:

  • The data are plotted as the concentration of the antagonist versus the amount of [3H]IP accumulation.
  • Non-linear regression is used to determine the IC50 of the antagonist.

cAMP Accumulation Assay (for Group II and III mGluRs)

This functional assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi/Go-coupled receptors.

1. Cell Culture:

  • Cells expressing the Group II or III mGluR subtype of interest are cultured in 96-well plates.

2. Assay Procedure:

  • The cells are pre-incubated with varying concentrations of the antagonist.
  • The cells are then stimulated with a combination of an adenylyl cyclase activator (e.g., forskolin) and an mGluR agonist (e.g., 1S,3R-ACPD for Group II or L-AP4 for Group III).
  • The plates are incubated for a defined period (e.g., 30 minutes) at room temperature.

3. cAMP Quantification:

  • The reaction is stopped, and the cells are lysed.
  • The intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • The results are analyzed to determine the concentration of the antagonist that reverses the agonist-induced inhibition of forskolin-stimulated cAMP production.
  • Non-linear regression is used to calculate the IC50 value.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the mGluR signaling pathways and a typical experimental workflow.

mGluR_Signaling cluster_GroupI Group I (mGluR1, mGluR5) cluster_GroupII_III Group II (mGluR2, mGluR3) & Group III (mGluR4, 6, 7, 8) mGluR1_5 mGluR1/5 Gq Gq/11 mGluR1_5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC mGluR2_3_etc mGluR2/3/4/6/7/8 Gi Gi/o mGluR2_3_etc->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP

Caption: Simplified signaling pathways of Group I, II, and III mGluRs.

Antagonist_Screening_Workflow start Compound Library binding_assay Primary Screen: Radioligand Binding Assay start->binding_assay determine_ki Determine Ki values binding_assay->determine_ki functional_assay Secondary Screen: Functional Assays determine_ki->functional_assay group1_assay Group I: PI Hydrolysis Assay functional_assay->group1_assay group2_3_assay Group II/III: cAMP Assay functional_assay->group2_3_assay determine_ic50 Determine IC50 values group1_assay->determine_ic50 group2_3_assay->determine_ic50 selectivity_panel Selectivity Profiling: Test against other receptors determine_ic50->selectivity_panel in_vivo_testing In Vivo Efficacy Studies selectivity_panel->in_vivo_testing end Lead Candidate in_vivo_testing->end

Caption: A typical workflow for the screening and characterization of mGluR antagonists.

Conclusion

This compound remains a valuable pharmacological tool, particularly for studying the roles of Group II mGluRs, due to its high potency. However, its activity at other mGluR subtypes at higher concentrations necessitates careful dose selection and interpretation of results. The choice of an appropriate mGluR antagonist will depend on the specific research question, with antagonists like MPEP and LY367385 offering selectivity for Group I receptors. This guide provides a foundation for comparing the efficacy of these compounds and highlights the importance of standardized experimental protocols for generating reliable and comparable data. As the field of mGluR pharmacology continues to evolve, the development of even more potent and selective antagonists will further enhance our understanding of the therapeutic potential of targeting these receptors.

References

cross-validation of (Rac)-LY341495 effects in different animal models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Preclinical Effects of (Rac)-LY341495

This compound is a potent and selective antagonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3), which play a crucial modulatory role in glutamatergic transmission.[1][2] Its ability to influence glutamate signaling has made it a valuable tool in neuroscience research, particularly in the investigation of psychiatric and neurological disorders. This guide provides a comparative overview of the effects of LY341495 across various animal models, summarizing key experimental data and methodologies for researchers in drug development and related scientific fields.

Mechanism of Action: Signaling Pathway

LY341495 primarily acts by blocking presynaptic mGluR2/3 autoreceptors, which normally inhibit glutamate release. This blockade leads to an increase in synaptic glutamate levels. The elevated glutamate subsequently stimulates postsynaptic AMPA receptors, triggering a cascade of intracellular events. This includes the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor TrkB, which in turn activates the PI3K/Akt and mTORC1 signaling pathways.[3] The activation of mTORC1 is crucial as it promotes the synthesis of synaptic proteins like PSD-95 and GluA1, ultimately enhancing synaptic plasticity.[3] This mechanism is believed to underlie the rapid antidepressant-like effects observed in several preclinical studies.[1][3]

LY341495_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal LY341495 LY341495 mGluR2_3 mGluR2/3 LY341495->mGluR2_3 Antagonizes (-) Glutamate_Release Glutamate Release mGluR2_3->Glutamate_Release Inhibits (-) Glutamate Glutamate Glutamate_Release->Glutamate Increases AMPA AMPA Receptor Glutamate->AMPA Stimulates BDNF_TrkB BDNF/TrkB Signaling AMPA->BDNF_TrkB Activates (+) PI3K_Akt PI3K/Akt Pathway BDNF_TrkB->PI3K_Akt Activates (+) mTORC1 mTORC1 Signaling PI3K_Akt->mTORC1 Activates (+) Protein_Synthesis Synaptic Protein Synthesis (PSD-95, GluA1) mTORC1->Protein_Synthesis Promotes (+) Plasticity Enhanced Synaptic Plasticity Protein_Synthesis->Plasticity

Caption: Proposed signaling pathway for LY341495's antidepressant-like effects.

Cross-Validation in Animal Models of Depression

LY341495 has been extensively studied in various rodent models of depression, where it consistently demonstrates rapid and sustained antidepressant-like effects, often sharing mechanisms with ketamine.[1][3]

Data Summary: Depression Models
Animal ModelSpecies/StrainLY341495 Dose & RouteKey Quantitative FindingsReference
Forced Swim Test (FST)Mice0.3-3 mg/kg, i.p.Significantly reduced immobility time.[4]
Forced Swim Test (FST)Rats1 mg/kg, i.p.Significantly decreased immobility time 24h post-injection.[5]
Tail Suspension Test (TST)MiceNot specifiedReduced immobility time.[3]
Chronic Unpredictable Stress (CUS)C57BL/6J Mice1 mg/kg/day, i.p. (4 weeks)Reversed CUS-induced increase in FST immobility time.[1][3][1][3]
Chronic Unpredictable Stress (CUS)C57BL/6J Mice0.3-1 mg/kg, i.p. (single & 3-day)Dose-dependently reversed CUS-induced behavioral deficits.[6]
Experimental Protocols

Chronic Unpredictable Stress (CUS) Protocol The CUS model is designed to induce a depressive-like state in rodents through prolonged exposure to a series of mild, unpredictable stressors.

  • Animals: C57BL/6J mice are commonly used.[6]

  • Housing: Animals are singly housed with a 12-hour light/dark cycle.

  • Stress Regimen: For a period of 4 weeks, mice are subjected to two different mild stressors daily.[3] Stressors may include: cage tilt, food and water deprivation, soiled cage, restraint stress, and overnight illumination. The sequence of stressors is varied to maintain unpredictability.

  • Drug Administration: LY341495 (e.g., 1 mg/kg) or vehicle is administered intraperitoneally (i.p.) daily throughout the stress period.[1][3]

  • Behavioral Testing: 24 hours after the final stress session and drug administration, behavioral tests such as the Forced Swim Test (FST) are conducted to assess depressive-like behavior.[1]

CUS_Workflow cluster_setup Setup cluster_main 4-Week Protocol cluster_testing Assessment start Begin Experiment (e.g., C57BL/6J Mice) housing Single Housing start->housing stress Daily Unpredictable Stressors (2 per day) housing->stress drug Daily Drug Injection (LY341495 or Vehicle) stress->drug Concurrent wait 24h Post-Final Stressor drug->wait behavior Behavioral Testing (e.g., Forced Swim Test) wait->behavior biochem Biochemical Analysis (e.g., Hippocampal mTORC1) behavior->biochem

Caption: Experimental workflow for the Chronic Unpredictable Stress (CUS) model.

Forced Swim Test (FST) Protocol

  • Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (making only minimal movements to keep the head above water) is recorded during the last 4 minutes of the session.

  • Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.[4]

Cross-Validation in Animal Models of Anxiety

In contrast to the consistent findings in depression models, the effects of LY341495 in models of anxiety are less clear. Studies suggest its behavioral profile differs from that of conventional anxiolytic drugs.[4][7]

Data Summary: Anxiety Models
Animal ModelSpecies/StrainLY341495 Dose & RouteKey Quantitative FindingsReference
Marble Burying TestMice1-3 mg/kg, i.p.Significantly reduced the number of marbles buried.[4][7]
Elevated Plus MazeMice1-3 mg/kg, i.p.No significant effect on time spent in open arms.[4][7]
Stress-Induced HyperthermiaMice1-3 mg/kg, i.p.No significant effect.[4][7]
Geller-Seifter Conflict TestRatsNot specifiedNo significant effect on punished drinking.[4]
Experimental Protocol

Marble Burying Test

  • Apparatus: A standard mouse cage is filled with 5 cm of clean bedding. Twenty-five glass marbles are arranged evenly on the surface.

  • Procedure: Mice are individually placed in the cage for 30 minutes.

  • Analysis: At the end of the session, the number of marbles that are at least two-thirds buried in the bedding is counted. A reduction in the number of buried marbles is often interpreted as an anxiolytic-like effect.[4]

Cross-Validation in Animal Models of Pain

LY341495 has been investigated in models of inflammatory and neuropathic pain, where group II mGluRs are known to be involved in nociceptive processing.

Data Summary: Pain Models
Animal ModelSpecies/StrainLY341495 Dose & RouteKey Quantitative FindingsReference
Carrageenan-Induced Inflammatory PainRatsCo-application with mGluR2/3 agonistReversed the analgesic effects of the group II agonist.[8]
Prostaglandin E2-Induced Mechanical AllodyniaRatsIntraplantar injectionProlonged mechanical allodynia when administered alone.[8]
Chronic Constrictive Injury (CCI)Not specifiedNot specifiedMildly suppressed mechanical allodynia.[9]
Experimental Protocol

Carrageenan-Induced Inflammatory Pain

  • Induction: A mild inflammatory state is induced by injecting a solution of carrageenan (e.g., 1-2%) into the plantar surface of a rat's hind paw.

  • Drug Administration: LY341495 can be co-administered with an mGluR2/3 agonist to test for reversal of analgesia, or administered alone to test its intrinsic effects.[8]

  • Nociceptive Testing: Paw withdrawal thresholds to a mechanical stimulus (e.g., von Frey filaments) or latency to withdraw from a thermal stimulus are measured at baseline and at time points after the carrageenan injection.

  • Analysis: An increase in paw withdrawal threshold or latency indicates an analgesic effect, while a decrease suggests a pro-nociceptive or hyperalgesic effect.[8]

Cross-Validation in Animal Models of Cognition

Recent studies have explored the role of LY341495 in modulating cognitive functions, particularly in the context of neurodevelopmental disorders.

Data Summary: Cognitive Models
Animal ModelSpecies/StrainLY341495 Dose & RouteKey Quantitative FindingsReference
Juvenile Social Isolation (Y-Maze)C57BL/6J MiceNot specifiedA single treatment significantly improved working memory performance.[10]
Juvenile Social Isolation (Novel Object Recognition)C57BL/6J MiceNot specifiedRepeated treatments (but not a single treatment) improved recognition memory.[10]
Experimental Protocol

Y-Maze Test (Spontaneous Alternation)

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure: A mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.

  • Analysis: Spontaneous alternation is defined as successive entries into the three different arms on overlapping triplet sets. The percentage of alternation is calculated (e.g., [Number of alternations / (Total arm entries - 2)] x 100). An increase in this percentage reflects improved spatial working memory.[10]

Concluding Summary

The cross-validation of this compound across different animal models reveals a distinct pharmacological profile. There is strong and consistent evidence for its rapid and sustained antidepressant-like effects , particularly in stress-based models, mediated by the enhancement of glutamatergic transmission and mTORC1 signaling.[3][6] In contrast, its efficacy in traditional anxiety models is limited, suggesting it does not act as a conventional anxiolytic.[4] In pain models , LY341495 can reverse agonist-induced analgesia and may even exacerbate certain pain states when given alone, highlighting the complex role of mGluR2/3 in nociception.[8] Finally, emerging evidence points to a potential role in improving cognitive deficits , particularly working memory, associated with neurodevelopmental adversity.[10] This comparative data underscores the importance of selecting appropriate animal models to probe the specific therapeutic potential of glutamatergic modulators like LY341495.

References

A Comparative Analysis of (Rac)-LY341495 and LY379268: Antagonist versus Agonist at the mGluR2/3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used research compounds, (Rac)-LY341495 and LY379268, which both target the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). While both molecules exhibit high affinity and selectivity for these receptors, they possess opposing pharmacological actions. This compound is a potent antagonist, blocking the receptor's activity, whereas LY379268 is a potent agonist, activating the receptor. This fundamental difference in their mechanism of action leads to distinct downstream cellular and physiological effects, making them invaluable tools for dissecting the roles of mGluR2/3 in the central nervous system and for the development of novel therapeutics for neurological and psychiatric disorders.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for this compound and LY379268, highlighting their binding affinities and functional potencies at various metabotropic glutamate receptor subtypes.

Table 1: Comparative Binding Affinity and Potency of this compound (Antagonist)
Receptor SubtypeIC50 (nM) - Antagonist Activity
mGluR2 21
mGluR3 14
mGluR1a7800
mGluR5a8200
mGluR422000
mGluR7990
mGluR8170

Data compiled from multiple sources. IC50 values represent the concentration of the antagonist required to inhibit 50% of the response to an agonist.

Table 2: Comparative Potency of LY379268 (Agonist)
Receptor SubtypeEC50 (nM) - Agonist Activity
hmGluR2 2.69
hmGluR3 4.48

Data for human recombinant receptors. EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

Experimental Protocols

Detailed methodologies for key experiments used to characterize and compare this compound and LY379268 are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compounds for the mGluR2/3 receptors.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK293) cells stably expressing either human mGluR2 or mGluR3.

  • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation.

  • Resuspend the membrane pellet in a suitable assay buffer.

2. Competition Binding Assay:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand that binds to mGluR2/3 (e.g., [3H]LY354740).

  • Add increasing concentrations of the unlabeled test compound (this compound or LY379268).

  • Incubate the mixture to allow for binding equilibrium to be reached.

  • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that displaces 50% of the specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional activity of the compounds by quantifying their effect on the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).

1. Cell Culture and Treatment:

  • Plate cells expressing mGluR2 or mGluR3 (e.g., CHO or HEK293 cells) in a multi-well plate.

  • To measure agonist activity (LY379268), treat the cells with increasing concentrations of the compound.

  • To measure antagonist activity (this compound), pre-incubate the cells with increasing concentrations of the antagonist before adding a fixed concentration of an mGluR2/3 agonist (e.g., glutamate or LY379268).

  • In both cases, include a cAMP-stimulating agent like forskolin (B1673556) to elevate basal cAMP levels, as mGluR2/3 are Gi/o-coupled receptors that inhibit adenylyl cyclase.

2. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

3. Data Analysis:

  • For the agonist (LY379268), plot the inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the EC50 value.

  • For the antagonist (this compound), plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of mGluR2/3 Receptors

mGluR2_3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Endogenous Agonist) mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Activates LY379268 LY379268 (Agonist) LY379268->mGluR2_3 Activates LY341495 This compound (Antagonist) LY341495->mGluR2_3 Blocks G_protein Gi/o Protein mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Ion_Channels->Downstream

Caption: Signaling pathway of mGluR2/3 activation and inhibition.

Experimental Workflow for Comparative Analysis

Comparative_Workflow cluster_preparation Preparation cluster_binding_assay Radioligand Binding Assay cluster_functional_assay cAMP Functional Assay cluster_analysis Comparative Analysis Cell_Culture Cell Culture (HEK293 expressing mGluR2 or mGluR3) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Incubation Incubate Cells with Forskolin and Test Compound Cell_Culture->Functional_Incubation Binding_Incubation Incubate Membranes with Radioligand and Competitor (this compound or LY379268) Membrane_Prep->Binding_Incubation Filtration Filtration and Washing Binding_Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Calc Ki Determination Scintillation->Ki_Calc Data_Comparison Compare Ki, EC50/IC50 values and Selectivity Profiles Ki_Calc->Data_Comparison cAMP_Measurement cAMP Measurement (ELISA/FRET) Functional_Incubation->cAMP_Measurement EC50_IC50_Calc EC50/IC50 Determination cAMP_Measurement->EC50_IC50_Calc EC50_IC50_Calc->Data_Comparison

Caption: Experimental workflow for comparing mGluR2/3 ligands.

Logical Relationship of mGluR2/3 Ligands

Logical_Relationship mGluR_Ligands Metabotropic Glutamate Receptor Ligands Group_II_Ligands Group II mGluR Ligands (mGluR2/3 Selective) mGluR_Ligands->Group_II_Ligands Agonist Agonist (Activates Receptor) Group_II_Ligands->Agonist Antagonist Antagonist (Blocks Receptor) Group_II_Ligands->Antagonist LY379268 LY379268 Agonist->LY379268 is an example of Rac_LY341495 This compound Antagonist->Rac_LY341495 is an example of

Caption: Classification of this compound and LY379268.

Unraveling the In Vivo Selectivity of (Rac)-LY341495: A Comparative Guide Using Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise in vivo selectivity of pharmacological tools is paramount. This guide provides a comparative analysis of (Rac)-LY341495, a widely used group II metabotropic glutamate (B1630785) receptor (mGluR) antagonist, by leveraging experimental data from studies utilizing knockout mouse models to dissect its engagement of mGluR2 and mGluR3 subtypes.

This compound is recognized as a potent and selective antagonist for group II mGluRs, which include mGluR2 and mGluR3.[1] However, it also exhibits measurable antagonist activity at other mGluR subtypes, albeit at higher concentrations.[2][3] While in vitro binding assays offer a foundational understanding of a compound's affinity and potency, in vivo studies using genetically modified animal models, such as knockout mice, are indispensable for confirming its functional selectivity within a complex biological system.

Comparative Analysis of this compound Activity in Wild-Type vs. Knockout Mice

To investigate the in vivo receptor specificity of LY341495, studies have employed mGluR2 and mGluR3 knockout (KO) mice. The primary endpoints in these studies often include behavioral changes and the expression of immediate early genes like c-Fos, which serves as a marker for neuronal activation.

c-Fos Expression Analysis

One key study administered LY341495 (3 mg/kg, i.p.) to wild-type, mGluR2-KO, and mGluR3-KO mice and measured the resulting c-Fos expression in various brain regions.[2][3] The results, summarized in the table below, reveal a complex pattern of receptor engagement.

Brain RegionEffect of LY341495 (3 mg/kg, i.p.) in Wild-Type MiceEffect in mGluR2-KO MiceEffect in mGluR3-KO MiceImplied Receptor Mediation
Central Extended Amygdala (CeL, BSTLD)Increased c-Fos expressionUnaltered from WTAlmost inactive (no increase in c-Fos)Primarily mGluR3
Ventrolateral Thalamus (VL)Increased c-Fos expressionAttenuated responseSignificantly enhanced responseComplex interaction, involving both mGluR2 and mGluR3
Most Other Brain Regions Increased c-Fos expressionUnaltered from WTUnaltered from WTNot solely mediated by mGluR2 or mGluR3; may involve other mGluRs or redundant function

CeL: Central Nucleus of the Amygdala, lateral part; BSTLD: Bed Nucleus of the Stria Terminalis, laterodorsal part.[2][3]

Locomotor Activity

The impact of LY341495 on locomotor activity was also assessed in these genotypes.

Behavioral TestEffect of LY341495 (1-30 mg/kg, i.p.)Implied Receptor Mediation
Locomotion in a Familiar Environment Dose-dependent increase in locomotor activity, regardless of genotype (WT, mGluR2-KO, mGluR3-KO).Suggests that the effect may not be mediated by blockade of either mGluR2 or mGluR3 alone, or that their functions are redundant.[2][3]
Locomotor Habituation in an Unfamiliar Environment Reduced locomotor habituation, with both KO strains showing enhanced sensitivity.Indicates involvement of both mGluR2 and mGluR3 in this behavioral response.[2][3]

In Vitro Selectivity Profile of LY341495

For comparison, the in vitro antagonist potency of LY341495 across various human mGlu receptor subtypes provides a baseline for its selectivity.

Receptor SubtypeKi / IC50 (nM)
mGluR2 2.3
mGluR3 1.3
mGluR8173
mGluR7a990
mGluR1a6800
mGluR5a8200
mGluR4a22000

Data from R&D Systems and Tocris Bioscience.[4] This data highlights the high potency of LY341495 for mGluR2 and mGluR3, with at least a 75-fold selectivity over the next most potent target, mGluR8.

Experimental Protocols

A detailed methodology is crucial for the replication and interpretation of these findings.

Animals

Wild-type, mGluR2 knockout, and mGluR3 knockout mice on a C57BL/6J genetic background were used.[5] Mice were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration

This compound was dissolved in a vehicle solution and administered intraperitoneally (i.p.) at the doses specified in the experiments (e.g., 1, 3, 10, 30 mg/kg for locomotor studies; 3 mg/kg for c-Fos studies).[2][3]

c-Fos Immunohistochemistry
  • Two and a half hours after LY341495 injection, mice were deeply anesthetized and transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde).[2]

  • Brains were post-fixed, cryoprotected, and sectioned on a microtome.

  • Floating sections were incubated with a primary antibody against c-Fos.

  • This was followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex.

  • The signal was visualized using a chromogen like diaminobenzidine (DAB).

  • The number of c-Fos-positive nuclei was quantified in specific brain regions using microscopy and image analysis software.

Locomotor Activity Monitoring
  • Mice were placed individually into activity monitoring chambers.

  • For familiar environment testing, mice were habituated to the chambers before drug administration.

  • For unfamiliar environment testing, drug administration occurred before the first exposure to the chambers.

  • Locomotor activity was recorded for a specified duration (e.g., 2.5 hours) using automated activity monitoring systems that track beam breaks.[2][3]

Visualizing the Experimental Logic and Pathways

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the underlying logic.

experimental_workflow cluster_groups Experimental Groups cluster_treatment Treatment cluster_outcome Outcome Measures WT Wild-Type Mice Vehicle Vehicle Control WT->Vehicle LY341495 This compound WT->LY341495 KO2 mGluR2-KO Mice KO2->Vehicle KO2->LY341495 KO3 mGluR3-KO Mice KO3->Vehicle KO3->LY341495 cFos c-Fos Expression Vehicle->cFos Locomotion Locomotor Activity Vehicle->Locomotion LY341495->cFos LY341495->Locomotion

Experimental workflow for testing LY341495 in knockout mice.

logical_relationship A LY341495 has an effect in Wild-Type mice B Effect is ABSENT in mGluR2-KO mice A->B AND C Effect is PRESENT in mGluR3-KO mice A->C AND D Conclusion: Effect is mediated by mGluR2 B->D THEREFORE C->D THEREFORE

Logic for determining receptor-specific effects of an antagonist.

signaling_pathway cluster_presynaptic Presynaptic Terminal mGluR2_3 mGluR2 / mGluR3 (Autoreceptor) Gi Gαi/o mGluR2_3->Gi AC Adenylyl Cyclase Gi->AC Glutamate_release ↓ Glutamate Release Gi->Glutamate_release cAMP ↓ cAMP AC->cAMP LY341495 LY341495 LY341495->mGluR2_3 Glutamate Glutamate Glutamate->mGluR2_3

Group II mGluR signaling pathway and the antagonistic action of LY341495.

Conclusion

The use of mGluR2 and mGluR3 knockout mice provides critical insights into the in vivo selectivity of this compound that complement in vitro findings. The evidence demonstrates that while LY341495 potently antagonizes both mGluR2 and mGluR3, the functional consequences of this blockade can be region-specific and behavior-dependent. For instance, the activation of neurons in the central extended amygdala by LY341495 appears to be mediated primarily through mGluR3.[2][3] Conversely, its effects on general locomotor activity may not be exclusively mediated by either receptor, suggesting a level of redundancy or the involvement of other mGluR subtypes.[2] These findings underscore the importance of using knockout models to validate the selectivity and mechanism of action of pharmacological agents in a physiological context. Researchers should consider these nuances when interpreting data generated using LY341495 and when designing experiments to probe the function of group II mGluRs.

References

head-to-head comparison of (Rac)-LY341495 and MGS0039

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Neuroscience and Drug Development

In the landscape of neuroscience research, particularly in the exploration of glutamatergic system modulation, the group II metabotropic glutamate (B1630785) receptor (mGluR) antagonists (Rac)-LY341495 and MGS0039 have emerged as critical pharmacological tools. Both compounds have been instrumental in elucidating the role of mGluR2 and mGluR3 in various physiological and pathological processes, including depression and anxiety. This guide provides a detailed head-to-head comparison of this compound and MGS0039, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action and Receptor Selectivity

Both this compound and MGS0039 are potent and selective antagonists of group II mGluRs, which include mGluR2 and mGluR3.[1][2][3] These receptors are G-protein coupled receptors that are typically located presynaptically, where they act as autoreceptors to inhibit the release of glutamate.[3] By antagonizing these receptors, this compound and MGS0039 increase glutamatergic transmission, a mechanism that is thought to underlie their antidepressant-like effects.[4][5]

The primary mechanism of action for both compounds involves the blockade of mGluR2/3, which leads to a disinhibition of glutamatergic neurons.[5] This is hypothesized to be a key factor in their rapid antidepressant effects, which share similarities with the effects of ketamine.[1][4] The downstream signaling cascade involves the activation of AMPA receptors and the brain-derived neurotrophic factor (BDNF)-TrkB signaling pathway, ultimately leading to synaptogenesis and antidepressant-like behavioral outcomes.[4][6]

dot

Caption: Simplified signaling pathway of this compound and MGS0039.

Quantitative Comparison of Receptor Binding and Potency

The binding affinities and functional potencies of this compound and MGS0039 have been characterized in various in vitro assays. The following tables summarize the key quantitative data for each compound.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundmGluR2mGluR3Reference
This compound ~21~14[7][8]
MGS0039 2.24.5[9]

Table 2: Functional Antagonist Potency (IC50, nM)

CompoundmGluR2mGluR3Reference
This compound 2114[8]
MGS0039 2024[9]

While both compounds are highly potent at mGluR2 and mGluR3, MGS0039 exhibits a slightly higher affinity for both receptors in binding assays.[9] In functional assays, both compounds demonstrate comparable nanomolar potency in antagonizing group II mGluR activation.[8][9] It is important to note that LY341495 also shows some activity at other mGluRs, particularly mGluR8, at higher concentrations, whereas MGS0039 is reported to be more selective for group II mGluRs.[8][9]

In Vivo Efficacy: A Comparative Overview

Both this compound and MGS0039 have demonstrated robust antidepressant-like and anxiolytic effects in a variety of preclinical models.

Table 3: In Vivo Antidepressant-like and Anxiolytic Effects

Animal ModelThis compoundMGS0039Key FindingsReferences
Forced Swim Test (FST) EffectiveEffectiveBoth compounds reduce immobility time, indicative of antidepressant-like effects.[9][10]
Tail Suspension Test (TST) EffectiveEffectiveBoth compounds reduce immobility time.[9][11]
Learned Helplessness (LH) Not extensively reportedEffectiveMGS0039 reduces escape failures, suggesting antidepressant-like activity.[12]
Conditioned Fear Stress (CFS) Not extensively reportedEffectiveMGS0039 reduces freezing behavior, indicating anxiolytic-like potential.[12]
Social Defeat Stress EffectiveEffectiveBoth compounds show rapid and sustained antidepressant effects.[6][13]

The data from these behavioral studies suggest that both antagonists are effective in models of depression and anxiety.[9][11][12] MGS0039 has been characterized in a broader range of anxiety models in some studies.[12] Both compounds have been noted for their rapid and sustained antidepressant-like effects after a single administration, a profile that is comparable to ketamine.[6][13]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound and MGS0039 to mGluR2 and mGluR3.

dot

Radioligand_Binding_Assay_Workflow Start Start Cell_Culture Culture cells expressing human mGluR2 or mGluR3 Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with [3H]LY341495 or other radioligand and varying concentrations of This compound or MGS0039 Membrane_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Data_Analysis Analyze data to determine Ki values Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 or mGluR3.

    • Harvest cells and homogenize in a buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a constant concentration of a suitable radioligand (e.g., [3H]LY341495).

    • Add increasing concentrations of the unlabeled competitor compound (this compound or MGS0039).

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Forced Swim Test (FST)

This is a common behavioral test used to assess antidepressant-like activity in rodents.

  • Animals: Use male C57BL/6J mice or Sprague-Dawley rats.

  • Drug Administration: Administer this compound, MGS0039, or vehicle (e.g., saline or 0.5% methylcellulose) via intraperitoneal (i.p.) injection at a specified time before the test (e.g., 30-60 minutes).[11]

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Place each animal individually into the cylinder for a 6-minute session.

    • Record the behavior of the animal, typically during the last 4 minutes of the session.

    • Score the duration of immobility, which is defined as the absence of any movement other than that required to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

Both this compound and MGS0039 are invaluable tools for investigating the function of group II metabotropic glutamate receptors. While both compounds exhibit potent antagonist activity at mGluR2 and mGluR3 and demonstrate robust antidepressant-like effects in vivo, there are subtle differences in their pharmacological profiles. MGS0039 appears to have a slightly higher binding affinity and potentially greater selectivity for group II mGluRs compared to this compound.[8][9] The choice between these two compounds will ultimately depend on the specific research question, the desired selectivity profile, and the experimental model being used. This guide provides the necessary data and methodological framework to make an informed decision and to design rigorous and reproducible experiments in the pursuit of understanding the complex roles of the glutamatergic system in health and disease.

References

Reversal of (Rac)-LY341495 Effects by Group II mGluR Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the reversal of effects of the group II metabotropic glutamate (B1630785) receptor (mGluR) antagonist, (Rac)-LY341495, with a group II mGluR agonist. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows.

This compound is a potent and selective antagonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3)[1]. Its effects can be effectively reversed by the administration of group II mGluR agonists, demonstrating the specific nature of its action. This principle has been validated across various experimental models, including electrophysiological, behavioral, and neurochemical assays. This guide will compare findings from key studies that have investigated this pharmacological interaction.

Quantitative Data Summary

The following tables summarize the quantitative data from studies demonstrating the reversal of this compound's effects by group II mGluR agonists.

Table 1: Reversal of Electrophysiological Effects
Experimental ModelMeasured Effect of Agonist (LY379268)Effect of this compound on Agonist's ActionReference
In vivo EEG in ratsSuppression of REM sleep and depression of theta and high-frequency power in waking and NREM EEG.Dose-dependently attenuated or reversed the sleep-wake EEG effects of LY379268.[1]
In vitro electrophysiology (mouse brain slices)Induction of long-term depression (LTD) at thalamo-D1-MSN-NAc shell synapses.Blocked the induction of mGlu3-LTD.
Table 2: Reversal of Behavioral Effects
Experimental ModelMeasured Effect of Agonist (LY354740/LY-487379)Effect of this compound on Agonist's ActionReference
MPTP-lesioned marmoset model of Parkinson's diseaseReduction of L-DOPA-induced dyskinesia and psychosis-like behaviors.Abolished the anti-dyskinetic and anti-psychotic benefits.[2]
DOM-induced head-twitch response in miceInhibition of head-twitch response.Reversed the inhibitory effect of LY354740.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of group II mGluRs and a typical experimental workflow for validating the reversal of antagonist effects.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Glutamate_Release Glutamate Release mGluR2_3 Group II mGluR (mGluR2/3) Gi_o Gi/o Protein mGluR2_3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_Channel ↓ Ca2+ Influx Gi_o->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_Channel->Glutamate_Release Reduces Glutamate Glutamate Glutamate->mGluR2_3 Agonist Group II Agonist (e.g., LY379268) Agonist->mGluR2_3 Activates Antagonist This compound Antagonist->mGluR2_3 Blocks G cluster_0 Experimental Phases A Baseline Measurement (e.g., EEG, Behavior) B Administer Group II mGluR Agonist (e.g., LY379268) A->B C Measure Agonist Effect B->C D Administer this compound C->D E Measure Reversal of Agonist Effect D->E F Data Analysis and Comparison E->F

References

A Comparative Guide to the In Vitro and In Vivo Potency of (Rac)-LY341495

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-LY341495 is a potent and widely studied antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), with a primary affinity for group II mGluRs (mGluR2 and mGluR3). This guide provides a comprehensive comparison of its in vitro and in vivo potency, supported by experimental data and detailed protocols for key assays. The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Quantitative Potency of this compound

The following tables summarize the in vitro and in vivo potency of this compound across various experimental paradigms.

In Vitro Potency: Receptor Binding and Functional Antagonism

This compound exhibits high affinity for mGluR2 and mGluR3, with significantly lower potency at other mGluR subtypes. This selectivity is a key feature of its pharmacological profile.

Receptor SubtypeParameterValueSpeciesReference Assay
mGluR2 IC5021 nMHumanFunctional Assay
Ki1.67 ± 0.20 nMHuman[3H]-LY341495 Radioligand Binding
mGluR3 IC5014 nMHumanFunctional Assay
Ki0.75 ± 0.43 nMHuman[3H]-LY341495 Radioligand Binding
mGluR1a IC507.8 µMHumanPhosphoinositide Hydrolysis
mGluR5a IC508.2 µMHumanPhosphoinositide Hydrolysis
mGluR4 IC5022 µMHumanFunctional Assay
mGluR7 IC50990 nMHumanFunctional Assay
mGluR8 IC50170 nMHumanFunctional Assay
In Vivo Potency: Efficacy in Animal Models

The in vivo effects of this compound have been demonstrated in various rodent models, particularly those relevant to neuropsychiatric disorders. The effective dose can vary depending on the specific behavioral paradigm and route of administration.

Animal ModelSpeciesEffective Dose Range (i.p.)Observed Effect
Forced Swim TestMouse0.3 - 3 mg/kgAntidepressant-like effects
Marble Burying TestMouse1 - 10 mg/kgAnxiolytic-like effects
Locomotor ActivityMouse1 - 10 mg/kgIncreased locomotor activity

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Assays

1. Radioligand Binding Assay for mGluR2/3

This protocol is adapted from studies characterizing the binding of [3H]-LY341495 to cell membranes expressing mGluR subtypes.

  • Cell Culture and Membrane Preparation:

    • Maintain cell lines stably expressing human mGluR2 or mGluR3 in appropriate culture medium.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), [3H]-LY341495 (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of unlabeled this compound or other competing ligands.

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM LY379268).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine IC50 and Ki values.

2. Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation (for mGluR2/3)

This assay measures the ability of this compound to antagonize the inhibitory effect of mGluR2/3 agonists on adenylyl cyclase activity.

  • Cell Culture:

    • Use cell lines co-expressing an mGluR2 or mGluR3 receptor and a reporter system (e.g., a cAMP-sensitive reporter gene).

    • Plate the cells in a suitable format (e.g., 96-well plates) and allow them to attach overnight.

  • cAMP Assay:

    • Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

    • Add a known concentration of an mGluR2/3 agonist (e.g., LY379268) to the wells.

    • Stimulate adenylyl cyclase with forskolin (B1673556) (e.g., 1 µM) to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

    • Construct concentration-response curves to determine the IC50 of this compound for the antagonism of the agonist effect.

In Vivo Assays

1. Forced Swim Test (Mouse)

This test is a widely used model to screen for antidepressant-like activity.

  • Apparatus:

    • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom or escaping.

  • Procedure:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection at a specific time point before the test (e.g., 30-60 minutes).

    • Gently place each mouse individually into the cylinder of water.

    • The test duration is typically 6 minutes.

    • A trained observer, blind to the treatment groups, records the total time the mouse spends immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

    • After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.

2. Marble Burying Test (Mouse)

This test is used to assess anxiolytic-like and anti-compulsive-like behaviors.

  • Apparatus:

    • A standard mouse cage (e.g., 26 cm x 20 cm x 14 cm) filled with 5 cm of clean bedding material.

    • 20 glass marbles (approximately 1.5 cm in diameter) are evenly spaced on the surface of the bedding.

  • Procedure:

    • Administer this compound or vehicle (i.p.) 30-60 minutes before the test.

    • Place a single mouse into the prepared cage.

    • Leave the mouse undisturbed for 30 minutes.

    • After the 30-minute period, carefully remove the mouse from the cage.

    • Count the number of marbles that are at least two-thirds buried in the bedding.

    • A reduction in the number of buried marbles is indicative of an anxiolytic or anti-compulsive effect.

Mandatory Visualization

Signaling Pathway of this compound in Antidepressant-like Action

The following diagram illustrates the proposed signaling cascade initiated by the antagonism of mGluR2/3 by this compound, leading to its antidepressant-like effects.

LY341495_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron LY341495 LY341495 mGluR2/3 mGluR2/3 LY341495->mGluR2/3 blocks Glutamate_Release ↑ Glutamate Release mGluR2/3->Glutamate_Release AMPA_Receptor AMPA-R Glutamate_Release->AMPA_Receptor activates BDNF_Release ↑ BDNF Release AMPA_Receptor->BDNF_Release TrkB_Receptor TrkB-R BDNF_Release->TrkB_Receptor activates PI3K_Akt PI3K/Akt Pathway TrkB_Receptor->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 activates Synaptic_Plasticity ↑ Synaptic Plasticity & Protein Synthesis mTORC1->Synaptic_Plasticity Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects

Caption: Signaling pathway of this compound's antidepressant-like effects.

Experimental Workflow: In Vivo Behavioral Testing

The following diagram outlines the general workflow for conducting in vivo behavioral experiments with this compound.

In_Vivo_Workflow Animal_Acclimation Animal Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Preparation This compound Preparation Drug_Administration Drug Administration (i.p.) Drug_Preparation->Drug_Administration Randomization->Drug_Administration Pre_Test_Period Pre-Test Period (e.g., 30-60 min) Drug_Administration->Pre_Test_Period Behavioral_Test Behavioral Test (e.g., FST, MBT) Pre_Test_Period->Behavioral_Test Data_Collection Data Collection & Scoring Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

Caption: General workflow for in vivo behavioral studies with this compound.

Assessing the Specificity of (Rac)-LY341495 Against Other Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-LY341495 is a widely utilized pharmacological tool in neuroscience research, valued for its potent and selective antagonist activity at group II metabotropic glutamate (B1630785) receptors (mGluRs). This guide provides a comprehensive comparison of its activity across various glutamate receptor subtypes, supported by experimental data, to aid researchers in the precise interpretation of their findings.

Comparative Activity at Glutamate Receptor Subtypes

This compound demonstrates a distinct selectivity profile, with its highest potency observed at the mGluR2 and mGluR3 subtypes. Its antagonist activity is significantly lower at group I and group III mGluRs, and it shows no appreciable binding to ionotropic glutamate receptors (NMDA, AMPA, and Kainate) at concentrations typically used to study group II mGluR function.[1][2]

The following table summarizes the inhibitory potency (IC50/Ki) of this compound at various human mGluR subtypes. This data has been compiled from studies using recombinant human mGluRs expressed in non-neuronal cell lines.

Receptor SubtypeGroupIC50 / Ki (nM)
mGluR1aI6800 - 7800
mGluR2II2.3 - 21
mGluR3II1.3 - 14
mGluR4aIII22000
mGluR5aI8200
mGluR7aIII990
mGluR8III170 - 173

Data compiled from multiple sources.[1][3][4]

The potency order of LY341495 across the mGlu receptor subtypes is generally accepted as: mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a ≈ mGlu5a > mGlu4.[1]

Experimental Protocols

The determination of the binding affinity and functional antagonism of this compound involves a variety of in vitro techniques. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays

This method is employed to determine the binding affinity (Ki) of a compound to a specific receptor.

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) or other suitable non-neuronal cells are transiently or stably transfected to express a specific human mGluR subtype.[5] The cells are cultured and harvested, followed by homogenization and centrifugation to isolate the cell membranes containing the receptors.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand, such as [3H]LY341495, and varying concentrations of the unlabeled test compound (this compound).

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled compound that displaces 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of an antagonist to block the downstream signaling cascade initiated by receptor activation by an agonist.

Group II and III mGluRs are negatively coupled to adenylyl cyclase through Gi/o proteins. Their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture and Treatment: Cells expressing the target mGluR subtype are pre-incubated with the antagonist (this compound) at various concentrations.

  • Agonist Stimulation: The cells are then stimulated with an appropriate agonist (e.g., glutamate or a specific agonist like (2R,4R)-APDC for mGluR2) in the presence of forskolin, an adenylyl cyclase activator.[5]

  • cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as competitive immunoassays with luminescent or fluorescent readouts.[5]

  • Data Analysis: The ability of this compound to block the agonist-induced decrease in cAMP is quantified, and an IC50 value is determined.

Group I mGluRs are coupled to Gq/11 proteins, and their activation stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol (B14025) phosphates (IPs).

  • Cell Labeling: Cells expressing the target group I mGluR are labeled with [3H]-myo-inositol.

  • Antagonist and Agonist Treatment: The cells are pre-incubated with this compound followed by stimulation with a group I agonist like quisqualate.[1]

  • Inositol Phosphate Extraction and Quantification: The reaction is stopped, and the accumulated [3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The inhibitory effect of this compound on agonist-stimulated PI hydrolysis is used to calculate its IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) b_start HEK293 Cells expressing mGluR subtype b_mem Membrane Preparation b_start->b_mem b_inc Incubation with [3H]Ligand & LY341495 b_mem->b_inc b_filt Filtration b_inc->b_filt b_count Scintillation Counting b_filt->b_count b_end Determine Ki b_count->b_end f_start HEK293 Cells expressing mGluR subtype f_ant Incubate with LY341495 f_start->f_ant f_ago Stimulate with Agonist + Forskolin f_ant->f_ago f_camp Measure cAMP Levels f_ago->f_camp f_end Determine IC50 f_camp->f_end

Caption: Workflow for determining receptor binding affinity and functional antagonism.

Glutamate_Receptor_Signaling cluster_groupI Group I mGluRs (mGluR1, mGluR5) cluster_groupII_III Group II/III mGluRs (mGluR2/3, mGluR4/6/7/8) cluster_antagonist Antagonist Action g1_node Agonist g1_rec mGluR1/5 g1_node->g1_rec g1_gq Gq/11 g1_rec->g1_gq g1_plc PLC g1_gq->g1_plc g1_pip2 PIP2 -> IP3 + DAG g1_plc->g1_pip2 g1_ca ↑ Intracellular Ca2+ g1_pip2->g1_ca g23_node Agonist g23_rec mGluR2/3/4/6/7/8 g23_node->g23_rec g23_gi Gi/o g23_rec->g23_gi g23_ac Adenylyl Cyclase g23_gi->g23_ac g23_camp ↓ cAMP g23_ac->g23_camp ant_node This compound ant_node->g1_rec Weakly Antagonizes ant_node->g23_rec Potently Antagonizes

Caption: Simplified signaling pathways of metabotropic glutamate receptors.

References

The Glutamatergic Shift in Antidepressant Research: A Comparative Guide to (Rac)-LY341495

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of preclinical evidence positions (Rac)-LY341495, a potent group II metabotropic glutamate (B1630785) receptor (mGluR2/3) antagonist, as a promising candidate in the quest for rapid-acting antidepressants. This guide provides a comparative analysis of replication studies confirming its antidepressant effects, placing it alongside other glutamatergic modulators and traditional antidepressants. Detailed experimental protocols and signaling pathways are presented to offer researchers a comprehensive overview of the current landscape.

The limitations of classical monoaminergic antidepressants, including delayed onset of action and low remission rates, have propelled the investigation of alternative neural pathways in depression. The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors, has emerged as a key target.[1][2][3] The rapid and robust antidepressant effects of the NMDA receptor antagonist ketamine have revolutionized the field, simultaneously paving the way for the exploration of other glutamatergic modulators like this compound.[3][4]

This compound, by blocking the inhibitory mGluR2/3 autoreceptors, is thought to increase synaptic glutamate levels, leading to downstream effects that mimic some of the actions of ketamine but potentially with a more favorable side-effect profile.[5][6][7] Preclinical studies have consistently demonstrated the antidepressant-like effects of LY341495 in various rodent models of depression.[4][8][9]

Comparative Efficacy in Preclinical Models

Replication studies have primarily utilized the Forced Swim Test (FST) and the Tail Suspension Test (TST) to evaluate the antidepressant-like properties of this compound. These tests are sensitive to acute antidepressant treatment and are widely used for screening novel compounds. The data consistently show that LY341495 significantly reduces immobility time in these models, an indicator of antidepressant efficacy.

CompoundAnimal ModelBehavioral TestDoseAdministrationReduction in Immobility Time (%)Reference
This compound RatForced Swim Test1 mg/kgAcute (24h prior)Significant decrease[10]
This compound RatForced Swim Test3 mg/kgAcute (24h prior)Significant decrease[11]
This compound C57BL/6J Mice (CUMS model)Forced Swim TestDose-dependentAcute & Sub-chronicSignificant decrease[12]
This compound CD-1 MiceTail Suspension TestNot specifiedAcuteSignificant decrease[5]
Ketamine RatForced Swim TestSub-effective dose (3 mg/kg)Acute (24h prior)No significant effect alone[10]
Ketamine + LY341495 RatForced Swim Test3 mg/kg + 0.3 mg/kgAcute (24h prior)Significant decrease[10]
Citalopram (SSRI) CD-1 MiceTail Suspension TestNot specifiedAcuteNo significant effect[5]

CUMS: Chronic Unpredictable Mild Stress; SSRI: Selective Serotonin Reuptake Inhibitor

The data highlight that this compound produces a rapid antidepressant-like effect, comparable in some respects to ketamine.[8][13] Notably, in some studies, LY341495 was effective in mouse strains that are relatively resistant to traditional SSRI antidepressants, suggesting a distinct mechanism of action.[4][5] Furthermore, co-administration of sub-effective doses of LY341495 and ketamine has been shown to produce a synergistic antidepressant-like effect, suggesting a potential therapeutic strategy to reduce the dose and associated side effects of ketamine.[10][12][14]

Experimental Protocols

The following are generalized experimental protocols for the key behavioral assays cited in the replication studies. Specific parameters may vary between individual studies.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test for assessing antidepressant efficacy.

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm, such that the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-swim session (Day 1): Animals are placed in the water cylinder for a 15-minute habituation session. This is done to ensure that on the test day, the immobility observed is related to a state of behavioral despair rather than a novel environment.

    • Test session (Day 2): 24 hours after the pre-swim, the animals are again placed in the water cylinder for a 5-minute test session. The duration of immobility (defined as the time the animal floats passively with only minor movements to keep its head above water) is recorded.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is typically administered intraperitoneally (i.p.) at a specified time before the test session (e.g., 30 minutes, 1 hour, or 24 hours).

  • Data Analysis: The total time spent immobile during the 5-minute test session is calculated and compared between the different treatment groups. A significant reduction in immobility time is interpreted as an antidepressant-like effect.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a well-validated animal model of depression that induces a state of anhedonia and behavioral despair.

  • Housing: Animals are individually housed to increase their susceptibility to stress.

  • Stress Protocol: For a period of several weeks (e.g., 4-8 weeks), animals are subjected to a series of mild, unpredictable stressors. The stressors are varied daily to prevent habituation. Examples of stressors include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Food or water deprivation

    • Wet bedding

    • White noise

    • Reversal of light/dark cycle

  • Behavioral Testing: Following the CUMS protocol, a battery of behavioral tests is conducted to assess depressive-like behaviors, including the Forced Swim Test (as described above) and the Sucrose Preference Test (to measure anhedonia).

  • Drug Administration: The test compound can be administered either acutely at the end of the stress protocol or chronically throughout the stress period.

Signaling Pathways and Experimental Workflow

The antidepressant effects of this compound are believed to be mediated through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a mechanism it shares with ketamine.[9][11]

experimental_workflow cluster_animal_model Animal Model Induction cluster_drug_admin Drug Administration cluster_behavioral_testing Behavioral Assessment cluster_molecular_analysis Molecular Analysis CUMS Chronic Unpredictable Mild Stress (CUMS) LY341495 This compound CUMS->LY341495 Treatment Comparator Comparator (e.g., Ketamine, SSRI) CUMS->Comparator Treatment Vehicle Vehicle Control CUMS->Vehicle Treatment Naive Naive Animals Naive->LY341495 Treatment Naive->Comparator Treatment Naive->Vehicle Treatment FST Forced Swim Test (FST) LY341495->FST TST Tail Suspension Test (TST) LY341495->TST Comparator->FST Comparator->TST Vehicle->FST Vehicle->TST WesternBlot Western Blot (mTOR pathway) FST->WesternBlot Neurogenesis Synaptic Protein Analysis FST->Neurogenesis TST->WesternBlot TST->Neurogenesis

Caption: Experimental workflow for preclinical antidepressant studies.

The proposed mechanism involves this compound blocking presynaptic mGluR2/3, leading to an increase in glutamate release. This glutamate surge is thought to preferentially activate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering a cascade of intracellular events.[5][6] This includes the activation of brain-derived neurotrophic factor (BDNF) signaling and the subsequent activation of the mTOR pathway, ultimately leading to increased synaptogenesis and the rapid antidepressant effects.[6][9][11]

signaling_pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron LY341495 This compound mGluR2_3 mGluR2/3 LY341495->mGluR2_3 Blocks Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates mGluR2_3->Glutamate Inhibits Release BDNF BDNF Release AMPAR->BDNF TrkB TrkB Receptor BDNF->TrkB mTOR mTOR Activation TrkB->mTOR Synaptogenesis Increased Synaptogenesis mTOR->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

Caption: Proposed signaling pathway for this compound's antidepressant effects.

Conclusion

The collective evidence from numerous preclinical studies provides strong confirmation of the antidepressant-like effects of this compound. Its rapid onset of action and distinct mechanism from traditional antidepressants make it and other mGluR2/3 antagonists a compelling area for further research and development.[1][15] The convergence of its mechanism with that of ketamine on the mTOR pathway further solidifies the importance of the glutamatergic system in the pathophysiology and treatment of depression.[11][16] Future clinical trials will be crucial to determine if the promising preclinical efficacy of this compound translates into a safe and effective novel treatment for patients with major depressive disorder.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of (Rac)-LY341495: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and effective disposal of (Rac)-LY341495, a potent and selective antagonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2/3). Adherence to these protocols is vital for mitigating risks and ensuring a safe laboratory environment.

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate handling and disposal are paramount.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. This information is essential for a comprehensive understanding of the compound's properties relevant to its safe handling and disposal.

PropertyValueSource
Molecular Formula C₂₀H₁₉NO₅MedchemExpress
Molecular Weight 353.37 g/mol MedchemExpress
CAS Number 201943-63-7MedchemExpress
Physical Appearance Crystalline solidAPExBIO
Solubility Soluble in DMSO (10mM with gentle warming)Hello Bio
Acute Toxicity No specific LD50 data available. Causes skin, eye, and respiratory irritation.MedchemExpress SDS
Reactivity No specific reactivity data available. Stable under normal conditions.General Chemical Knowledge

Disposal Protocol for this compound

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or flushed down the drain. The following protocol outlines the step-by-step procedure for its safe disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.

2. Waste Identification and Segregation:

  • Properly identify the waste as "this compound".

  • Segregate this compound waste from other chemical waste streams to prevent accidental mixing and potential hazardous reactions.

3. Disposal of Unused this compound (Solid):

  • If you have excess, unadulterated this compound, it should be disposed of in its original container if possible.

  • If the original container is not available, transfer the solid waste to a clearly labeled, sealable container suitable for hazardous chemical waste. The label should include the full chemical name and any relevant hazard warnings.

4. Disposal of this compound in Solution (e.g., in DMSO):

  • Solutions of this compound, typically in DMSO, must be collected as liquid chemical waste.

  • Pour the solution into a designated, leak-proof container for organic solvent waste.

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., "in DMSO"), and the approximate concentration.

  • Do not mix with incompatible waste streams.

5. Disposal of Contaminated Labware:

  • Any labware that has come into contact with this compound (e.g., pipette tips, vials, weighing boats) should be considered contaminated and disposed of as solid hazardous waste.

  • Collect these items in a designated, lined container for solid chemical waste.

  • The container should be clearly labeled as "Solid Waste Contaminated with this compound."

6. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Ensure all waste containers are securely sealed and properly labeled before collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_start Start: this compound Waste cluster_form Determine Physical Form cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final Final Disposal start Identify this compound Waste Stream is_solid Solid? start->is_solid solid_waste Unused solid or contaminated labware is_solid->solid_waste Yes liquid_waste Solution in solvent (e.g., DMSO) is_solid->liquid_waste No collect_solid Collect in a labeled, sealed solid hazardous waste container. solid_waste->collect_solid contact_ehs Contact Environmental Health & Safety (EHS) for pickup. collect_solid->contact_ehs collect_liquid Collect in a labeled, sealed liquid hazardous waste container. liquid_waste->collect_liquid collect_liquid->contact_ehs final_disposal Disposal at an approved waste disposal facility. contact_ehs->final_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (Rac)-LY341495

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-LY341495 is a potent and selective group II metabotropic glutamate (B1630785) receptor antagonist intended for laboratory research use only. [1] Due to its potency, researchers, scientists, and drug development professionals must adhere to strict safety protocols to minimize exposure risk. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling potent, non-volatile crystalline solids in a laboratory setting.[2] A thorough risk assessment should be conducted before handling this compound.

Recommended Personal Protective Equipment (PPE)

The primary objective when handling this compound is to prevent inhalation, ingestion, and skin/eye contact.[2] The following table summarizes the recommended PPE for various laboratory operations.

OperationRequired PPEAdditional Recommendations
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles or Safety Glasses with side shields- N95 or higher-rated respirator (if not in a ventilated enclosure)- Use a ventilated balance enclosure or a chemical fume hood.- Use disposable sleeve covers.
Solution Preparation and Handling - Disposable Nitrile Gloves- Lab Coat- Safety Goggles- Perform in a chemical fume hood to prevent aerosol inhalation.- A face shield may be necessary if there is a splash hazard.
General Laboratory Use - Disposable Nitrile Gloves- Lab Coat- Safety Glasses- Maintain good laboratory hygiene.
Spill Cleanup - Chemical-resistant gloves (e.g., nitrile)- Lab Coat or disposable gown- Safety Goggles- N95 or higher-rated respirator- Refer to the spill cleanup protocol for more details.

This table is based on recommendations for handling potent crystalline solids.[2]

It is strongly recommended that fit-tested respirators, such as a NIOSH-certified N95 or N100, be used when there is a risk of generating airborne powder or aerosols.[3] A comprehensive respiratory protection program should be in place.[3]

Operational and Handling Plan

Receiving and Storage: Upon receipt, inspect the container for any damage. If the container is compromised, treat it as a spill and follow the appropriate cleanup procedure.[2] this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[4] Keep the container tightly sealed in a designated and labeled area.[2]

Experimental Workflow:

Experimental_Workflow_for_Handling_LY341495 cluster_Prep Preparation cluster_Exp Experimentation cluster_Cleanup Post-Experiment Weighing Weighing Dissolving Dissolving Weighing->Dissolving In fume hood Treatment Treatment Dissolving->Treatment Prepare stock solution Cell_Culture Cell_Culture Cell_Culture->Treatment Assay Assay Treatment->Assay Decontamination Decontamination Assay->Decontamination Waste_Disposal Waste_Disposal Decontamination->Waste_Disposal

Caption: A typical experimental workflow for handling this compound.

Emergency Procedures

First Aid Measures:

ExposureProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Cleanup:

For a minor spill of a small amount of solid:

  • Alert personnel in the immediate area.

  • Don the appropriate PPE for spill cleanup.

  • Carefully wipe the area from the outside in with a damp absorbent material.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.[2]

Disposal Plan

All waste materials contaminated with this compound, including disposable PPE, should be collected in a designated, sealed container. Disposal must be in accordance with all applicable federal, state, and local environmental regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Signaling Pathway

This compound is a potent antagonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3).[4][5] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase.

mGluR2_3_Signaling_Pathway LY341495 LY341495 mGluR2_3 mGluR2_3 LY341495->mGluR2_3 Antagonist Gi_Go Gi_Go mGluR2_3->Gi_Go Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi_Go->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase

Caption: Simplified signaling pathway of mGluR2/3 and the inhibitory action of LY341495.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.